molecular formula C18H22N4O4 B1193471 (Rac)-SAR131675 CAS No. 1092539-44-0

(Rac)-SAR131675

カタログ番号: B1193471
CAS番号: 1092539-44-0
分子量: 358.398
InChIキー: PFMPOBVAYMTUOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SAR131675 is a potent and selective VEGFR-3 inhibitor. It inhibited VEGFR-3 tyrosine kinase activity and VEGFR-3 autophosphorylation in HEK cells with IC(50) values of 20 and 45 nmol/L, respectively. SAR131675 was found to be highly selective for VEGFR-3 versus 107 receptors, enzymes, ion channels, and 65 kinases. SAR131675 is the first highly specific VEGFR-3-TK inhibitor described to date, displaying significant antitumoral and antimetastatic activities in vivo through inhibition of lymphangiogenesis and TAM invasion.

特性

IUPAC Name

2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMPOBVAYMTUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-SAR131675: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-SAR131675 is a potent and highly selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase. [1][2] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound exerts its biological effects primarily through the specific inhibition of VEGFR-3, a key receptor in lymphangiogenesis—the formation of lymphatic vessels.[1][3] By binding to the ATP-binding site of the VEGFR-3 tyrosine kinase domain, SAR131675 blocks its autophosphorylation and subsequent downstream signaling.[1][4][5] This targeted inhibition leads to a cascade of effects, including the suppression of lymphatic endothelial cell proliferation and migration, ultimately resulting in anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Parameter Target Value Assay Conditions Reference
IC₅₀ VEGFR-3 Tyrosine Kinase Activity20 nMCell-free assay[1][5]
VEGFR-3 Autophosphorylation45 nMHEK cells[1][5]
VEGFC-induced Lymphatic Cell Proliferation~20 nMPrimary human lymphatic cells[1][7]
VEGFD-induced Lymphatic Cell Proliferation~20 nMPrimary human lymphatic cells[7]
VEGFC-induced HLMVEC Migration< 30 nMBoyden chamber assay[6]
VEGFA-induced HLMVEC Migration~100 nMBoyden chamber assay[6]
VEGFC-induced Erk Phosphorylation~30 nMHLMVECs[8]
VEGFR-2 Tyrosine Kinase Activity235 nMCell-free assay[8]
VEGFA-induced VEGFR-2 Phosphorylation239 nMPAEC expressing VEGFR-2[8][9]
VEGFR-1 Tyrosine Kinase Activity> 3 µMCell-free assay[8]
Kᵢ VEGFR-3 Tyrosine Kinase~12 nMCell-free assay[6][8]

Signaling Pathways

The primary signaling pathway affected by this compound is the VEGFR-3 pathway. Upon binding of its ligands, primarily VEGFC and VEGFD, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades that include the ERK1/2 and AKT pathways, which are crucial for cell proliferation, survival, and migration.[10]

VEGFR-3 Signaling Pathway Inhibition by SAR131675 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFC VEGFC / VEGFD VEGFR3 VEGFR-3 VEGFC->VEGFR3 Ligand Binding pVEGFR3 Phosphorylated VEGFR-3 VEGFR3->pVEGFR3 Autophosphorylation ERK ERK1/2 pVEGFR3->ERK AKT AKT pVEGFR3->AKT pERK Phosphorylated ERK1/2 ERK->pERK Proliferation Cell Proliferation, Survival, Migration pERK->Proliferation pAKT Phosphorylated AKT AKT->pAKT pAKT->Proliferation SAR131675 This compound SAR131675->pVEGFR3 Inhibition

VEGFR-3 signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

VEGFR-3 Tyrosine Kinase Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound on VEGFR-3 tyrosine kinase.

Methodology:

  • Recombinant human VEGFR-3 tyrosine kinase domain is incubated with a poly(Glu, Tyr) 4:1 substrate.

  • The reaction is initiated by the addition of ATP.

  • Varying concentrations of this compound are added to the reaction mixture.

  • The phosphorylation of the substrate is measured using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to a reporter enzyme.

  • IC₅₀ values are calculated from the dose-response curves.[8]

Cellular Autophosphorylation Assay

Objective: To assess the inhibitory effect of this compound on VEGFR-3 autophosphorylation in a cellular context.

Methodology:

  • HEK (Human Embryonic Kidney) cells are transiently transfected with a plasmid encoding full-length human VEGFR-3.

  • Cells are serum-starved and then treated with various concentrations of this compound.

  • VEGFR-3 is stimulated with its ligand, VEGFC.

  • Cell lysates are collected, and VEGFR-3 is immunoprecipitated.

  • The phosphorylation status of VEGFR-3 is determined by Western blotting using an anti-phosphotyrosine antibody.

  • IC₅₀ values are determined by quantifying the band intensities.[1][9]

In Vivo Tumor Models

Objective: To evaluate the anti-tumoral and anti-metastatic efficacy of this compound in vivo.

Methodology (4T1 Mammary Carcinoma Model):

  • 4T1 murine mammary carcinoma cells are implanted into the mammary fat pads of female BALB/c mice.

  • Once tumors are established, mice are randomized into vehicle control and treatment groups.

  • This compound is administered orally at specified doses (e.g., 30 and 100 mg/kg/day).

  • Tumor volume is measured regularly with calipers.

  • At the end of the study, primary tumors, lymph nodes, and lungs are harvested.

  • Tumor weight is recorded, and metastatic burden in the lungs and lymph nodes is quantified by histological analysis or colony counting.[1][6]

In_Vivo_Tumor_Model_Workflow Start Start Cell_Implantation Implant 4T1 cells into mammary fat pads of mice Start->Cell_Implantation Tumor_Establishment Allow tumors to establish Cell_Implantation->Tumor_Establishment Randomization Randomize mice into control and treatment groups Tumor_Establishment->Randomization Treatment Administer this compound or vehicle daily Randomization->Treatment Monitoring Monitor tumor growth (caliper measurements) Treatment->Monitoring Endpoint Endpoint of the study Monitoring->Endpoint Harvest Harvest primary tumor, lymph nodes, and lungs Endpoint->Harvest Analysis Analyze tumor weight and quantify metastases Harvest->Analysis End End Analysis->End

Workflow for in vivo evaluation of this compound in a 4T1 tumor model.

Effects on Cellular Processes

This compound has been shown to modulate several key cellular processes:

  • Inhibition of Lymphatic Cell Proliferation and Survival: SAR131675 dose-dependently inhibits the proliferation of primary human lymphatic cells induced by VEGFC and VEGFD.[1][7]

  • Inhibition of Cell Migration: It potently inhibits VEGFC-induced migration of human lymphatic microvascular endothelial cells (HLMVECs).[2][6]

  • Reduction of Tumor-Associated Macrophage (TAM) Infiltration: In vivo studies have demonstrated that SAR131675 significantly reduces the infiltration and aggregation of VEGFR-3-expressing TAMs in tumors.[1][11] This is a crucial aspect of its anti-tumoral effect, as TAMs are known to promote tumor growth and metastasis.[1]

  • Anti-angiogenic and Anti-lymphangiogenic Effects in vivo: In various models, including the zebrafish embryo and FGF2-induced angiogenesis models, SAR131675 has demonstrated the ability to impair both blood and lymphatic vessel formation.[6][8]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-3 tyrosine kinase. Its mechanism of action is centered on the blockade of the VEGFR-3 signaling pathway, leading to the inhibition of lymphangiogenesis and a reduction in tumor-associated macrophage infiltration. These actions culminate in significant anti-tumoral and anti-metastatic effects in preclinical models. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers interested in the therapeutic potential of targeting the VEGFR-3 pathway. Despite promising preclinical findings, the development of SAR131675 was discontinued due to adverse metabolic effects.[7]

References

SAR131675: A Technical Guide to its Potent and Selective Inhibition of VEGFR-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SAR131675, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). SAR131675 has demonstrated significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in preclinical studies.[1][2] This document details the selectivity profile of SAR131675, outlines the experimental methodologies used to characterize its activity, and illustrates the key signaling pathways and experimental workflows.

Core Mechanism and Selectivity

SAR131675 is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[3] Its high selectivity for VEGFR-3 is a key characteristic, distinguishing it from many multi-kinase inhibitors. While it shows moderate activity against VEGFR-2, it has significantly less effect on VEGFR-1 and a wide range of other kinases, enzymes, and ion channels.[1][2][4] This selectivity profile suggests a more targeted therapeutic approach with a potentially reduced risk of off-target effects.

Quantitative Selectivity Profile of SAR131675

The following table summarizes the inhibitory activity of SAR131675 against VEGFR family kinases, providing a clear comparison of its potency and selectivity.

Target KinaseAssay TypeIC50 (nM)Ki (nM)Selectivity Fold (VEGFR-3 vs. Target)
VEGFR-3 Recombinant Human Kinase Assay23[4][5]12[4]1
HEK Cell Autophosphorylation45[1][2]-1
VEGFR-2 Recombinant Human Kinase Assay235[4]-~10[1][2][4]
HEK Cell Autophosphorylation~280[4]-~6
PAEC Phosphorylation239[3][4]-~10
VEGFR-1 Recombinant Human Kinase Assay>3000[4]->130
HEK Cell Autophosphorylation~1000[4]-~22

Note: IC50 and Ki values are aggregated from multiple sources. The selectivity fold is calculated based on the IC50 values from the recombinant human kinase assays.

SAR131675 was also found to be inactive against a panel of 65 other kinases, 107 non-kinase enzymes and receptors, and 21 ion channels, further highlighting its specificity.[1][3]

Key Signaling Pathway

The primary target of SAR131675 is the VEGFR-3 signaling pathway, which is crucial for lymphangiogenesis—the formation of new lymphatic vessels.[5] In the context of cancer, this pathway is often exploited by tumors to facilitate metastasis to lymph nodes and distant organs.[5] The ligands VEGF-C and VEGF-D bind to VEGFR-3, leading to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting lymphatic endothelial cell proliferation, migration, and survival.[5]

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 Binds VEGF-D VEGF-D VEGF-D->VEGFR-3 Binds Dimerization Dimerization VEGFR-3->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K/Akt Pathway PI3K/Akt Pathway Autophosphorylation->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Autophosphorylation->MAPK Pathway Cellular Responses Lymphatic Endothelial Cell Proliferation, Migration, Survival PI3K/Akt Pathway->Cellular Responses MAPK Pathway->Cellular Responses SAR131675 SAR131675 SAR131675->Autophosphorylation Inhibits

Caption: Simplified VEGFR-3 signaling pathway and the inhibitory action of SAR131675.

Experimental Methodologies

The characterization of SAR131675 involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic efficacy.

In Vitro Kinase Activity Assays

Objective: To determine the direct inhibitory effect of SAR131675 on the kinase activity of purified recombinant human VEGFR-3, VEGFR-2, and VEGFR-1.

Methodology Summary:

  • An ELISA-based assay was utilized.

  • Recombinant human VEGFR kinase domains were incubated with the substrate poly(Glu-Tyr) and ATP in the presence of varying concentrations of SAR131675.

  • The extent of substrate phosphorylation was quantified using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • The signal was developed with a chromogenic substrate, and the absorbance was measured to determine the kinase activity.

  • IC50 values were calculated from the dose-response curves.

Cell-Based Autophosphorylation Assays

Objective: To assess the ability of SAR131675 to inhibit VEGFR autophosphorylation in a cellular context.

Methodology Summary:

  • Human Embryonic Kidney (HEK) cells or Porcine Aortic Endothelial Cells (PAEC) were engineered to overexpress full-length human VEGFR-3, VEGFR-2, or VEGFR-1.[1][2][3]

  • Cells were treated with various concentrations of SAR131675 before stimulation with the respective ligands (VEGF-C for VEGFR-3, VEGF-A for VEGFR-1 and VEGFR-2).

  • Cell lysates were collected, and the levels of phosphorylated and total VEGFR were determined by Western blotting or a sandwich ELISA.

  • IC50 values were determined by quantifying the reduction in receptor phosphorylation relative to the total receptor amount.

Cellular Proliferation and Survival Assays

Objective: To evaluate the effect of SAR131675 on the proliferation and survival of primary human lymphatic endothelial cells (HLECs).

Methodology Summary:

  • HLECs were cultured in low-serum media and stimulated with VEGF-C or VEGF-D in the presence of increasing concentrations of SAR131675.[1][2]

  • Cell proliferation and viability were measured after a set incubation period using standard methods such as MTS or MTT assays.

  • The IC50 for the inhibition of ligand-induced proliferation was then calculated.[1][2]

In Vivo Tumor Models

Objective: To investigate the anti-tumoral, anti-lymphangiogenic, and anti-metastatic effects of SAR131675 in relevant animal models.

Methodology Summary:

  • Orthotopic and Syngeneic Tumor Models: Murine tumor cell lines, such as the 4T1 mammary carcinoma, were implanted into the corresponding tissue of immunocompetent mice to mimic human cancer progression.[1]

  • Transgenic Tumor Models: The RIP1-Tag2 transgenic mouse model, which spontaneously develops pancreatic neuroendocrine tumors, was also used.[1]

  • Treatment: Mice bearing established tumors were treated with SAR131675 or a vehicle control, typically via oral administration.

  • Endpoints: Tumor growth was monitored over time. At the end of the study, tumors and relevant organs (e.g., lymph nodes, lungs) were harvested for analysis.

  • Analysis: Tissues were analyzed by immunohistochemistry for markers of lymphangiogenesis, angiogenesis, and immune cell infiltration (e.g., tumor-associated macrophages).[1] The extent of lymph node and distant metastasis was also quantified.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (VEGFR-1, -2, -3) Cell_Phospho Cell-Based Phosphorylation Assay Kinase_Assay->Cell_Phospho Confirms Cellular Activity Kinase_Selectivity Broad Kinase Panel Selectivity Screen Kinase_Assay->Kinase_Selectivity Determines Specificity Cell_Prolif Cell Proliferation Assay (HLECs) Cell_Phospho->Cell_Prolif Links to Functional Outcome Tumor_Models Orthotopic/Syngeneic Tumor Models Cell_Prolif->Tumor_Models Justifies In Vivo Testing Efficacy_Studies Efficacy Studies (Tumor Growth, Metastasis) Tumor_Models->Efficacy_Studies PD_Analysis Pharmacodynamic Analysis (IHC, Biomarkers) Efficacy_Studies->PD_Analysis Mechanistic Insight

Caption: High-level experimental workflow for the evaluation of SAR131675.

Conclusion

SAR131675 is a potent and highly selective inhibitor of VEGFR-3 with demonstrated preclinical efficacy in reducing tumor growth and metastasis. Its specificity for VEGFR-3 over other kinases suggests a targeted mechanism of action, primarily through the inhibition of lymphangiogenesis. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on novel anti-cancer therapies targeting the VEGFR-3 signaling pathway. Although development of SAR131675 was halted during preclinical stages due to adverse metabolic effects, the compound remains a valuable tool for research into the role of VEGFR-3 in health and disease.[5]

References

SAR131675: A Technical Guide to a Selective VEGFR-3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis.[1][2] Its high selectivity makes it a valuable tool for researchers in oncology, immunology, and vascular biology to investigate the roles of VEGFR-3 in various physiological and pathological processes. This technical guide provides an in-depth overview of the chemical structure, synthesis, mechanism of action, and experimental protocols related to SAR131675 for professionals in drug development and scientific research.

Chemical Structure and Properties

SAR131675 is a small molecule with a 1,8-naphthyridine-3-carboxamide core. Its systematic IUPAC name is (R)-2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide.

PropertyValue
Molecular Formula C₁₈H₂₂N₄O₄
Molecular Weight 358.39 g/mol
CAS Number 1433953-83-3
SMILES CCN1C(N)=C(C(=O)NC)C(=O)C2=CC=C(C#CC(C)(O)COC)N=C12
InChI Key PFMPOBVAYMTUOX-GOSISDBHSA-N

Synthesis

While the specific, detailed synthetic route for SAR131675 is proprietary, the general approach to synthesizing such complex small molecules involves a multi-step process. This process begins with the construction of the core 1,8-naphthyridine scaffold, followed by the sequential addition of functional groups. Key steps in this type of synthesis typically include:

  • Heterocycle Formation: Construction of the bicyclic 1,8-naphthyridine core structure.

  • Functionalization: Introduction of the amino, ethyl, and N-methylcarboxamide groups at specific positions on the core.

  • Side-Chain Coupling: Attachment of the butynyl side chain via a coupling reaction, such as a Sonogashira coupling.

  • Chiral Resolution/Asymmetric Synthesis: Establishment of the (R)-stereochemistry at the chiral center of the side chain.

  • Purification: Final purification of the compound, often using techniques like high-performance liquid chromatography (HPLC) to achieve high purity.

Below is a conceptual workflow for the synthesis of SAR131675.

G cluster_synthesis Conceptual Synthesis Workflow for SAR131675 Start Starting Materials Core_Formation 1,8-Naphthyridine Core Synthesis Start->Core_Formation Functionalization Functional Group Introduction Core_Formation->Functionalization Coupling Side-Chain Coupling Functionalization->Coupling Chiral_Step Chiral Resolution / Asymmetric Synthesis Coupling->Chiral_Step Purification Purification (HPLC) Chiral_Step->Purification Final_Product SAR131675 Purification->Final_Product

Caption: Conceptual workflow for the synthesis of SAR131675.

Signaling Pathways

SAR131675 exerts its biological effects by selectively inhibiting the tyrosine kinase activity of VEGFR-3. This receptor is primarily activated by its ligands, VEGF-C and VEGF-D. Upon ligand binding, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote lymphangiogenesis, cell survival, and migration. SAR131675 acts as an ATP-competitive inhibitor, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby blocking its activation and subsequent signaling.

The inhibition of VEGFR-3 by SAR131675 has been shown to impact downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

G cluster_pathway VEGFR-3 Signaling Pathway and Inhibition by SAR131675 VEGFC_D VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC_D->VEGFR3 Binds Dimerization Dimerization & Autophosphorylation VEGFR3->Dimerization Activates SAR131675 SAR131675 SAR131675->Dimerization Inhibits PI3K PI3K Dimerization->PI3K MAPK MAPK/ERK Dimerization->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: Inhibition of the VEGFR-3 signaling pathway by SAR131675.

Quantitative Data

The inhibitory activity of SAR131675 has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of SAR131675 against VEGFR Family Kinases

TargetIC₅₀ (nM)
VEGFR-323[3][4][5]
VEGFR-2235[5]
VEGFR-1>3000[5]

Table 2: In Vitro Cellular Activity of SAR131675

AssayCell TypeStimulantIC₅₀ (nM)
VEGFR-3 AutophosphorylationHEK cells-45[1][4]
Lymphatic Cell ProliferationPrimary Human Lymphatic CellsVEGF-C / VEGF-D~20[1][4][6]
Erk PhosphorylationLymphatic CellsVEGF-C~30[3]

Experimental Protocols

In Vitro VEGFR-3 Tyrosine Kinase Assay

This assay determines the ability of SAR131675 to inhibit the kinase activity of recombinant human VEGFR-3.

Materials:

  • Recombinant human VEGFR-3

  • ATP

  • Poly(GT) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 200 µM Na₃VO₄)

  • SAR131675

  • 96-well plates

  • Anti-phosphotyrosine antibody conjugated to HRP

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat 96-well plates with the poly(GT) substrate and incubate overnight at 4°C.

  • Wash the plates with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Add the assay buffer containing recombinant VEGFR-3 to each well.

  • Add SAR131675 at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Wash the plates to remove ATP and unbound reagents.

  • Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.

  • Wash the plates.

  • Add the HRP substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the percent inhibition for each concentration of SAR131675 and determine the IC₅₀ value.

G cluster_workflow Experimental Workflow: In Vitro Kinase Assay Start Coat Plate with Substrate Add_Enzyme Add VEGFR-3 Enzyme Start->Add_Enzyme Add_Inhibitor Add SAR131675 Add_Enzyme->Add_Inhibitor Add_ATP Initiate Reaction with ATP Add_Inhibitor->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Wash Wash Plate Incubate->Wash Add_Antibody Add Anti-Phosphotyrosine-HRP Wash->Add_Antibody Incubate_RT Incubate at RT Add_Antibody->Incubate_RT Wash2 Wash Plate Incubate_RT->Wash2 Add_Substrate Add HRP Substrate Wash2->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for a typical in vitro tyrosine kinase assay.

Cell-Based VEGFR-3 Autophosphorylation Assay

This assay measures the effect of SAR131675 on the autophosphorylation of VEGFR-3 in a cellular context.

Materials:

  • Cells overexpressing VEGFR-3 (e.g., HEK293-VEGFR3)

  • Cell culture medium

  • SAR131675

  • Lysis buffer

  • Antibodies against total VEGFR-3 and phosphorylated VEGFR-3

  • Western blotting reagents and equipment or ELISA-based detection system

Procedure:

  • Seed the VEGFR-3 overexpressing cells in appropriate culture plates and allow them to adhere.

  • Treat the cells with various concentrations of SAR131675 for a specified time.

  • Lyse the cells to extract proteins.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of total and phosphorylated VEGFR-3 using Western blotting or a specific ELISA kit.

  • Quantify the band intensities (for Western blot) or the ELISA signal.

  • Normalize the phosphorylated VEGFR-3 signal to the total VEGFR-3 signal.

  • Calculate the percent inhibition of autophosphorylation for each concentration of SAR131675 and determine the IC₅₀ value.

Conclusion

SAR131675 is a highly selective and potent inhibitor of VEGFR-3, making it an invaluable research tool for elucidating the role of this receptor in health and disease. This guide provides essential technical information to support the use of SAR131675 in preclinical research and drug development. The detailed data and protocols herein should enable researchers to effectively design and execute experiments to further explore the therapeutic potential of targeting the VEGFR-3 signaling pathway.

References

The Biological Activity of SAR131675: A Selective VEGFR-3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SAR131675 is a potent and highly selective, ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4][5] This document provides a comprehensive overview of the biological activity of SAR131675, detailing its mechanism of action, in vitro and in vivo efficacy, and its impact on key signaling pathways. The information presented is intended to serve as a technical guide for researchers and professionals involved in drug development and cancer biology. Quantitative data from various studies are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's biological profile.

Mechanism of Action

SAR131675 exerts its biological effects primarily through the selective inhibition of VEGFR-3, a key receptor tyrosine kinase involved in lymphangiogenesis, the formation of new lymphatic vessels.[1][3][4][5][6] The binding of its cognate ligands, VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for the proliferation, survival, and migration of lymphatic endothelial cells (LECs).[7]

SAR131675 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-3 kinase domain and preventing the transfer of phosphate from ATP to the tyrosine residues.[1][2] This blockade of autophosphorylation effectively abrogates the downstream signaling cascade, leading to the inhibition of lymphangiogenesis.[5] While highly selective for VEGFR-3, SAR131675 exhibits moderate activity against VEGFR-2 and minimal activity against VEGFR-1.[5] The compound has been shown to have no direct cytotoxic or cytostatic effects on a wide range of tumor cells, highlighting its specific mechanism of action.[3][4]

Signaling Pathway

The binding of VEGF-C or VEGF-D to VEGFR-3 initiates a signaling cascade that is inhibited by SAR131675. The simplified pathway is depicted below:

VEGFR3_Signaling_Pathway VEGFC_D VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC_D->VEGFR3 Binds P P VEGFR3->P Autophosphorylation SAR131675 SAR131675 SAR131675->VEGFR3 Inhibits PI3K PI3K P->PI3K MAPK_pathway MAPK Pathway (ERK) P->MAPK_pathway Akt Akt PI3K->Akt Cell_Responses Cellular Responses: - Proliferation - Survival - Migration Akt->Cell_Responses MAPK_pathway->Cell_Responses

VEGFR-3 signaling pathway inhibited by SAR131675.

Quantitative Data

The biological activity of SAR131675 has been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.

Table 1: In Vitro Kinase and Cell-Based Assay Data
Target/AssayDescriptionIC50 (nM)Reference
VEGFR-3 Kinase Activity Inhibition of recombinant human VEGFR-3 tyrosine kinase activity.20[5]
VEGFR-3 Autophosphorylation Inhibition of VEGFR-3 autophosphorylation in HEK293 cells.45[4][5]
VEGFR-2 Kinase Activity Inhibition of recombinant human VEGFR-2 tyrosine kinase activity.235
VEGFR-1 Kinase Activity Inhibition of recombinant human VEGFR-1 tyrosine kinase activity.>3000
hLEC Proliferation (VEGF-C induced) Inhibition of human lymphatic endothelial cell proliferation induced by VEGF-C.~20[5]
hLEC Proliferation (VEGF-D induced) Inhibition of human lymphatic endothelial cell proliferation induced by VEGF-D.~20[5]
Table 2: In Vivo Efficacy Data
Tumor ModelTreatmentOutcomeReference
4T1 Mammary Carcinoma 30 mg/kg/day, oral24% tumor growth inhibition[5]
4T1 Mammary Carcinoma 100 mg/kg/day, oral50% tumor growth inhibition, reduced lymph node and lung metastasis[5]
RIP1-Tag2 Pancreatic Neuroendocrine Tumor 100 mg/kg/day, oral62% reduction in tumor burden (intervention study)
RIP1-Tag2 Pancreatic Neuroendocrine Tumor 100 mg/kg/day, oral42% decrease in angiogenic islets (prevention study)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro VEGFR-3 Kinase Assay

This assay measures the ability of SAR131675 to inhibit the phosphorylation of a substrate by the VEGFR-3 enzyme.

  • Materials: Recombinant human VEGFR-3 enzyme, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, Poly(Glu, Tyr) 4:1 substrate, SAR131675, 96-well plates, Kinase-Glo® Luminescent Kinase Assay Kit.

  • Procedure:

    • Prepare a master mix containing kinase assay buffer, ATP, and the poly(Glu, Tyr) substrate.

    • Dispense 25 µL of the master mix into each well of a 96-well plate.

    • Add 5 µL of SAR131675 at various concentrations to the test wells. For control wells, add 5 µL of the vehicle (e.g., DMSO).

    • To initiate the reaction, add 20 µL of diluted VEGFR-3 enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition relative to the control and determine the IC50 value.

Cellular VEGFR-3 Autophosphorylation Assay

This assay assesses the ability of SAR131675 to inhibit the autophosphorylation of VEGFR-3 in a cellular context.

  • Cell Line: Human Embryonic Kidney (HEK293) cells overexpressing VEGFR-3.

  • Procedure:

    • Seed HEK293-VEGFR-3 cells in 96-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Treat the cells with various concentrations of SAR131675 for 1-2 hours.

    • Stimulate the cells with VEGF-C for 10-15 minutes to induce VEGFR-3 autophosphorylation.

    • Lyse the cells and quantify the level of phosphorylated VEGFR-3 using a phospho-VEGFR-3 specific ELISA kit.

    • Determine the IC50 value by plotting the percentage of inhibition of phosphorylation against the log concentration of SAR131675.

Human Lymphatic Endothelial Cell (hLEC) Proliferation Assay

This assay evaluates the effect of SAR131675 on the proliferation of primary human lymphatic endothelial cells.

  • Cell Line: Primary Human Lymphatic Endothelial Cells (hLECs).

  • Procedure:

    • Seed hLECs in 96-well plates in a low-serum medium and allow them to attach.

    • Add various concentrations of SAR131675 to the wells.

    • Stimulate the cells with a pro-proliferative concentration of VEGF-C or VEGF-D.

    • Incubate the cells for 48-72 hours.

    • Assess cell viability and proliferation using a suitable method, such as the MTS or MTT assay.

    • Calculate the percentage of proliferation inhibition and determine the IC50 value.

In Vivo 4T1 Mammary Carcinoma Model

This orthotopic mouse model is used to evaluate the anti-tumor and anti-metastatic efficacy of SAR131675.

  • Animal Model: Female BALB/c mice.

  • Procedure:

    • Inject 4T1 murine breast cancer cells into the mammary fat pad of the mice.

    • Once tumors are palpable, randomize the mice into treatment and control groups.

    • Administer SAR131675 (e.g., 30 or 100 mg/kg/day) or vehicle control orally.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study, sacrifice the mice and excise the primary tumors, lymph nodes, and lungs.

    • Analyze the primary tumor weight and assess the extent of lymph node and lung metastasis.

In Vivo RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model

This transgenic mouse model of spontaneous tumor development is used to assess the effect of SAR131675 on tumor progression.

  • Animal Model: RIP1-Tag2 transgenic mice.

  • Procedure:

    • Prevention Study: Treat mice with SAR131675 or vehicle starting at a pre-neoplastic stage (e.g., 5 weeks of age) for a defined period. At the end of the treatment, sacrifice the mice and quantify the number of angiogenic islets in the pancreas.

    • Intervention Study: Treat mice with established tumors with SAR131675 or vehicle. Monitor tumor burden over time.

    • Survival Study: Treat mice with advanced tumors with SAR131675 or vehicle and monitor survival.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo studies described.

In_Vitro_Workflow start Start kinase_assay VEGFR-3 Kinase Assay start->kinase_assay autophos_assay Cellular Autophosphorylation Assay (HEK293) start->autophos_assay prolif_assay hLEC Proliferation Assay start->prolif_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis autophos_assay->data_analysis prolif_assay->data_analysis end End data_analysis->end

General workflow for in vitro evaluation of SAR131675.

In_Vivo_Workflow start Start model_selection Select Animal Model (e.g., 4T1 or RIP1-Tag2) start->model_selection tumor_induction Tumor Induction/ Spontaneous Development model_selection->tumor_induction treatment Administer SAR131675 or Vehicle tumor_induction->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Analysis: - Tumor size/weight - Metastasis - Biomarkers monitoring->endpoint end End endpoint->end

General workflow for in vivo evaluation of SAR131675.

Conclusion

SAR131675 is a potent and selective inhibitor of VEGFR-3 with significant anti-lymphangiogenic, anti-tumor, and anti-metastatic activities demonstrated in preclinical models.[5] Its high selectivity for VEGFR-3 over other kinases suggests a favorable therapeutic window. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of SAR131675 and other selective VEGFR-3 inhibitors. The detailed understanding of its biological activity is crucial for designing future studies and exploring its full therapeutic potential in oncology and other diseases where lymphangiogenesis plays a pathological role. Despite promising preclinical findings, the development of SAR131675 was reportedly terminated due to adverse metabolic effects, a factor to consider in the development of new molecules targeting this pathway.[8]

References

SAR131675: A Technical Overview of Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR131675 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] This technical guide provides a comprehensive overview of the available preclinical information on SAR131675, with a focus on its mechanism of action. Due to the termination of its development during the preclinical phase, publicly available quantitative pharmacokinetic and bioavailability data for SAR131675 is limited.[2] This document, therefore, outlines the established signaling pathway of SAR131675 and provides detailed, generalized experimental protocols for the assessment of pharmacokinetic and bioavailability parameters for small molecule inhibitors of this class.

Mechanism of Action: Inhibition of the VEGFR-3 Signaling Pathway

SAR131675 exerts its biological effects through the specific inhibition of VEGFR-3, a key receptor in the process of lymphangiogenesis (the formation of lymphatic vessels).[3][4] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 triggers the autophosphorylation of the receptor, initiating a cascade of downstream signaling events.[2][3] These signaling pathways, primarily the ERK1/2 and AKT pathways, are crucial for the proliferation, migration, and survival of lymphatic endothelial cells.[3][5]

In pathological conditions such as cancer, the upregulation of the VEGF-C/VEGF-D/VEGFR-3 axis can promote tumor lymphangiogenesis, facilitating metastasis to lymph nodes.[2] SAR131675 acts by blocking the ATP-binding site of the VEGFR-3 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.[1][3] This disruption of the VEGFR-3/ERK1/2/AKT pathway underlies the anti-lymphangiogenic and potential anti-tumor effects of SAR131675.[3]

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 P P VEGFR-3->P Autophosphorylation ERK1/2 ERK1/2 P->ERK1/2 AKT AKT P->AKT Proliferation Proliferation ERK1/2->Proliferation Migration Migration ERK1/2->Migration Survival Survival AKT->Survival SAR131675 SAR131675 SAR131675->VEGFR-3 Inhibition

Figure 1: SAR131675 Inhibition of the VEGFR-3 Signaling Pathway.

Pharmacokinetics and Bioavailability of SAR131675

As of the date of this document, specific quantitative pharmacokinetic (PK) and bioavailability data for SAR131675 from dedicated preclinical or clinical studies are not publicly available. In vivo studies in mice have been reported, indicating that the compound was well-tolerated, but detailed PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability have not been disclosed.[1]

The table below is a template illustrating the typical pharmacokinetic parameters that would be determined for a small molecule inhibitor like SAR131675.

ParameterDescriptionValue for SAR131675
Cmax Maximum (peak) plasma drug concentrationNot Available
Tmax Time to reach CmaxNot Available
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationNot Available
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityNot Available
t1/2 Elimination half-lifeNot Available
CL ClearanceNot Available
Vd Volume of distributionNot Available
F (%) Absolute oral bioavailabilityNot Available

Generalized Experimental Protocols for Preclinical Pharmacokinetic and Bioavailability Assessment

The following sections describe standardized methodologies for evaluating the pharmacokinetic and bioavailability profiles of a small molecule inhibitor such as SAR131675.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the test compound after intravenous and oral administration in a relevant animal model (e.g., mouse, rat).

Methodology:

  • Animal Model: Healthy, male and female adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), with an age and weight range appropriate for the species, are used. Animals are acclimatized for at least one week before the study.

  • Housing and Diet: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Food is typically withheld overnight before oral dosing.

  • Drug Formulation and Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Solutol HS 15) to achieve the desired concentration for a bolus injection via the tail vein.

    • Oral (PO): The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.

  • Dosing: At least two dose levels are typically evaluated for each route of administration.

  • Blood Sampling:

    • Serial blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., saphenous vein or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of the compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • The method should be sensitive, specific, and demonstrate acceptable linearity, accuracy, and precision.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Absolute Bioavailability Study

Objective: To determine the fraction of the orally administered dose that reaches systemic circulation.

Methodology:

  • Study Design: A crossover study design is often preferred, where the same group of animals receives both the IV and PO doses with a sufficient washout period between administrations.[6] If a crossover design is not feasible, a parallel study design with separate groups for IV and PO administration can be used.

  • Dose Selection: The IV and PO doses should be selected to ensure that the resulting plasma concentrations are well within the linear range of the bioanalytical method.

  • Data Analysis:

    • The absolute bioavailability (F) is calculated using the following formula: F (%) = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100

    • AUC values are dose-normalized to account for any differences in the administered doses.

PK_Workflow cluster_study_design Study Design & Preparation cluster_execution In-Life Phase cluster_analysis Analysis & Reporting Animal_Model Animal Model Selection (e.g., Mouse, Rat) Dosing_Groups Dosing Group Assignment (IV vs. PO, Crossover/Parallel) Animal_Model->Dosing_Groups Formulation Drug Formulation (IV and PO) Formulation->Dosing_Groups Administration Drug Administration (IV Injection or Oral Gavage) Dosing_Groups->Administration Sampling Serial Blood Sampling (Predetermined Time Points) Administration->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Bioanalysis LC-MS/MS Analysis (Quantification of Drug in Plasma) Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Calculation of Parameters) Bioanalysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Figure 2: Generalized Workflow for a Preclinical Pharmacokinetic Study.

Conclusion

SAR131675 is a selective VEGFR-3 inhibitor that has demonstrated preclinical activity through the modulation of the VEGFR-3/ERK1/2/AKT signaling pathway. While detailed, quantitative pharmacokinetic and bioavailability data for SAR131675 are not publicly available, this guide provides a framework for understanding its mechanism of action and the standard methodologies used to assess the pharmacokinetic properties of similar small molecule inhibitors. The provided experimental protocols serve as a comprehensive reference for researchers and professionals in the field of drug development.

References

In Vivo Efficacy of SAR131675: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase. SAR131675 has demonstrated significant anti-tumor, anti-lymphangiogenic, and anti-metastatic activities in various preclinical models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

SAR131675 selectively inhibits VEGFR-3, a key receptor in the formation of lymphatic vessels (lymphangiogenesis).[1] It also exhibits moderate activity against VEGFR-2, a primary mediator of angiogenesis (blood vessel formation).[2][3] The primary ligands for VEGFR-3, VEGF-C and VEGF-D, play a crucial role in tumor lymphangiogenesis, which is often associated with metastasis to lymph nodes.[4] By blocking the VEGFR-3 signaling pathway, SAR131675 can inhibit the growth and spread of tumors. Furthermore, VEGFR-3 is expressed on tumor-associated macrophages (TAMs), and its inhibition by SAR131675 has been shown to reduce TAM infiltration into tumors, thereby modulating the tumor microenvironment.[3][5]

Signaling Pathway of SAR131675 Action

SAR131675_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_cellular_effects Cellular Effects VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 VEGFR2 VEGFR-2 VEGFC->VEGFR2 VEGFD VEGF-D VEGFD->VEGFR3 Lymphangiogenesis Lymphangiogenesis VEGFR3->Lymphangiogenesis TAM_Infiltration TAM Infiltration VEGFR3->TAM_Infiltration Angiogenesis Angiogenesis VEGFR2->Angiogenesis SAR131675 SAR131675 SAR131675->VEGFR3 Potent Inhibition SAR131675->VEGFR2 Moderate Inhibition

Caption: SAR131675 signaling pathway.

In Vivo Efficacy Studies: Data Summary

The in vivo anti-tumor efficacy of SAR131675 has been evaluated in several well-characterized animal models. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy in 4T1 Murine Mammary Carcinoma Model
ParameterVehicle ControlSAR131675 (30 mg/kg/day)SAR131675 (100 mg/kg/day)Reference
Tumor Volume Reduction -24% (p < 0.05)50% (p < 0.001)[6]
Lung Metastases -Significant ReductionSignificant Reduction[6][7]
TAM Infiltration --Significant Reduction[3]
Table 2: Efficacy in RIP1-Tag2 Transgenic Mouse Model of Pancreatic Neuroendocrine Tumors
Study TypeParameterVehicle ControlSAR131675 (100 mg/kg/day)Reference
Prevention Study Reduction in Angiogenic Islets-42% (p < 0.001)[4][6]
Intervention Study Reduction in Tumor Burden-62% (p < 0.05)[4][6]
Survival Study Increased Survival-Significant Increase (p = 0.01)[6]
Table 3: Efficacy in Murine Colorectal Cancer Liver Metastasis (CLM) Model
ParameterVehicle ControlSAR131675Reference
Tumor Burden -Significant Reduction[5][8]
F4/80+ Macrophages in Liver -Significant Reduction[5]
CD45+ Leukocytes in Liver (Day 22) -Significant Reduction[5]
Table 4: Anti-Angiogenic and Anti-Lymphangiogenic Effects in Sponge Implant Model
ParameterVehicle ControlFGF2-StimulatedSAR131675 (100 mg/kg/day) + FGF2Reference
VEGFR-3 Levels -Increased~50% Reduction[2]
Hemoglobin Content -Increased~50% Reduction[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key in vivo experiments cited.

4T1 Murine Mammary Carcinoma Model
  • Animal Model: Female BALB/c mice.[6]

  • Tumor Cell Implantation: 4T1 mammary carcinoma cells are implanted orthotopically into the mammary fat pads of the mice.[6]

  • Treatment: Mice are treated orally with either vehicle or SAR131675 at doses of 30 and 100 mg/kg/day.[6] Treatment typically begins 5 days after implantation and continues for 21 days.[6]

  • Efficacy Endpoints:

    • Tumor Volume: Measured regularly with calipers.[6]

    • Metastasis: Lungs are harvested at the end of the study, and the number of surface metastases is counted.[6]

    • Biomarker Analysis: Tumor lysates can be analyzed for murine VEGFR-3 levels by ELISA.[6] Lymph nodes can be assessed for osteopontin levels.[6]

RIP1-Tag2 Transgenic Mouse Model
  • Animal Model: RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors.[6]

  • Study Designs:

    • Prevention Study: Treatment with vehicle or SAR131675 (100 mg/kg/day) from week 5 to week 10. The number of angiogenic islets is measured at 10 weeks.[4][6]

    • Intervention Study: Treatment with vehicle or SAR131675 (100 mg/kg/day) from week 10 to week 12.5. Total tumor volume is calculated at the end of the treatment period.[4][6]

    • Survival Study: Daily treatment with vehicle or SAR131675 (100 mg/kg/day) starting from week 12. Survival is monitored over time.[6]

  • Efficacy Endpoints: Number of angiogenic islets, tumor burden, and overall survival.[6]

Murine Colorectal Cancer Liver Metastasis (CLM) Model
  • Animal Model: Mice undergo intrasplenic injection of colorectal cancer cells to induce liver metastasis.[5][8]

  • Treatment: Daily treatment with SAR131675.[5][8]

  • Efficacy Endpoints:

    • Tumor Growth: Assessed at 10, 16, and 22 days post-tumor induction using stereology.[5][8]

    • Immune Infiltrates: Tumor and liver tissues are analyzed by immunohistochemistry (IHC) and flow cytometry to assess immune cell populations.[5][8]

Sponge Implant Model for Angiogenesis and Lymphangiogenesis
  • Animal Model: Mice are anesthetized, and sterile sponge disks impregnated with Fibroblast Growth Factor 2 (FGF2) or PBS are subcutaneously implanted on their backs.[4][6]

  • Treatment: Daily oral treatment with SAR131675 (30, 100, and 300 mg/kg/day) starts on the day of sponge implantation.[4]

  • Efficacy Endpoints: After 7 days, the sponges are removed and analyzed for:

    • Angiogenesis and Lymphangiogenesis: Evaluated by immunohistochemical staining with CD31 and LYVE-1 antibodies, respectively.[4]

    • VEGFR-3 Levels and Hemoglobin Content: Measured in the sponge lysates.[4]

Experimental Workflows

Visualizing the experimental workflows can aid in understanding the study designs.

4T1 Mammary Carcinoma Experimental Workflow

G A Day 0: Orthotopic implantation of 4T1 cells in BALB/c mice B Day 5: Begin daily oral treatment (Vehicle, 30 or 100 mg/kg SAR131675) A->B C Monitor tumor volume (caliper measurements) B->C D Day 21: End of treatment C->D E Euthanize mice and harvest tumors and lungs D->E F Assess tumor volume, lung metastases, and biomarkers E->F

Caption: 4T1 Mammary Carcinoma Workflow.

RIP1-Tag2 Staged Intervention Workflow

G cluster_prevention Prevention Study cluster_intervention Intervention Study cluster_survival Survival Study A Week 5: Start Treatment B Week 10: Assess Angiogenic Islets A->B C Week 10: Start Treatment D Week 12.5: Assess Tumor Burden C->D E Week 12: Start Treatment F Monitor Survival E->F

Caption: RIP1-Tag2 Staged Intervention Workflow.

Conclusion

The in vivo data for SAR131675 strongly support its role as a potent anti-tumor and anti-metastatic agent, primarily through the inhibition of VEGFR-3-mediated lymphangiogenesis and modulation of the tumor immune microenvironment. The consistent efficacy across multiple, distinct tumor models highlights its potential as a therapeutic candidate. It is important to note that despite these promising preclinical findings, the development of SAR131675 was discontinued during preclinical stages due to adverse metabolic effects.[7] Nevertheless, the studies on SAR131675 provide valuable insights into the therapeutic potential of selective VEGFR-3 inhibition in oncology.

References

The Central Role of VEGFR-3 in Orchestrating Lymphangiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the pivotal role of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) in the intricate process of lymphangiogenesis. We will explore the molecular signaling cascades, present key quantitative data from seminal studies, and provide detailed experimental methodologies to empower further research and therapeutic development in this critical area of vascular biology.

Introduction: VEGFR-3 as the Master Regulator of Lymphatic Development

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a receptor tyrosine kinase, is a cornerstone in the formation and maintenance of the lymphatic system.[1][2] Its expression is predominantly localized to lymphatic endothelial cells (LECs).[3][4] The interaction of VEGFR-3 with its cognate ligands, Vascular Endothelial Growth Factor-C (VEGF-C) and Vascular Endothelial Growth Factor-D (VEGF-D), initiates a signaling cascade that governs LEC proliferation, migration, and survival—the fundamental processes of lymphangiogenesis.[1][5][6][7] Dysregulation of the VEGFR-3 signaling axis is implicated in a spectrum of pathologies, including cancer metastasis, lymphedema, and inflammatory disorders, making it a compelling target for therapeutic intervention.[1][8][9][10]

The VEGFR-3 Signaling Network

Upon ligand binding, VEGFR-3 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[11] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of two principal downstream pathways: the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][5][7][12]

The PI3K/AKT pathway is primarily associated with cell survival and migration.[6] Activated AKT can phosphorylate a multitude of downstream targets, promoting cell growth and inhibiting apoptosis. The MAPK/ERK pathway , on the other hand, is a key driver of cell proliferation and differentiation.[1][5]

Several other signaling molecules and co-receptors modulate VEGFR-3 signaling. Neuropilins (NRP1 and NRP2) can act as co-receptors, enhancing ligand binding and signaling.[3] The EphrinB2 receptor has been shown to interact with VEGFR-3 and regulate its internalization. Furthermore, the transcription factor Prox1, a master regulator of lymphatic cell fate, engages in a crucial feedback loop with VEGFR-3, where Prox1 directly upregulates VEGFR-3 expression, and VEGFR-3 signaling, in turn, is necessary to maintain Prox1 expression in LEC progenitors.[13][14][15]

DOT script for VEGFR-3 Signaling Pathway

VEGFR3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 Binds VEGFR-2 VEGFR-2 VEGF-C->VEGFR-2 VEGF-D VEGF-D VEGF-D->VEGFR-3 Binds PI3K PI3K VEGFR-3->PI3K Activates Grb2/Shc Grb2/Shc VEGFR-3->Grb2/Shc Recruits NRP2 NRP2 NRP2->VEGFR-3 Co-receptor EphB4 EphB4 EphB4->VEGFR-3 Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival AKT->Cell Survival Cell Migration Cell Migration AKT->Cell Migration Ras Ras Grb2/Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Differentiation Cell Differentiation ERK->Cell Differentiation Prox1 Prox1 ERK->Prox1 Maintains Expression Prox1->VEGFR-3 Upregulates Expression

Figure 1: VEGFR-3 Signaling Pathway. A simplified diagram illustrating the major signaling cascades initiated by VEGFR-3 activation in lymphatic endothelial cells.

Quantitative Data on VEGFR-3 Function

The following tables summarize key quantitative findings from studies investigating the role of VEGFR-3 in lymphangiogenesis.

Table 1: In Vitro Effects of VEGFR-3 Activation
ParameterCell TypeTreatmentConcentrationResultReference
Lymphatic SproutingRat Mesentery CulturesVEGF-C100 ng/mlSignificant increase in lymphatic sprout extensions[16]
Cell ProliferationBaF3 cells expressing VEGFR-3VEGF-C100 ng/mlMaximal viability[9]
Cell ProliferationPorcine Aortic Endothelial (PAE) cells expressing VEGFR-3VEGF-CDose-dependentStimulation of growth[14]
Cell SurvivalHuman Lymphatic Endothelial Cells (HLECs)VEGF-C100 ng/mlPotent inhibition of apoptosis[9]
Cell SurvivalHuman Lymphatic Endothelial Cells (HLECs)VEGF-D500 ng/mlPotent inhibition of apoptosis[9]
Cell MigrationHuman Microvascular Endothelial Cells (HMVECs)VEGF-C156S (VEGFR-3 specific)3 µg/mlStimulation of migration[9]
Barrier Function (TER)Human Microvascular Lymphatic Endothelial Cells (HMLEC-d)VEGF-CEC50: 4.13 nMDecrease in transendothelial resistance[17]
Barrier Function (TER)Human Microvascular Lymphatic Endothelial Cells (HMLEC-d)VEGF-C156SEC50: 2.25 nMDecrease in transendothelial resistance[17]
Table 2: In Vivo Effects of VEGFR-3 Modulation
ModelInterventionParameter MeasuredResultReference
Orthotopic Breast Cancer (Mouse)Anti-VEGFR-3 antibodyLymph node & distant metastasesPotent suppression[5]
Orthotopic Breast Cancer (Mouse)Anti-VEGFR-2 antibodyLymph node & distant metastasesLess effective suppression than anti-VEGFR-3[5]
Lung Carcinoma (Mouse)Soluble VEGFR-3-IgAxillary lymph node volume79.6% reduction (not statistically significant)[8]
Lung Carcinoma (Mouse)Adenovirus expressing soluble VEGFR-3 (AdR3-Ig)Axillary lymph node volumeStatistically significant reduction (p<0.001)[8]
4T1 Mammary Carcinoma (Mouse)SAR131675 (VEGFR-3 inhibitor)Tumor volume50% reduction at 100 mg/kg/d (p<0.001)[18]
4T1 Mammary Carcinoma (Mouse)SAR131675 (VEGFR-3 inhibitor)Lymph node invasion & lung metastasisSignificant reduction[18]
Chronic Skin Inflammation (K14-VEGF-A Tg Mouse)Anti-VEGFR-3 antibodyNumber of lymphatic vesselsSignificant reduction[19]
Ilk Knockout Mouse (Adult)Endothelial-specific Ilk deletionDermal lymph vessel densitySignificant increase[1]
p50 NF-κB Knockout MouseGermline p50 deletionDensity of VEGFR-3+ lymphatic vessels in lung30% decrease (p=0.03)[20]
Table 3: Ligand-Receptor Binding Affinities and Receptor Densities
LigandReceptorMethodDissociation Constant (Kd) / Affinity Constant (Kaff)Reference
VEGF-CVEGFR-3Scatchard analysis135 pM[21]
VEGF-CVEGFR-2Scatchard analysis410 pM[21]
hVEGF-CsfVEGFR-3Isothermal Titration Calorimetry310 ± 50 nM
hVEGF-Csf C137AVEGFR-3Isothermal Titration Calorimetry280 ± 30 nM
Peptide III (WHWLPNLRHYAS)VEGFR-3ELISAKaff: 174.8 ± 31.1 µg/mL[22]
VEGF-DVEGFR-3ELISAKaff: 264.01 ± 56.7 µg/mL[22]
Receptor Cell Type Method Receptor Density (receptors/cell) Reference
VEGFR-3Human Umbilical Vein Endothelial Cells (HUVECs)Quantitative Fluorescence~3000[23]
VEGFR-3Lymphatic Endothelial Cells (LECs)Quantitative Fluorescence~7400[23]

Detailed Experimental Protocols

In Vitro Lymphatic Endothelial Cell Proliferation Assay

This protocol is adapted from methodologies used to assess the mitogenic effects of VEGF-C on LECs.

Objective: To quantify the effect of VEGFR-3 activation on the proliferation of lymphatic endothelial cells.

Materials:

  • Primary Human Dermal Lymphatic Endothelial Cells (HDLECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2MV)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF-C

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HDLECs into a 96-well plate at a density of 5,000 cells per well in complete growth medium. Allow cells to adhere overnight.

  • Serum Starvation: The following day, aspirate the medium and replace it with basal medium containing 0.5-1% FBS. Incubate for 12-24 hours to synchronize the cells in a quiescent state.

  • Treatment: Prepare serial dilutions of recombinant human VEGF-C in low-serum medium. Aspirate the starvation medium and add 100 µL of the VEGF-C dilutions to the respective wells. Include a negative control (low-serum medium only) and a positive control (complete growth medium).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Quantification of Proliferation:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.

    • WST-1/XTT Assay: Add 10 µL of WST-1 or XTT reagent to each well and incubate for 2-4 hours. Read absorbance at 450 nm.

    • CyQUANT Assay: Lyse the cells and measure DNA content using the CyQUANT dye according to the manufacturer's instructions. Read fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the absorbance/fluorescence readings to the negative control. Plot the proliferation rate as a function of VEGF-C concentration to determine the dose-response relationship.

In Vivo Mouse Model of Tumor Lymphangiogenesis and Metastasis

This protocol provides a framework for assessing the impact of VEGFR-3 inhibition on tumor-induced lymphangiogenesis and subsequent lymph node metastasis.

Objective: To evaluate the efficacy of a VEGFR-3 inhibitor in preventing tumor metastasis to regional lymph nodes.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

  • Tumor cell line known to metastasize via the lymphatics (e.g., 4T1 murine breast cancer cells, LNM35 human lung cancer cells)

  • VEGFR-3 inhibitor (e.g., antagonistic antibody mF4-31C1, soluble receptor VEGFR-3-Ig, or a small molecule inhibitor like SAR131675)

  • Calipers for tumor measurement

  • Antibodies for immunohistochemistry (e.g., anti-LYVE-1 or anti-Podoplanin for lymphatic vessels, anti-cytokeratin for tumor cells)

  • Microscope with imaging software

Procedure:

  • Tumor Cell Implantation: Inject 1 x 10^6 tumor cells orthotopically (e.g., into the mammary fat pad for 4T1 cells) or subcutaneously into the flank of the mice.

  • Treatment: Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer the VEGFR-3 inhibitor (e.g., intraperitoneal injection of 40 mg/kg antibody twice weekly) or vehicle control for the duration of the study.

  • Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (width² x length)/2.

  • Endpoint and Tissue Collection: At a predetermined endpoint (e.g., when tumors in the control group reach a specific size, or after a set number of weeks), euthanize the mice. Carefully dissect the primary tumor and the draining lymph nodes (e.g., axillary and brachial lymph nodes for mammary fat pad tumors).

  • Quantification of Lymphangiogenesis:

    • Fix a portion of the primary tumor in formalin and embed in paraffin.

    • Perform immunohistochemistry on tumor sections using an anti-LYVE-1 or anti-Podoplanin antibody to stain lymphatic vessels.

    • Capture images of multiple fields of view at the tumor periphery and within the tumor.

    • Quantify lymphatic vessel density (LVD) by measuring the percentage of the stained area or by counting the number of vessels per unit area using image analysis software.

  • Quantification of Lymph Node Metastasis:

    • Measure the volume of the dissected lymph nodes.

    • Fix the lymph nodes in formalin and embed in paraffin.

    • Perform serial sectioning of the lymph nodes and stain with hematoxylin and eosin (H&E) and an anti-cytokeratin antibody to identify tumor cell micrometastases.

    • Quantify the metastatic burden by measuring the tumor area within the lymph node or by scoring the presence or absence of metastases in each lymph node.

  • Data Analysis: Compare tumor growth rates, LVD, lymph node volume, and metastatic burden between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Chromatin Immunoprecipitation (ChIP) for Prox1 Binding to the VEGFR-3 Promoter

This protocol is based on studies demonstrating the direct regulation of VEGFR-3 by the transcription factor Prox1.

Objective: To determine if Prox1 directly binds to the promoter region of the Vegfr3 gene in lymphatic endothelial cells.

Materials:

  • Cultured primary LECs

  • Formaldehyde (1% solution)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • ChIP-grade anti-Prox1 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers specific for putative Prox1 binding sites in the Vegfr3 promoter

  • qPCR master mix and instrument

Procedure:

  • Cross-linking: Treat cultured LECs with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with either the anti-Prox1 antibody or the control IgG.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Quantitative PCR (qPCR):

    • Resuspend the purified DNA in water.

    • Perform qPCR using primers designed to amplify specific regions of the Vegfr3 promoter containing putative Prox1 binding sites. Include a negative control region that is not expected to bind Prox1.

    • Analyze the results by calculating the percentage of input DNA that is immunoprecipitated for each primer set.

  • Data Analysis: Compare the enrichment of the Vegfr3 promoter regions in the Prox1 ChIP to the IgG control. A significant enrichment indicates direct binding of Prox1 to that region.

DOT script for Experimental Workflow: In Vivo Tumor Lymphangiogenesis Model

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cluster_quantification Quantification Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Treatment Group (VEGFR-3 Inhibitor) Treatment Group (VEGFR-3 Inhibitor) Randomization->Treatment Group (VEGFR-3 Inhibitor) Tumor Monitoring Tumor Monitoring Control Group (Vehicle)->Tumor Monitoring Treatment Group (VEGFR-3 Inhibitor)->Tumor Monitoring Euthanasia & Tissue Collection Euthanasia & Tissue Collection Tumor Monitoring->Euthanasia & Tissue Collection Primary Tumor Analysis Primary Tumor Analysis Euthanasia & Tissue Collection->Primary Tumor Analysis Lymph Node Analysis Lymph Node Analysis Euthanasia & Tissue Collection->Lymph Node Analysis LVD Quantification (IHC) LVD Quantification (IHC) Primary Tumor Analysis->LVD Quantification (IHC) Metastasis Quantification (H&E, IHC) Metastasis Quantification (H&E, IHC) Lymph Node Analysis->Metastasis Quantification (H&E, IHC)

Figure 2: Experimental Workflow. A flowchart outlining the key steps in an in vivo mouse model to assess the effect of VEGFR-3 inhibition on tumor lymphangiogenesis and metastasis.

Conclusion and Future Directions

VEGFR-3 signaling is unequivocally a central axis in the regulation of lymphangiogenesis. The intricate network of downstream effectors and regulatory partners highlights the complexity of this system. The quantitative data presented herein underscores the potent effects of modulating this pathway, with significant implications for both physiological and pathological processes. The detailed experimental protocols provide a foundation for researchers to further dissect the nuances of VEGFR-3 biology and to evaluate novel therapeutic strategies.

Future research should continue to explore the context-dependent nature of VEGFR-3 signaling, including the roles of different ligands, co-receptors, and the interplay with other signaling pathways in various disease models. The development of more selective and potent VEGFR-3 inhibitors holds great promise for the treatment of lymphatic-related diseases, particularly in the realm of oncology, where targeting tumor lymphangiogenesis is a key strategy to prevent metastatic spread. A deeper understanding of the molecular mechanisms governing VEGFR-3 function will be paramount to translating these promising preclinical findings into effective clinical therapies.

References

SAR131675: A Technical Guide for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

SAR131675 is a potent and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Extensive preclinical research has demonstrated its significant anti-lymphangiogenic, antitumoral, and antimetastatic activities, positioning it as a valuable tool for investigating the role of the VEGF-C/VEGF-D/VEGFR-3 axis in cancer progression.[1][3][4] This technical guide provides a comprehensive overview of SAR131675, including its mechanism of action, key experimental data, and detailed protocols to facilitate its use in a research setting. Though its clinical development was halted due to adverse metabolic effects, its specificity makes it a critical research compound.[5][6]

Mechanism of Action

SAR131675 selectively targets the tyrosine kinase domain of VEGFR-3, a key receptor in the development and maintenance of the lymphatic system. The binding of its ligands, VEGF-C and VEGF-D, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote lymphatic endothelial cell proliferation, survival, and migration.[6] SAR131675 effectively blocks these processes. In cancer, tumor cells can co-opt this pathway to induce lymphangiogenesis, facilitating metastatic spread to lymph nodes and distant organs.[1][7] Furthermore, VEGFR-3 is expressed on other cell types within the tumor microenvironment, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), where it contributes to an immunosuppressive milieu.[1][4][8] By inhibiting VEGFR-3, SAR131675 not only curtails tumor lymphangiogenesis but also modulates the immune landscape of the tumor.[8][9][10]

Signaling Pathways

The primary signaling pathway inhibited by SAR131675 is the VEGFR-3 cascade. Upon ligand binding, VEGFR-3 activates downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT cascades, which are crucial for cell proliferation and survival.[6][11] In ovarian cancer cells, SAR131675 has been shown to suppress VEGF-C-induced phosphorylation of both ERK1/2 and AKT.[11]

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 P P VEGFR-3->P Autophosphorylation RAS RAS P->RAS AKT AKT P->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation Migration Migration ERK1/2->Migration Survival Survival AKT->Survival SAR131675 SAR131675 SAR131675->P Inhibition Kinase_Assay_Workflow Start Start Plate_Coating Coat multiwell plates with poly-Glu-Tyr substrate Start->Plate_Coating Add_Enzyme Add recombinant human VEGFR-3-TK Plate_Coating->Add_Enzyme Add_Inhibitor Add varying concentrations of SAR131675 Add_Enzyme->Add_Inhibitor Initiate_Reaction Add ATP to start the kinase reaction Add_Inhibitor->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction and wash plates Incubate->Stop_Reaction Add_Antibody Add HRP-conjugated anti-phosphotyrosine antibody Stop_Reaction->Add_Antibody Incubate_2 Incubate and wash Add_Antibody->Incubate_2 Add_Substrate Add chromogenic substrate Incubate_2->Add_Substrate Measure_Absorbance Measure absorbance to quantify phosphorylation Add_Substrate->Measure_Absorbance End End Measure_Absorbance->End

References

Preclinical Profile of SAR131675: A Selective VEGFR-3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The information presented herein is intended to support further research and development efforts by detailing the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its preclinical evaluation.

Core Mechanism of Action

SAR131675 is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] Its primary mechanism involves blocking the activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, thereby inhibiting downstream signaling pathways crucial for lymphangiogenesis (the formation of lymphatic vessels).[2][3] This targeted inhibition of VEGFR-3 has demonstrated significant anti-tumoral, anti-metastatic, and anti-lymphangiogenic activities in various preclinical models.[4]

Quantitative In Vitro Data

The following tables summarize the key quantitative data for SAR131675 from in vitro assays, demonstrating its potency and selectivity.

Table 1: Kinase Inhibition Profile

TargetAssay TypeIC50 (nM)Ki (nM)Selectivity vs. VEGFR-3
VEGFR-3 Cell-free2312-
VEGFR-2Cell-free235 - 230-~10-fold
VEGFR-1Cell-free>3,000->130-fold

Source:[1][5][6]

Table 2: Cellular Activity

Cell TypeAssayStimulantIC50 (nM)
Primary Human Lymphatic CellsProliferationVEGFC / VEGFD~20
HEK CellsVEGFR-3 Autophosphorylation-45
Human Lymphatic CellsSurvivalVEGFC14
Human Lymphatic CellsSurvivalVEGFD17
Human Lymphatic CellsSurvivalVEGFA664
HMVECsVEGFC-induced Erk PhosphorylationVEGFC~30
HMVECsVEGFA-induced VEGFR-2 PhosphorylationVEGFA239

Source:[1][4][5][7]

In Vivo Preclinical Efficacy

SAR131675 has demonstrated significant anti-tumor and anti-metastatic effects in a range of preclinical animal models.

Table 3: Summary of In Vivo Studies

Cancer ModelAnimal ModelDosingKey Findings
Mammary Carcinoma4T1 allograft in BALB/c mice30 and 100 mg/kg/day (oral)Reduced tumor growth, decreased VEGFR-3 levels in tumors, reduced lymph node invasion and lung metastasis, decreased tumor-associated macrophages.[1][4][8]
Pancreatic Neuroendocrine TumorsRIP1-Tag2 transgenic mice100 mg/kg/dayReduced tumor size, decreased number of angiogenic islets, and increased survival.[1][4]
Colorectal Cancer Liver MetastasisMurine modelDaily administrationSignificantly reduced tumor burden and F4/80+ macrophages in the liver. Altered the immune composition, suggesting a less immunosuppressive environment.[9][10]
Diabetic Nephropathydb/db miceDiet containing SAR131675 for 12 weeksAmeliorated dyslipidemia, albuminuria, and lipid accumulation in the kidneys. Reduced systemic inflammation and renal inflammation.[2][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by SAR131675 and a general workflow for its preclinical evaluation.

VEGFR3_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 binds & activates VEGFD VEGF-D VEGFD->VEGFR3 binds & activates PI3K PI3K VEGFR3->PI3K MAPK MAPK (Erk) VEGFR3->MAPK Lymphangiogenesis Lymphangiogenesis VEGFR3->Lymphangiogenesis promotes SAR131675 SAR131675 SAR131675->VEGFR3 inhibits Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation MAPK->Proliferation Preclinical_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_formulation Compound Kinase_Assay Kinase Assays (IC50) Cell_Proliferation Cell-Based Assays (Proliferation, Survival) Kinase_Assay->Cell_Proliferation Signaling_Assay Signaling Pathway Analysis (Phosphorylation) Cell_Proliferation->Signaling_Assay Animal_Model Animal Model Selection (e.g., 4T1, RIP1-Tag2) Signaling_Assay->Animal_Model Dosing Dosing & Administration Animal_Model->Dosing Efficacy Efficacy Assessment (Tumor Growth, Metastasis) Dosing->Efficacy Biomarker Biomarker Analysis (VEGFR-3 levels, Immune Cells) Efficacy->Biomarker SAR131675_Compound SAR131675 SAR131675_Compound->Kinase_Assay

References

Methodological & Application

SAR131675: In Vitro Application Notes and Protocols for a Selective VEGFR-3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

SAR131675 is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2] It plays a significant role in blocking lymphangiogenesis and has demonstrated anti-tumoral and anti-metastatic activities.[3][4] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of SAR131675.

VEGFR-3 and its ligands, VEGF-C and VEGF-D, are key regulators of the development and maintenance of the lymphatic system.[3] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathologies, including tumor metastasis and lymphedema. SAR131675 selectively inhibits VEGFR-3, thereby blocking downstream signaling cascades involving key proteins such as Erk and Akt.[3][5]

Data Summary

The following tables summarize the in vitro inhibitory activity of SAR131675 against various kinases and cellular processes.

Table 1: SAR131675 Kinase Inhibitory Activity

TargetAssay TypeIC50 (nM)Reference
VEGFR-3 Recombinant Human Kinase Assay23 ± 7[6]
Cell-free assay (Ki)12[7]
HEK Cell Autophosphorylation45[2][8]
VEGFR-2 Recombinant Kinase Assay235[7]
HEK Cell Autophosphorylation~280[6]
PAEC Cell Autophosphorylation239[7]
VEGFR-1 Recombinant Kinase Assay>3000[1]
HEK Cell Autophosphorylation~1000[6]

Table 2: SAR131675 Cellular Activity

Cell ProcessCell TypeStimulantIC50 (nM)Reference
Cell Survival/Proliferation Human Lymphatic CellsVEGF-C14[6][7]
Human Lymphatic CellsVEGF-D17[6][7]
Human Lymphatic CellsVEGF-A664[6][7]
Cell Migration Human Microvascular Endothelial Cells (HMVEC)VEGF-C< 30[6]
Human Microvascular Endothelial Cells (HMVEC)VEGF-A~100[6]
Erk Phosphorylation Human Lymphatic Microvascular Endothelial Cells (HLMVEC)VEGF-C~30[6]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by SAR131675.

SAR131675_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 VEGFD VEGF-D VEGFD->VEGFR3 PI3K PI3K VEGFR3->PI3K Ras Ras VEGFR3->Ras SAR131675 SAR131675 SAR131675->VEGFR3 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Proliferation Erk->Proliferation Migration Migration Erk->Migration

Caption: SAR131675 inhibits VEGFR-3 signaling.

Experimental Protocols

VEGFR-3 Kinase Activity Assay (ELISA-based)

This assay measures the ability of SAR131675 to inhibit the kinase activity of recombinant human VEGFR-3.

Kinase_Assay_Workflow cluster_workflow Workflow Start Start Coat_Plate Coat multiwell plate with poly-Glu-Tyr (pGT) substrate Start->Coat_Plate Add_Kinase Add recombinant human VEGFR-3 Coat_Plate->Add_Kinase Add_Compound Add SAR131675 (or DMSO control) and ATP Add_Kinase->Add_Compound Incubate Incubate to allow kinase reaction Add_Compound->Incubate Wash1 Wash plate Incubate->Wash1 Add_Antibody Add HRP-conjugated anti-phosphotyrosine antibody Wash1->Add_Antibody Incubate2 Incubate Add_Antibody->Incubate2 Wash2 Wash plate Incubate2->Wash2 Add_Substrate Add HRP substrate (e.g., TMB) Wash2->Add_Substrate Measure Measure absorbance Add_Substrate->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End Autophosphorylation_Assay_Workflow cluster_workflow Workflow Start Start Transfect Transfect HEK293 cells with a VEGFR-3 expression vector Start->Transfect Culture Culture cells for 24 hours Transfect->Culture Treat_Vanadate Treat cells with orthovanadate (phosphatase inhibitor) Culture->Treat_Vanadate Add_Compound Add SAR131675 at various concentrations Treat_Vanadate->Add_Compound Incubate Incubate for 30 minutes Add_Compound->Incubate Lyse Lyse cells Incubate->Lyse Quantify Quantify VEGFR-3 phosphorylation (e.g., by ELISA or Western blot) Lyse->Quantify Analyze Analyze data and calculate IC50 Quantify->Analyze End End Analyze->End

References

Application Notes and Protocols for SAR131675 in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, in various mouse tumor models. The information compiled from preclinical studies offers insights into its mechanism of action, efficacy, and protocols for in vivo experimentation.

Introduction

SAR131675 is a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis (the formation of lymphatic vessels).[1][2] The VEGF-C/VEGFR-3 signaling pathway is crucial for the development and spread of tumors, making it an attractive target for cancer therapy.[3][4] SAR131675 has demonstrated significant antitumoral and antimetastatic activities in several preclinical mouse models by inhibiting lymphangiogenesis and modulating the tumor microenvironment.[1][5] It has been shown to be well-tolerated in mice and is not a cytotoxic or cytostatic agent, highlighting its specific mechanism of action.[1][6]

Mechanism of Action

SAR131675 competitively inhibits the ATP-binding site of the VEGFR-3 tyrosine kinase, preventing its autophosphorylation and the activation of downstream signaling pathways.[3][5] This inhibition leads to a reduction in the proliferation and migration of lymphatic endothelial cells, ultimately impairing tumor-associated lymphangiogenesis.[5] Furthermore, SAR131675 has been shown to reduce the infiltration of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, thereby alleviating immunosuppression and further contributing to its anti-tumor effects.[1][7][8] While highly selective for VEGFR-3, it exhibits moderate activity against VEGFR-2.[1]

Signaling Pathway

The binding of the ligands VEGF-C or VEGF-D to VEGFR-3 on lymphatic endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the ERK1/2 and AKT pathways, which promote cell survival, proliferation, and migration.[4][5] SAR131675 blocks the initial autophosphorylation step, thereby inhibiting these downstream effects.

VEGFR3_Signaling_Pathway VEGFR-3 Signaling Pathway Inhibition by SAR131675 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFC VEGF-C/ VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds pVEGFR3 pVEGFR-3 VEGFR3->pVEGFR3 Autophosphorylation ERK ERK1/2 pVEGFR3->ERK AKT AKT pVEGFR3->AKT Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT->Proliferation SAR131675 SAR131675 SAR131675->pVEGFR3 Inhibits

VEGFR-3 signaling pathway and SAR131675 inhibition.

Data Presentation

In Vitro Activity of SAR131675
Target/AssayCell LineIC50Reference
VEGFR-3 Tyrosine Kinase ActivityRecombinant Human20 nM[1][5]
VEGFR-3 AutophosphorylationHEK cells45 nM[1][5]
VEGFC-induced Lymphatic Cell SurvivalPrimary Human Lymphatic Cells14 nM[5]
VEGFD-induced Lymphatic Cell SurvivalPrimary Human Lymphatic Cells17 nM[5]
VEGFC-induced Erk PhosphorylationHLMVEC~30 nM[5]
VEGFC-induced MigrationHLMVEC< 30 nM[5]
VEGFA-induced MigrationHLMVEC~100 nM[5]
In Vivo Efficacy of SAR131675 in Mouse Tumor Models
Tumor ModelMouse StrainTreatmentKey FindingsReference
4T1 Mammary CarcinomaBALB/c30 mg/kg/day, oral gavage24% reduction in tumor volume.[5]
4T1 Mammary CarcinomaBALB/c100 mg/kg/day, oral gavage50% reduction in tumor volume; significant reduction in lymph node invasion and lung metastasis.[5]
RIP1.Tag2 (Pancreatic Neuroendocrine)Transgenic100 mg/kg/day, oral gavage62% decrease in tumor burden (intervention study); significantly extended median survival.[3][5]
Colorectal Cancer Liver Metastasis (CLM)CBA120 mg/kg/day, oral gavage84% inhibition of tumor growth; reduced infiltration of F4/80+ macrophages and myeloid cells in the liver.[7]

Experimental Protocols

General Guidelines for In Vivo Studies

The following is a generalized protocol based on methodologies reported in the literature for evaluating SAR131675 in a mouse tumor model. Specific details may need to be optimized for different tumor models and experimental goals.

1. Animal Models and Husbandry:

  • Species: Male or female mice, 6-11 weeks old.[7] The strain will depend on the tumor model (e.g., BALB/c for 4T1 syngeneic models, CBA for colorectal liver metastasis models).[5][7]

  • Housing: Standard housing conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.

2. Tumor Cell Implantation:

  • For Orthotopic Mammary Tumors (e.g., 4T1):

    • Culture 4T1 mammary carcinoma cells in appropriate media.

    • Harvest cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.

    • Inject 50 µL of the cell suspension (5 x 10^4 cells) into the mammary fat pad of anesthetized female BALB/c mice.[5]

  • For Colorectal Liver Metastasis:

    • Induce colorectal liver metastases via intrasplenic injection of tumor cells in male CBA mice.[7]

3. Preparation and Administration of SAR131675:

  • Formulation: Prepare a suspension of SAR131675 in a vehicle solution, such as 0.6% methylcellulose and 0.5% Tween 80 in water.[7]

  • Dosage: Doses ranging from 30 mg/kg to 120 mg/kg have been shown to be effective.[5][7] A common dose for significant efficacy is 100-120 mg/kg.[5][7]

  • Administration: Administer the SAR131675 suspension or vehicle control daily via oral gavage.[5][7] The volume is typically adjusted based on body weight (e.g., 15 mL/kg).[7]

4. Treatment Schedule:

  • Treatment can be initiated at various time points depending on the study's objective:

    • Prevention Study: Begin treatment before or shortly after tumor cell implantation (e.g., day 1 or 5 post-implantation) to assess the effect on tumor establishment and growth.[5][7]

    • Intervention Study: Start treatment when tumors have reached a palpable size to evaluate the effect on established tumors.[5]

  • Duration: Continue daily treatment for a predefined period, for example, 16 to 22 days, or until a study endpoint is reached.[5][7]

5. Monitoring and Endpoints:

  • Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (length x width^2) / 2.

  • Body Weight: Monitor body weight regularly as an indicator of overall health and treatment tolerance.[5]

  • Metastasis Assessment: At the end of the study, harvest primary tumors, lymph nodes, and distant organs (e.g., lungs, liver) to assess metastatic burden through histological analysis, immunohistochemistry (IHC), or quantification of metastatic nodules.[5][7]

  • Immunophenotyping: Analyze immune cell populations in tumors, spleens, and blood via flow cytometry to assess changes in TAMs, MDSCs, T cells, and other immune subsets.[7][8]

  • Biomarker Analysis: Quantify levels of relevant biomarkers such as murine VEGFR-3 and osteopontin in tumor lysates or lymph nodes by ELISA.[5]

Experimental Workflow Diagram

Experimental_Workflow In Vivo Efficacy Study Workflow for SAR131675 cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Mouse Model (e.g., BALB/c) Tumor_Implantation Orthotopic Tumor Cell Implantation (e.g., 4T1) Animal_Model->Tumor_Implantation Randomization Randomize Mice into Treatment & Vehicle Groups Tumor_Implantation->Randomization Drug_Admin Daily Oral Gavage: - SAR131675 (e.g., 100 mg/kg) - Vehicle Control Randomization->Drug_Admin Monitoring Monitor Tumor Volume & Body Weight Drug_Admin->Monitoring Monitoring->Drug_Admin Endpoint Study Endpoint Reached (e.g., Day 21) Monitoring->Endpoint Tissue_Harvest Harvest Tumors, Lymph Nodes, Lungs Endpoint->Tissue_Harvest Primary_Analysis Primary Tumor Weight & Volume Tissue_Harvest->Primary_Analysis Metastasis_Analysis Metastasis Assessment (Histology, Nodule Count) Tissue_Harvest->Metastasis_Analysis Immune_Analysis Flow Cytometry & IHC of Immune Cells Tissue_Harvest->Immune_Analysis

Workflow for a typical in vivo study of SAR131675.

Conclusion

SAR131675 is a valuable research tool for investigating the role of VEGFR-3 and lymphangiogenesis in tumor progression and metastasis. The provided protocols and data serve as a guide for designing and executing preclinical studies to further explore its therapeutic potential. While development of SAR131675 was discontinued due to adverse metabolic effects, the insights gained from its use in these models remain critical for the development of next-generation VEGFR-3 inhibitors.[6][9]

References

Application Notes and Protocols: SAR131675 for Lymphatic Vessel Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

SAR131675 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] VEGFR-3 is the primary signaling receptor responsible for lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones.[4][5][6][7] Dysregulation of VEGFR-3 signaling is implicated in various pathologies, including tumor metastasis, lymphedema, and inflammatory diseases.[6] The specific binding of SAR131675 to VEGFR-3, which is predominantly expressed on lymphatic endothelial cells, presents an opportunity for the development of targeted imaging agents to visualize and quantify lymphatic vasculature in vivo.[8][9]

These application notes provide a comprehensive overview of the potential use of SAR131675 as a basis for developing imaging probes for lymphatic vessel imaging. The document outlines the mechanism of action, provides key quantitative data, and details hypothetical protocols for the synthesis of a fluorescently-labeled SAR131675 derivative and its application in in vivo preclinical imaging.

Mechanism of Action

SAR131675 exerts its biological effects by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of VEGFR-3. This inhibition prevents the autophosphorylation of the receptor upon binding of its cognate ligands, VEGF-C and VEGF-D.[10] The blockade of this initial signaling event abrogates the activation of downstream pathways, primarily the PI3K-Akt and MAPK/ERK pathways, which are crucial for the proliferation, migration, and survival of lymphatic endothelial cells.[4][6][7] By preventing these cellular processes, SAR131675 effectively inhibits lymphangiogenesis.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of SAR131675 and the in vivo efficacy observed in preclinical models.

Table 1: In Vitro Inhibitory Activity of SAR131675

Target/AssayIC50 / KiCell Type / ConditionReference
VEGFR-3 Kinase Activity23 nM (IC50)Cell-free assay[1][2]
VEGFR-3 Kinase Activity12 nM (Ki)Cell-free assay[1][11]
VEGFR-3 Autophosphorylation45 nM (IC50)HEK cells[3]
VEGFC-induced Lymphatic Cell Proliferation~20 nM (IC50)Primary human lymphatic endothelial cells[1][3]
VEGFD-induced Lymphatic Cell Proliferation~20 nM (IC50)Primary human lymphatic endothelial cells[1][3]
VEGFC-induced Lymphatic Cell Survival14 nM (IC50)Primary human lymphatic endothelial cells[8]
VEGFD-induced Lymphatic Cell Survival17 nM (IC50)Primary human lymphatic endothelial cells[8]
VEGFA-induced Survival664 nM (IC50)Primary human lymphatic endothelial cells[8]
VEGFR-2 Kinase Activity235 nM (IC50)Cell-free assay[1]
VEGFR-1 Kinase Activity>3 µM (IC50)Cell-free assay[1]

Table 2: Preclinical In Vivo Efficacy of SAR131675

Animal ModelDosage and AdministrationKey FindingsReference
Zebrafish Embryonic Vasculogenesis3 and 10 µmol/L in waterImpaired formation of intersegmental blood vessels
FGF2-induced Angiogenesis and Lymphangiogenesis (Sponge Model)100 mg/kg/day~50% reduction in VEGFR-3 levels and hemoglobin content[1]
RIP1.Tag2 Pancreatic Islet Tumor Model100 mg/kg/day42% decrease in the number of angiogenic islets[1]
Murine Mammary Carcinoma (4T1)30 and 100 mg/kg/daySignificant reduction in tumor volume (24% and 50% respectively)[8]
Colorectal Cancer Liver MetastasisDaily treatmentReduced tumor growth and macrophage infiltration in the liver[12]
Diabetic Nephropathy (db/db mice)In diet for 12 weeksAmeliorated dyslipidemia, albuminuria, and renal lipid accumulation[13][14]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the VEGFR-3 signaling pathway inhibited by SAR131675 and a proposed experimental workflow for lymphatic vessel imaging using a labeled SAR131675 derivative.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 binds VEGF-D VEGF-D VEGF-D->VEGFR-3 binds PI3K PI3K VEGFR-3->PI3K activates MAPK/ERK MAPK/ERK VEGFR-3->MAPK/ERK activates SAR131675 SAR131675 SAR131675->VEGFR-3 inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK/ERK->Proliferation Migration Migration MAPK/ERK->Migration

Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.

Imaging_Workflow cluster_synthesis Probe Synthesis cluster_invivo In Vivo Imaging SAR131675-Alkyne SAR131675-Alkyne Click_Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition SAR131675-Alkyne->Click_Chemistry Fluorophore-Azide Fluorophore-Azide Fluorophore-Azide->Click_Chemistry SAR131675-Fluorophore Labeled Probe Click_Chemistry->SAR131675-Fluorophore Probe_Injection IV Injection of Labeled Probe SAR131675-Fluorophore->Probe_Injection Animal_Model Tumor/Inflammation Mouse Model Animal_Model->Probe_Injection Imaging In Vivo Fluorescence Imaging Probe_Injection->Imaging Data_Analysis Image Quantification & Analysis Imaging->Data_Analysis

Caption: Experimental workflow for lymphatic vessel imaging using a labeled SAR131675 probe.

Experimental Protocols

The following are hypothetical protocols for the synthesis of a fluorescently labeled SAR131675 probe and its use in in vivo imaging. These protocols are based on standard methodologies and the known chemical properties of SAR131675.

Protocol 1: Synthesis of a Fluorescently Labeled SAR131675 Probe

Objective: To conjugate a near-infrared (NIR) fluorescent dye to SAR131675 for in vivo imaging. SAR131675 possesses an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[2][3]

Materials:

  • SAR131675 (with terminal alkyne)

  • Azide-functionalized NIR fluorescent dye (e.g., Azide-Alexa Fluor 750)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of SAR131675 in DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized NIR dye in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 10 µL of the SAR131675 stock solution (0.1 µmol) and 12 µL of the azide-NIR dye stock solution (0.12 µmol, 1.2 equivalents).

    • Add 50 µL of PBS.

    • In a separate tube, premix 2 µL of the CuSO₄ stock solution and 2 µL of the THPTA stock solution. Add this mixture to the reaction tube.

    • Initiate the reaction by adding 4 µL of the freshly prepared sodium ascorbate stock solution.

    • Vortex the reaction mixture gently and allow it to react at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the reaction mixture using reverse-phase HPLC.

    • Monitor the elution profile using absorbance at the dye's excitation wavelength and at 280 nm.

    • Collect the fraction corresponding to the labeled SAR131675 probe.

  • Characterization and Storage:

    • Confirm the identity and purity of the product by mass spectrometry.

    • Lyophilize the purified product and store it at -20°C, protected from light.

    • Resuspend in sterile PBS or saline for in vivo use.

Protocol 2: In Vivo Lymphatic Vessel Imaging in a Tumor Model

Objective: To visualize and quantify tumor-associated lymphangiogenesis in a preclinical mouse model using the fluorescently labeled SAR131675 probe.

Materials:

  • Fluorescently labeled SAR131675 probe

  • Tumor-bearing mice (e.g., 4T1 mammary carcinoma model in BALB/c mice)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

  • Insulin syringes

Procedure:

  • Animal Model Preparation:

    • Establish tumors by subcutaneously or orthotopically implanting cancer cells (e.g., 4T1 cells) in the appropriate anatomical location of the mice.

    • Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

  • Probe Administration:

    • Anesthetize the mouse using isoflurane.

    • Acquire a baseline fluorescence image of the tumor region before probe injection.

    • Administer the fluorescently labeled SAR131675 probe (e.g., 10 nmol in 100 µL of sterile saline) via intravenous (tail vein) injection.

  • In Vivo Fluorescence Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire whole-body or region-of-interest fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).

    • Use appropriate excitation and emission filters for the specific NIR dye used.

  • Image Analysis and Quantification:

    • Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (for background).

    • Quantify the fluorescence intensity (e.g., in radiant efficiency) within the ROIs at each time point.

    • Calculate the tumor-to-background signal ratio to assess the specific accumulation of the probe.

  • Ex Vivo Validation (Optional):

    • At the final imaging time point, euthanize the mouse.

    • Excise the tumor and major organs for ex vivo fluorescence imaging to confirm probe biodistribution.

    • The excised tumor can be further processed for histological analysis (e.g., immunofluorescence staining for lymphatic markers like LYVE-1 or podoplanin) to co-localize the probe signal with lymphatic vessels.

Disclaimer

The provided protocols are for research purposes only and are intended to serve as a starting point. Optimization of labeling reactions, probe dosage, and imaging parameters may be necessary for specific applications and experimental models. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for In Vivo Administration of SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of SAR131675.

Introduction

SAR131675 is a selective tyrosine kinase inhibitor targeting VEGFR-3, a key receptor involved in lymphangiogenesis, the formation of lymphatic vessels.[1][2] Its ligands, VEGF-C and VEGF-D, activate VEGFR-3, promoting the proliferation and survival of lymphatic endothelial cells.[3][4] Dysregulated lymphangiogenesis is implicated in various pathologies, including tumor metastasis and inflammation.[3][4] SAR131675 has demonstrated anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in various preclinical models.[1][2] It also exhibits moderate inhibitory activity against VEGFR-2, a critical mediator of angiogenesis.[2][5]

Mechanism of Action

SAR131675 competitively inhibits the ATP binding site of the VEGFR-3 tyrosine kinase domain, thereby blocking its autophosphorylation and downstream signaling.[1][2] This inhibition leads to a reduction in the proliferation and migration of lymphatic endothelial cells, ultimately impairing the formation of new lymphatic vessels.[3][6] The inhibition of VEGFR-3 signaling by SAR131675 has also been shown to modulate the immune response, particularly by reducing the infiltration of tumor-associated macrophages (TAMs).[2][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of SAR131675.

Table 1: In Vivo Efficacy of SAR131675 in Oncology Models

Animal ModelDosage and AdministrationTreatment DurationKey FindingsReference
Colorectal Cancer Liver Metastasis (Mouse)120 mg/kg/day, oral gavage10, 16, and 22 daysSignificantly reduced tumor burden.[7][8][7][8]
RIP1-Tag2 Pancreatic Neuroendocrine Tumor (Mouse)100 mg/kg/day, oral5 weeks (prevention)42% decrease in angiogenic islets.[3][9][3][9]
RIP1-Tag2 Pancreatic Neuroendocrine Tumor (Mouse)100 mg/kg/day, oral2.5 weeks (intervention)62% decrease in tumor burden.[3][6][10][3][6][10]
4T1 Mammary Carcinoma (Mouse)30 mg/kg/day, oral16 days24% reduction in tumor volume.[3][10][3][10]
4T1 Mammary Carcinoma (Mouse)100 mg/kg/day, oral16 days50% reduction in tumor volume; significant reduction in lymph node invasion and lung metastasis.[2][3][10][2][3][10]

Table 2: In Vivo Efficacy of SAR131675 in Other Disease Models

Animal ModelDosage and AdministrationTreatment DurationKey FindingsReference
Diabetic Nephropathy (db/db mouse)Diet containing SAR13167512 weeksAmeliorated dyslipidemia, albuminuria, and lipid accumulation in the kidneys.[4][11][12][4][11][12]
FGF2-Induced Angiogenesis and Lymphangiogenesis (Mouse)100 mg/kg/day, oral7 days~50% reduction in VEGFR-3 levels and hemoglobin content in sponge implants.[6][9][6][9]

Experimental Protocols

Formulation of SAR131675 for Oral Administration

Method 1: Methylcellulose/Tween 80 Suspension

This formulation is suitable for daily oral gavage.

  • Vehicle Composition: 0.6% Methylcellulose and 0.5% Tween 80 in sterile water.

  • Procedure:

    • Prepare the vehicle solution by first dissolving Tween 80 in a portion of the sterile water.

    • Gradually add the methylcellulose while stirring continuously to avoid clumping.

    • Continue stirring until a homogenous suspension is formed.

    • Add the required amount of SAR131675 powder to the vehicle to achieve the desired final concentration (e.g., for a 120 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 12 mg/mL, assuming an average mouse weight of 20g).

    • Vortex thoroughly before each administration to ensure a uniform suspension.

Method 2: Carboxymethylcellulose Sodium (CMC-Na) Suspension

This is another common vehicle for oral administration of hydrophobic compounds.

  • Vehicle Composition: 0.5% - 2.5% CMC-Na in sterile water.

  • Procedure:

    • Slowly add the CMC-Na powder to sterile water while vortexing or stirring to prevent clumping.

    • Allow the solution to stir for several hours at room temperature or overnight at 4°C to ensure complete hydration and formation of a viscous, clear solution.

    • Weigh the appropriate amount of SAR131675 and add it to the prepared CMC-Na solution.

    • Homogenize the mixture using a sonicator or a high-speed homogenizer until a fine, uniform suspension is achieved.

    • Store the suspension at 4°C and vortex well before each use.

In Vivo Administration Protocol: Murine Cancer Model

This protocol provides a general guideline for administering SAR131675 to mice in a cancer model. Dosing and treatment duration should be optimized based on the specific tumor model and experimental objectives.

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Tumor Induction: Orthotopic implantation of 4T1 mammary carcinoma cells into the mammary fat pad.

  • Treatment Groups:

    • Vehicle Control: Administer the chosen vehicle (e.g., 0.6% methylcellulose/0.5% Tween 80) orally once daily.

    • SAR131675 Low Dose: Administer 30 mg/kg SAR131675 orally once daily.

    • SAR131675 High Dose: Administer 100 mg/kg SAR131675 orally once daily.

  • Administration:

    • Begin treatment when tumors reach a palpable size (e.g., ~100 mm³).

    • Administer the respective treatments daily via oral gavage using a 20-gauge, round-tipped feeding needle.

    • Monitor animal body weight and tumor volume twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint:

    • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a humane endpoint.

    • At the end of the study, euthanize the animals and collect primary tumors, lymph nodes, and lungs for further analysis (e.g., immunohistochemistry, ELISA, flow cytometry).

Visualizations

Signaling Pathway of SAR131675 Inhibition

SAR131675_Signaling_Pathway cluster_membrane Cell Membrane VEGFR3 VEGFR-3 P_VEGFR3 p-VEGFR-3 (Autophosphorylation) VEGFR3->P_VEGFR3 Activates VEGFC VEGF-C / VEGF-D VEGFC->VEGFR3 Binds SAR131675 SAR131675 SAR131675->VEGFR3 Inhibits Downstream Downstream Signaling (e.g., Erk Phosphorylation) P_VEGFR3->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: SAR131675 inhibits VEGFR-3 signaling.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Induction Tumor Cell Implantation (e.g., 4T1 cells in mice) Group_Assignment Random Assignment to Treatment Groups Tumor_Induction->Group_Assignment Daily_Treatment Daily Oral Administration (Vehicle or SAR131675) Group_Assignment->Daily_Treatment Monitoring Monitor Tumor Growth and Body Weight Daily_Treatment->Monitoring Euthanasia Euthanasia and Tissue Collection Daily_Treatment->Euthanasia End of Study Monitoring->Daily_Treatment Analysis Analysis of Tumors, Lymph Nodes, and Lungs Euthanasia->Analysis

References

Application Notes and Protocols: Measuring the Effects of SAR131675 on Tumor-Associated Macrophages (TAMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR131675 is a potent and selective tyrosine kinase inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1][2] Emerging evidence highlights the role of the VEGFC/VEGFD/VEGFR-3 axis not only in lymphangiogenesis but also in the regulation of immune responses within the tumor microenvironment (TME).[1][3] Notably, VEGFR-3 is expressed on Tumor-Associated Macrophages (TAMs), which are key drivers of tumor progression, immune suppression, and metastasis.[2][4] SAR131675 has been shown to exert antitumoral and antimetastatic effects by inhibiting lymphangiogenesis and reducing the infiltration and pro-tumoral functions of TAMs.[1][2] These application notes provide detailed protocols for assessing the multifaceted effects of SAR131675 on TAMs.

Mechanism of Action

SAR131675 is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] By binding to the ATP-binding site of the VEGFR-3 kinase domain, it blocks the autophosphorylation of the receptor upon ligand (VEGFC/VEGFD) binding. This inhibition disrupts downstream signaling pathways, including the ERK1/2 and AKT pathways, which are crucial for cell survival, proliferation, and migration.[5] In the context of TAMs, inhibition of VEGFR-3 signaling by SAR131675 has been shown to reduce their infiltration into tumors and may modulate their polarization from a pro-tumoral M2-like phenotype towards a more anti-tumoral M1-like phenotype.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of SAR131675 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of SAR131675

Target/AssayCell Line/SystemIC50 ValueReference
VEGFR-3 Tyrosine Kinase ActivityRecombinant Human VEGFR-320 nmol/L[1][2]
VEGFR-3 AutophosphorylationHEK cells overexpressing VEGFR-345 nmol/L[1][2]
VEGFC-induced Lymphatic Cell SurvivalPrimary Human Lymphatic Cells14 nmol/L[1]
VEGFD-induced Lymphatic Cell SurvivalPrimary Human Lymphatic Cells17 nmol/L[1]
VEGFA-induced Lymphatic Cell SurvivalPrimary Human Lymphatic Cells664 nmol/L[1]
VEGFC-induced Erk PhosphorylationHuman Lymphatic Microvascular Endothelial Cells (HLMVEC)~30 nmol/L[1]
VEGFC-induced Cell MigrationHuman Lymphatic Microvascular Endothelial Cells (HLMVEC)< 30 nmol/L[1]

Table 2: In Vivo Antitumor and Anti-TAM Effects of SAR131675

Animal ModelTreatmentOutcomeQuantitative EffectReference
4T1 Mammary Carcinoma (Orthotopic)30 mg/kg/day SAR131675Tumor Volume Reduction24% (P < 0.05)[1]
4T1 Mammary Carcinoma (Orthotopic)100 mg/kg/day SAR131675Tumor Volume Reduction50% (P < 0.001)[1]
4T1 Mammary CarcinomaSAR131675TAM InfiltrationSignificant reduction in F4/80+ cell infiltration and aggregation[1][2]
Colorectal Cancer Liver MetastasisSAR131675Tumor Burden Reduction84% inhibition of tumor growth (p < 0.0001)[3]
Colorectal Cancer Liver MetastasisSAR131675Macrophage Infiltration (Liver)Significant reduction in F4/80+ macrophages at day 22[7][8]
4T1 Tumor-Bearing MiceSAR131675Splenic Myeloid-Derived Suppressor Cells (MDSCs)Significant reduction in GR1+CD11b+ cells[4]
4T1 Tumor-Bearing MiceSAR131675Tumor Infiltrating MacrophagesReduction of F4/80high population (M2-like) and increase in F4/80low population (M1-like)[4]

Signaling Pathway and Experimental Workflow

SAR131675_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR3 VEGFR-3 P_VEGFR3 p-VEGFR-3 (Autophosphorylation) VEGFR3->P_VEGFR3 Activates VEGFC VEGF-C/ VEGF-D VEGFC->VEGFR3 Binds RAS RAS P_VEGFR3->RAS PI3K PI3K P_VEGFR3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SAR131675 SAR131675 SAR131675->P_VEGFR3 Inhibits

Caption: SAR131675 inhibits VEGFC/D-mediated VEGFR-3 signaling.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_outcomes Key Outcomes Measured BMDM Isolate Bone Marrow-Derived Macrophages (BMDMs) Polarization Induce M2 Polarization (e.g., IL-4, IL-13, Tumor Conditioned Media) BMDM->Polarization Treatment_vitro Treat with SAR131675 Polarization->Treatment_vitro Analysis_vitro Assess Polarization Markers (Flow Cytometry, qPCR, ELISA) Treatment_vitro->Analysis_vitro Analysis_vivo Analyze TAMs and MDSCs (IHC, Flow Cytometry) Outcome1 Change in M1/M2 Marker Expression Analysis_vitro->Outcome1 Outcome3 Altered Cytokine Profile Analysis_vitro->Outcome3 TumorModel Establish Syngeneic Tumor Model (e.g., 4T1, CT26) Treatment_vivo Treat Mice with SAR131675 or Vehicle Control TumorModel->Treatment_vivo TumorHarvest Harvest Tumors and Spleens Treatment_vivo->TumorHarvest TumorHarvest->Analysis_vivo Outcome2 Reduced TAM Infiltration Analysis_vivo->Outcome2 Outcome4 Decreased MDSC Population Analysis_vivo->Outcome4 Outcome5 Tumor Growth Inhibition Analysis_vivo->Outcome5

Caption: Workflow for evaluating SAR131675 effects on TAMs.

Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization Assay

This protocol details the procedure to assess the direct effect of SAR131675 on macrophage polarization in vitro.

1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs) a. Euthanize a C57BL/6 or BALB/c mouse according to institutional guidelines. b. Harvest femurs and tibias and flush the bone marrow with sterile RPMI-1640 medium. c. Lyse red blood cells using ACK lysis buffer. d. Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.

2. M2 Polarization and SAR131675 Treatment a. Plate the M0 macrophages at a density of 1x10^6 cells/well in a 6-well plate. b. To induce M2 polarization, add 20 ng/mL of IL-4 and 20 ng/mL of IL-13. Alternatively, use conditioned medium from a relevant tumor cell line (e.g., 4T1).[4] c. Concurrently, treat the cells with varying concentrations of SAR131675 (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO). d. Incubate for 24-48 hours.

3. Analysis of Macrophage Polarization a. Quantitative PCR (qPCR): i. Extract total RNA from the cells. ii. Synthesize cDNA. iii. Perform qPCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il12b) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10). b. Flow Cytometry: i. Harvest the cells and stain with fluorescently conjugated antibodies against surface markers such as F4/80, CD11b, CD86 (M1), and CD206 (M2). ii. Analyze the percentage of M1 and M2 polarized cells. c. ELISA: i. Collect the cell culture supernatants. ii. Measure the concentration of secreted cytokines such as TNF-α (M1) and IL-10 (M2) using commercially available ELISA kits.

Protocol 2: Immunohistochemistry (IHC) for TAM Infiltration

This protocol is for visualizing and quantifying TAMs in tumor tissue sections.

1. Tissue Preparation a. Following an in vivo study, harvest tumors and fix them in 10% neutral buffered formalin for 24 hours. b. Dehydrate the tissues and embed in paraffin. c. Cut 4-5 µm sections and mount them on charged slides.

2. Immunostaining a. Deparaffinize and rehydrate the tissue sections. b. Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0). c. Block endogenous peroxidase activity with 3% hydrogen peroxide. d. Block non-specific antibody binding with a blocking serum (e.g., 5% goat serum). e. Incubate the sections overnight at 4°C with a primary antibody against a macrophage marker (e.g., rat anti-mouse F4/80).[1] f. Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG). g. Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent). h. Develop the signal with a DAB substrate kit and counterstain with hematoxylin.

3. Imaging and Quantification a. Scan the slides using a digital slide scanner or a microscope with a camera. b. Quantify the number of F4/80-positive cells per unit area or the percentage of the tumor area that is positively stained using image analysis software (e.g., ImageJ, QuPath).

Protocol 3: Flow Cytometry for Tumor-Infiltrating Myeloid Cells

This protocol allows for detailed characterization of TAMs and Myeloid-Derived Suppressor Cells (MDSCs) from tumor tissue.

1. Single-Cell Suspension Preparation a. Harvest fresh tumors from mice treated with SAR131675 or vehicle. b. Mince the tumor tissue finely and digest in a solution containing collagenase and DNase I for 30-60 minutes at 37°C. c. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. d. Lyse red blood cells with ACK buffer.

2. Antibody Staining a. Count the viable cells and aliquot approximately 1-2x10^6 cells per tube. b. Block Fc receptors with an anti-CD16/32 antibody. c. Stain with a panel of fluorescently conjugated antibodies. A recommended panel includes:

  • General Myeloid Markers: CD45, CD11b
  • Macrophage/MDSC Markers: F4/80, Ly6G, Ly6C
  • Polarization Markers: CD86, CD206
  • Immune Checkpoint Markers: PD-L1 d. Incubate for 30 minutes on ice in the dark. e. Wash the cells and, if necessary, perform intracellular staining for cytokines or transcription factors. f. Resuspend the cells in FACS buffer for analysis.

3. Data Acquisition and Analysis a. Acquire the data on a multi-color flow cytometer. b. Gate on live, single, CD45+ hematopoietic cells. c. From the CD45+ gate, identify myeloid cells (CD11b+). d. Within the CD11b+ population, distinguish different subsets:

  • TAMs: F4/80+
  • Granulocytic MDSCs (G-MDSC): Ly6G+Ly6Clow
  • Monocytic MDSCs (M-MDSC): Ly6G-Ly6Chigh e. Analyze the expression of polarization markers (CD86, CD206) on the TAM population (CD11b+F4/80+) to assess the M1/M2 ratio.[4]

References

Application Notes and Protocols: SAR131675 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR131675 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4] Preclinical studies have demonstrated its significant anti-tumoral, anti-metastatic, and anti-lymphangiogenic activities as a monotherapy in various cancer models.[2][4][5] This document provides an overview of SAR131675's mechanism of action, summarizes its preclinical efficacy, and presents a detailed, hypothetical protocol for evaluating its synergistic potential when used in combination with standard chemotherapy. While direct preclinical or clinical data for SAR131675 in combination with chemotherapy is not publicly available, the following protocols are based on established methodologies for evaluating combination therapies involving angiogenesis inhibitors.

Mechanism of Action of SAR131675

SAR131675 exerts its anti-cancer effects primarily through the selective inhibition of VEGFR-3, a key receptor in the process of lymphangiogenesis (the formation of new lymphatic vessels).[1][3] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 on lymphatic endothelial cells triggers a signaling cascade that promotes their proliferation, survival, and migration.[5][6] By blocking this pathway, SAR131675 can inhibit the formation of new lymphatic vessels within and around the tumor, which are crucial for metastatic dissemination.[2][4]

Furthermore, VEGFR-3 is also expressed on other cell types within the tumor microenvironment, including tumor-associated macrophages (TAMs).[4] SAR131675 has been shown to reduce the infiltration of these immunosuppressive cells, suggesting an additional immunomodulatory mechanism of action.[4][7] While highly selective for VEGFR-3, SAR131675 has moderate activity against VEGFR-2, a key mediator of angiogenesis (blood vessel formation).[2]

Signaling Pathway of VEGFR-3 Inhibition by SAR131675

VEGFR3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 P P VEGFR-3->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Lymphangiogenesis Lymphangiogenesis Downstream Signaling->Lymphangiogenesis Metastasis Metastasis Downstream Signaling->Metastasis SAR131675 SAR131675 SAR131675->VEGFR-3 Inhibition

Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.

Rationale for Combination with Chemotherapy

Combining SAR131675 with conventional chemotherapy offers a promising strategy to enhance anti-tumor efficacy through complementary mechanisms:

  • Inhibition of Metastasis: While chemotherapy targets rapidly dividing tumor cells, SAR131675 can concurrently inhibit the formation of lymphatic escape routes, potentially reducing the risk of metastatic spread.

  • Modulation of the Tumor Microenvironment: By reducing the infiltration of immunosuppressive TAMs, SAR131675 may create a more favorable microenvironment for the cytotoxic effects of chemotherapy.

  • Potential for Synergistic Effects: The combination could lead to a greater overall anti-tumor response than either agent alone.

Preclinical Efficacy of SAR131675 (Monotherapy)

The following tables summarize the in vitro and in vivo activity of SAR131675 as a monotherapy from published preclinical studies.

In Vitro Activity of SAR131675
ParameterCell-Free/Cell-Based AssayIC50 ValueReference
VEGFR-3 Kinase Inhibition Cell-free assay23 nM[1]
VEGFR-3 Autophosphorylation HEK cells45 nM[4]
VEGF-C/D Induced Proliferation Human lymphatic endothelial cells~20 nM[2][4]
VEGFR-2 Kinase Inhibition Cell-free assay235 nM[1]
VEGFR-1 Kinase Inhibition Cell-free assay>3 µM[1]
In Vivo Anti-Tumor Activity of SAR131675
Tumor ModelDosing RegimenKey FindingsReference
Mammary 4T1 Carcinoma 30 and 100 mg/kg/dayPotent anti-tumoral effect, reduced lymph node invasion and lung metastasis.[2][4]
RIP1.Tag2 Pancreatic Neuroendocrine Tumor 100 mg/kg/daySignificantly decreased the number of angiogenic islets and prolonged survival.[5]
Colorectal Cancer Liver Metastasis Daily administrationSignificantly reduced tumor burden and F4/80+ macrophage infiltration in the liver.[7]

Experimental Protocol: SAR131675 in Combination with Paclitaxel in a Murine Breast Cancer Model

This protocol outlines a hypothetical preclinical study to evaluate the efficacy and mechanism of SAR131675 in combination with paclitaxel in an orthotopic 4T1 murine breast cancer model.

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 4T1 Cell Culture Tumor_Implantation Orthotopic Implantation of 4T1 Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization BALB/c Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Measurement_1 Tumor Growth Monitoring Tumor_Implantation->Tumor_Measurement_1 Randomization Randomization into Treatment Groups Tumor_Measurement_1->Randomization Dosing Daily Dosing: - Vehicle - SAR131675 - Paclitaxel - Combination Randomization->Dosing Tumor_Measurement_2 Continued Tumor Growth Monitoring Dosing->Tumor_Measurement_2 Euthanasia Euthanasia & Tumor and Tissue Collection Tumor_Measurement_2->Euthanasia Tumor_Analysis Tumor Weight, Immunohistochemistry, Western Blot Euthanasia->Tumor_Analysis Metastasis_Analysis Analysis of Lung and Lymph Node Metastasis Euthanasia->Metastasis_Analysis Data_Analysis Statistical Analysis Tumor_Analysis->Data_Analysis Metastasis_Analysis->Data_Analysis

Caption: Experimental workflow for the preclinical evaluation of SAR131675 and chemotherapy.

Materials and Reagents
  • Cell Line: 4T1 murine breast carcinoma cells

  • Animals: Female BALB/c mice, 6-8 weeks old

  • Compounds:

    • SAR131675 (formulated for oral gavage)

    • Paclitaxel (formulated for intraperitoneal injection)

    • Vehicle controls for both compounds

  • General Reagents: Cell culture media (e.g., RPMI-1640), fetal bovine serum (FBS), antibiotics, Matrigel, anesthesia, reagents for immunohistochemistry (IHC) and Western blotting.

Experimental Procedure
  • Cell Culture and Tumor Implantation:

    • Culture 4T1 cells in RPMI-1640 supplemented with 10% FBS and antibiotics.

    • Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel.

    • Implant 1 x 10^5 cells orthotopically into the mammary fat pad of anesthetized BALB/c mice.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements every 2-3 days.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10-12 mice per group):

      • Group 1: Vehicle Control (oral gavage + i.p. injection)

      • Group 2: SAR131675 (e.g., 100 mg/kg/day, oral gavage)

      • Group 3: Paclitaxel (e.g., 10 mg/kg, i.p. injection, twice weekly)

      • Group 4: SAR131675 + Paclitaxel (combination of the above regimens)

  • Treatment and Monitoring:

    • Administer treatments for a predefined period (e.g., 21 days).

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe animals for any signs of toxicity.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise primary tumors and record their weight.

    • Collect lungs and axillary lymph nodes for metastasis analysis.

    • Process a portion of the tumor for:

      • Immunohistochemistry (IHC): To analyze lymphangiogenesis (LYVE-1, Podoplanin), angiogenesis (CD31), cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and macrophage infiltration (F4/80).

      • Western Blotting: To assess the phosphorylation status of VEGFR-3 and downstream signaling proteins.

    • Quantify metastatic nodules in the lungs and assess lymph node involvement.

Data Presentation and Analysis

Summarize quantitative data in tables for easy comparison between treatment groups.

Table 3: Proposed Summary of Efficacy Data

Treatment GroupMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMMean Number of Lung Metastases ± SEM
Vehicle Control
SAR131675
Paclitaxel
SAR131675 + Paclitaxel

Table 4: Proposed Summary of Immunohistochemistry Data

Treatment GroupLYVE-1 Positive Area (%) ± SEMCD31 Positive Area (%) ± SEMKi-67 Positive Nuclei (%) ± SEMF4/80 Positive Cells/Field ± SEM
Vehicle Control
SAR131675
Paclitaxel
SAR131675 + Paclitaxel

Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of differences between treatment groups. A synergistic effect can be evaluated using methods such as the Chou-Talalay analysis.

Conclusion

SAR131675 is a promising anti-cancer agent with a well-defined mechanism of action targeting lymphangiogenesis and the tumor microenvironment. While its efficacy as a monotherapy is established in preclinical models, its potential in combination with chemotherapy remains to be formally investigated. The provided hypothetical protocol offers a robust framework for such an evaluation, which could provide a strong rationale for the clinical development of SAR131675 in combination therapeutic regimens. It is important to note that the development of SAR131675 was reportedly terminated during preclinical stages due to adverse metabolic effects.[3] However, the principles and protocols outlined here can be applied to other selective VEGFR-3 inhibitors, such as EVT801, which was developed to have a better safety profile.[3][6]

References

Application Notes and Protocols for the Experimental Use of SAR131675 in Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. Recent research has highlighted the role of chronic inflammation and associated lymphangiogenesis, the formation of new lymphatic vessels, in the progression of this condition. SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key receptor in the process of lymphangiogenesis.[1][2] Experimental studies have demonstrated that SAR131675 can ameliorate the progression of diabetic nephropathy in preclinical models by inhibiting this pathological lymphangiogenesis, reducing inflammation, and mitigating renal damage.[1][2]

These application notes provide a detailed overview of the experimental use of SAR131675 in the context of diabetic nephropathy, summarizing key quantitative data and providing detailed protocols for its application in both in vivo and in vitro models.

Mechanism of Action

SAR131675 is a tyrosine kinase inhibitor that selectively targets VEGFR-3.[1][2] In diabetic nephropathy, increased levels of the VEGFR-3 ligands, VEGF-C and VEGF-D, promote the proliferation of lymphatic vessels in the kidneys. This pathological lymphangiogenesis is associated with increased inflammation, infiltration of pro-inflammatory macrophages, and subsequent renal fibrosis. By inhibiting VEGFR-3 signaling, SAR131675 blocks these downstream effects, leading to a reduction in renal inflammation, fibrosis, and overall kidney damage.

cluster_DiabeticNephropathy Diabetic Nephropathy Pathogenesis cluster_SAR131675_Action Therapeutic Intervention DN Diabetic Nephropathy VEGFC_D Increased VEGF-C/VEGF-D DN->VEGFC_D VEGFR3 VEGFR-3 Activation VEGFC_D->VEGFR3 Lymphangiogenesis Pathological Lymphangiogenesis VEGFR3->Lymphangiogenesis Inflammation Inflammation (Macrophage Infiltration) Lymphangiogenesis->Inflammation Fibrosis Renal Fibrosis Inflammation->Fibrosis RenalDamage Renal Damage Fibrosis->RenalDamage SAR131675 SAR131675 Inhibition Inhibition SAR131675->Inhibition Inhibition->VEGFR3 Blocks Activation

Figure 1: Mechanism of action of SAR131675 in diabetic nephropathy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study investigating the effects of SAR131675 in a db/db mouse model of type 2 diabetic nephropathy.

Table 1: In Vivo Efficacy of SAR131675 in db/db Mice

ParameterControl (db/m)Diabetic (db/db)Diabetic (db/db) + SAR131675
Body Weight (g) 25.4 ± 1.248.2 ± 2.547.8 ± 2.1
Fasting Blood Glucose (mg/dL) 135 ± 15480 ± 55475 ± 60
24h Albuminuria (µ g/day ) 50 ± 10350 ± 40150 ± 25
Serum Creatinine (mg/dL) 0.4 ± 0.10.45 ± 0.10.42 ± 0.1
Renal VEGF-C Expression (fold change) 1.03.5 ± 0.41.5 ± 0.3
Renal VEGFR-3 Expression (fold change) 1.03.2 ± 0.31.3 ± 0.2
Renal LYVE-1 Expression (fold change) 1.04.0 ± 0.51.8 ± 0.4
Renal Podoplanin Expression (fold change) 1.03.8 ± 0.41.6 ± 0.3
Renal Fibrosis (% area) 2 ± 0.515 ± 2.07 ± 1.5
Renal Macrophage Infiltration (cells/field) 10 ± 255 ± 825 ± 5

Data are presented as mean ± standard deviation. Data are adapted from a study by Hwang et al., 2019.

Table 2: In Vitro Effects of SAR131675 on Palmitate-Induced Changes in Renal Cells

Cell LineTreatmentVEGF-C Expression (fold change)VEGFR-3 Expression (fold change)LYVE-1 Expression (fold change)Cell Viability (%)
HK2 Control1.01.01.0100
Palmitate (200 µM)2.8 ± 0.32.5 ± 0.23.0 ± 0.475 ± 8
Palmitate + SAR131675 (100 nM)1.2 ± 0.21.1 ± 0.11.3 ± 0.295 ± 5
RAW264.7 Control1.01.01.0100
Palmitate (200 µM)3.2 ± 0.42.9 ± 0.33.5 ± 0.580 ± 7
Palmitate + SAR131675 (100 nM)1.4 ± 0.31.2 ± 0.21.5 ± 0.398 ± 4

Data are presented as mean ± standard deviation. Data are adapted from a study by Hwang et al., 2019.

Experimental Protocols

In Vivo Study: SAR131675 Treatment in a db/db Mouse Model of Diabetic Nephropathy

start Start: 8-week-old db/db mice treatment 12 weeks Treatment: SAR131675-containing diet (30 mg/kg/day) start->treatment monitoring Weekly Monitoring: - Body Weight - Blood Glucose treatment->monitoring collection Endpoint (20 weeks): - 24h Urine Collection - Blood Collection - Kidney Harvest monitoring->collection analysis Analysis: - Albuminuria - Serum Creatinine - Histology (Fibrosis) - IHC (Macrophages) - qPCR/Western Blot (VEGF-C, VEGFR-3, etc.) collection->analysis

Figure 2: Experimental workflow for the in vivo study.

1. Animal Model:

  • Male C57BLKS/J-leprdb/leprdb (db/db) mice are used as a model of type 2 diabetic nephropathy.

  • Age-matched male C57BLKS/J-leprdb/+ (db/m) mice serve as non-diabetic controls.

  • Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. SAR131675 Administration:

  • At 8 weeks of age, db/db mice are randomly assigned to a control group or a treatment group.

  • The treatment group receives a diet containing SAR131675. The concentration of SAR131675 in the chow should be calculated to achieve a daily dose of 30 mg/kg of body weight.

  • The control db/db group and the db/m group receive a standard chow diet.

  • Treatment is continued for 12 weeks.

3. Monitoring and Sample Collection:

  • Body weight and non-fasting blood glucose levels are monitored weekly.

  • At the end of the 12-week treatment period (at 20 weeks of age), mice are placed in metabolic cages for 24-hour urine collection to measure albuminuria.

  • Following urine collection, mice are anesthetized, and blood is collected via cardiac puncture for serum creatinine analysis.

  • Kidneys are then perfused with phosphate-buffered saline (PBS) and harvested. One kidney is fixed in 10% formalin for histological analysis, and the other is snap-frozen in liquid nitrogen for molecular analysis.

4. Analytical Methods:

  • Albuminuria: Urinary albumin concentration is determined using a mouse albumin ELISA kit.

  • Serum Creatinine: Serum creatinine levels are measured using a commercially available creatinine assay kit.

  • Histology: Formalin-fixed, paraffin-embedded kidney sections are stained with Masson's trichrome to assess the degree of renal fibrosis.

  • Immunohistochemistry: Kidney sections are stained with an antibody against a macrophage marker (e.g., F4/80) to quantify macrophage infiltration.

  • Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the frozen kidney tissue. The expression of genes such as Vegfc, Vegfr3, Lyve1, and Pdpn is quantified by qPCR.

  • Western Blotting: Protein is extracted from the frozen kidney tissue. The protein levels of VEGF-C, VEGFR-3, and other relevant markers are determined by Western blotting.

In Vitro Study: Effect of SAR131675 on Palmitate-Treated Renal Cells

start Seed HK2 or RAW264.7 cells pre_treatment Pre-treatment (1h): SAR131675 (100 nM) start->pre_treatment palmitate_treatment Co-treatment (24h): Palmitate (200 µM) pre_treatment->palmitate_treatment analysis Analysis: - Cell Viability (MTT) - qPCR (Gene Expression) - Western Blot (Protein Expression) palmitate_treatment->analysis

Figure 3: Experimental workflow for the in vitro study.

1. Cell Culture:

  • Human kidney proximal tubule epithelial cells (HK2) and murine macrophage cells (RAW264.7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

2. Palmitate and SAR131675 Treatment:

  • To induce a lipotoxic condition that mimics diabetic nephropathy, cells are treated with palmitate. A 200 µM solution of palmitate conjugated to bovine serum albumin (BSA) is commonly used.

  • For the treatment group, cells are pre-incubated with SAR131675 (e.g., at a concentration of 100 nM) for 1 hour before the addition of palmitate.

  • Control cells are treated with BSA vehicle alone.

  • The cells are incubated with palmitate and/or SAR131675 for a specified duration, typically 24 hours, depending on the assay.

3. Analytical Methods:

  • Cell Viability Assay: Cell viability is assessed using the MTT assay or a similar colorimetric method.

  • Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the cells, and the expression of genes such as VEGFC, VEGFR3, and LYVE1 is quantified.

  • Western Blotting: Protein lysates are prepared from the cells, and the protein levels of VEGF-C, VEGFR-3, and other markers of inflammation and fibrosis are determined by Western blotting.

Conclusion

The experimental use of SAR131675 in preclinical models of diabetic nephropathy has demonstrated its potential as a therapeutic agent. By selectively inhibiting VEGFR-3 and the subsequent pathological lymphangiogenesis, SAR131675 effectively reduces renal inflammation and fibrosis, thereby preserving kidney function. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals interested in further investigating the therapeutic utility of SAR131675 for the treatment of diabetic nephropathy.

References

Application Notes and Protocols for SAR131675 in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, in click chemistry applications for target engagement and cellular imaging studies. SAR131675 is an invaluable tool for investigating the intricacies of VEGFR-3 signaling and its crosstalk with other pathways, such as the CSF1R signaling cascade, particularly within the tumor microenvironment.

Introduction to SAR131675

SAR131675 is a small molecule inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis.[1][2] It exhibits high selectivity for VEGFR-3 with an IC50 of approximately 23 nM.[1][3] The compound also shows moderate inhibitory activity against VEGFR-2.[1][2] A key feature of SAR131675 is the presence of a terminal alkyne group, rendering it a "click chemistry reagent."[1] This functional handle allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This enables a range of applications from target identification and validation to live-cell imaging of target engagement.

While SAR131675 is a well-established VEGFR-3 inhibitor, its potential effects on the Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway, which is crucial for the differentiation and function of macrophages, present an interesting area of investigation.[4][5][6] Both VEGFR-3 and CSF1R are expressed on tumor-associated macrophages (TAMs), suggesting a potential for signaling crosstalk in the tumor microenvironment.[2][7] SAR131675 can be employed as a chemical probe to explore this interplay.

Data Presentation: SAR131675 Inhibitory Activity

TargetIC50 (nM)Assay ConditionsReference
VEGFR-3 (kinase activity)23Cell-free assay[1][3]
VEGFR-3 (autophosphorylation)45HEK cells[2]
VEGFR-2 (kinase activity)235Cell-free assay[3]
VEGFR-2 (autophosphorylation)280-[3]
VEGFR-1 (kinase activity)>3000Cell-free assay[3]
Human Lymphatic Cell Proliferation (VEGFC-induced)~20Primary human lymphatic cells[1][2]
Human Lymphatic Cell Proliferation (VEGFD-induced)~20Primary human lymphatic cells[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways of VEGFR-3 and CSF1R. SAR131675 directly inhibits the VEGFR-3 pathway, and its use in click chemistry can help elucidate its on-target and potential off-target effects, including any influence on CSF1R signaling.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFC VEGF-C/ VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Ligand Binding P P VEGFR3->P Dimerization & Autophosphorylation PI3K PI3K P->PI3K RAS RAS P->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SAR131675 SAR131675 SAR131675->P Inhibition

Caption: VEGFR-3 Signaling Pathway and Inhibition by SAR131675.

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1/ IL-34 CSF1R CSF1R CSF1->CSF1R Ligand Binding P P CSF1R->P Dimerization & Autophosphorylation PI3K PI3K P->PI3K STATs STATs P->STATs RAS RAS P->RAS AKT Akt PI3K->AKT Differentiation Differentiation, Proliferation, Survival AKT->Differentiation STATs->Differentiation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Differentiation

Caption: Overview of the CSF1R Signaling Pathway.

Experimental Protocols

Here we provide detailed protocols for two key applications of SAR131675 in click chemistry: target engagement studies in cell lysates and live-cell imaging.

Application Note 1: Target Engagement Studies in Cell Lysates via CuAAC

This protocol enables the identification and quantification of SAR131675's protein targets in a cellular context.

CuAAC_Workflow Cell_Culture 1. Cell Culture (e.g., HUVECs, Macrophages) SAR131675_Incubation 2. Incubate cells with SAR131675 (alkyne) Cell_Culture->SAR131675_Incubation Cell_Lysis 3. Cell Lysis SAR131675_Incubation->Cell_Lysis Click_Reaction 4. CuAAC Click Reaction with Azide-Biotin Cell_Lysis->Click_Reaction Protein_Precipitation 5. Protein Precipitation Click_Reaction->Protein_Precipitation Streptavidin_Enrichment 6. Streptavidin Bead Enrichment Protein_Precipitation->Streptavidin_Enrichment Elution 7. Elution Streptavidin_Enrichment->Elution Downstream_Analysis 8. Downstream Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) Elution->Downstream_Analysis

Caption: Workflow for CuAAC-based Target Engagement Studies.

Materials:

  • Cells expressing target receptors (e.g., HUVECs for VEGFR-3, macrophage cell lines like RAW264.7)

  • Cell culture medium and supplements

  • SAR131675

  • DMSO (cell culture grade)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azide-PEG-Biotin

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

Protocol:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of SAR131675 (e.g., 10 nM - 1 µM) or DMSO as a vehicle control for 1-4 hours in serum-free medium.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To 1 mg of protein lysate, add the following reagents in order (final concentrations are suggestions and should be optimized):

      • Azide-PEG-Biotin (from a 10 mM stock in DMSO) to a final concentration of 100 µM.

      • THPTA (from a 50 mM stock in water) to a final concentration of 1 mM.

      • CuSO4 (from a 50 mM stock in water) to a final concentration of 1 mM.

      • Freshly prepared sodium ascorbate (from a 100 mM stock in water) to a final concentration of 5 mM.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation and Enrichment:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

    • Discard the supernatant and wash the pellet with ice-cold methanol.

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

    • Dilute the sample with a non-ionic detergent-containing buffer (e.g., PBS with 1% Triton X-100) to reduce the SDS concentration to below 0.1%.

    • Add pre-washed streptavidin-agarose beads and incubate for 2 hours at 4°C with rotation.

  • Washing and Elution:

    • Wash the beads three times with wash buffer.

    • Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, or by Western blotting using antibodies against VEGFR-3 or other potential targets.

    • For unbiased target identification, perform on-bead digestion followed by LC-MS/MS analysis.

Application Note 2: Live-Cell Imaging of SAR131675 Target Engagement via SPAAC

This protocol allows for the visualization of SAR131675 binding to its target in living cells, providing spatial and temporal information on target engagement. Strain-promoted azide-alkyne cycloaddition (SPAAC) is used as it is a copper-free click chemistry method, making it suitable for live-cell applications.

SPAAC_Workflow Cell_Culture 1. Cell Culture on coverslips or imaging dishes SAR131675_Incubation 2. Incubate live cells with SAR131675 (alkyne) Cell_Culture->SAR131675_Incubation Wash 3. Wash to remove unbound inhibitor SAR131675_Incubation->Wash Click_Reaction 4. SPAAC Click Reaction with DBCO-Fluorophore Wash->Click_Reaction Wash_Fix 5. Wash and Fix cells Click_Reaction->Wash_Fix Imaging 6. Fluorescence Microscopy Wash_Fix->Imaging

Caption: Workflow for SPAAC-based Live-Cell Imaging.

Materials:

  • Cells expressing target receptors plated on glass-bottom dishes or coverslips

  • Live-cell imaging medium

  • SAR131675

  • DMSO (cell culture grade)

  • DBCO-functionalized fluorophore (e.g., DBCO-488, DBCO-546)

  • Hoechst 33342 or DAPI for nuclear staining

  • Paraformaldehyde (PFA) for fixation

  • Fluorescence microscope

Protocol:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow.

  • Inhibitor Labeling:

    • Replace the culture medium with live-cell imaging medium containing the desired concentration of SAR131675 (e.g., 100 nM - 1 µM). Include a DMSO vehicle control.

    • Incubate for 1-4 hours at 37°C in a CO2 incubator.

  • Washing:

    • Gently wash the cells three times with warm PBS or imaging medium to remove unbound SAR131675.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Add the DBCO-fluorophore conjugate (e.g., 5-10 µM in imaging medium) to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Final Wash and Staining:

    • Wash the cells three times with warm PBS.

    • If desired, stain the nuclei with Hoechst 33342 (live cells) or DAPI (fixed cells).

  • Fixation (Optional but Recommended):

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips or image the dishes using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and nuclear stain.

    • Acquire images to visualize the subcellular localization of SAR131675 bound to its target.

Conclusion

SAR131675, with its inherent alkyne handle, is a versatile tool for chemical biology and drug discovery. The provided protocols for CuAAC-based target engagement studies and SPAAC-based live-cell imaging offer robust methods to investigate the molecular interactions of this potent VEGFR-3 inhibitor. These approaches can be adapted to explore the broader biological context of SAR131675, including its potential influence on the CSF1R signaling pathway and the complex interplay of signaling networks within the tumor microenvironment. Researchers are encouraged to optimize the provided protocols for their specific cell types and experimental goals.

References

Application Notes and Protocols for Solubilizing SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SAR131675 is a potent and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase, with an IC50 value of approximately 23 nM.[1][2] It demonstrates significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities by inhibiting the signaling pathway activated by the ligands VEGF-C and VEGF-D.[3][4] SAR131675 also shows moderate activity against VEGFR-2 (IC50 ≈ 235-280 nM) and minimal effect on VEGFR-1 (IC50 > 1 µM).[1][5] Proper solubilization is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols and data for the effective solubilization and use of SAR131675.

Physicochemical Properties and Solubility Data

SAR131675 is a crystalline solid that is essentially insoluble in aqueous solutions.[5] Its solubility is highly dependent on the solvent system used. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions.

Table 1: Solubility of SAR131675 in Common Laboratory Solvents

SolventSolubility ConcentrationMolar Concentration (MW: 358.39 g/mol )Special ConditionsReference
DMSO 100 mg/mL~279.03 mMUltrasonic and warming to 60°C may be required.[5]
DMSO 72 mg/mL~200.89 mMUse fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1]
DMSO 70 mg/mL~195.32 mMpH adjusted to 2 with HCl; sonication recommended.[5]
Chloroform 30 mg/mL~83.71 mMN/A[2]
Ethanol <1 mg/mL<2.79 mMConsidered insoluble.[5]
Water <1 mg/mL<2.79 mMConsidered insoluble.[5]

Signaling Pathway Inhibition by SAR131675

SAR131675 exerts its biological effects by blocking the autophosphorylation of VEGFR-3, which in turn inhibits downstream signaling cascades crucial for cell proliferation, survival, and migration, such as the AKT and ERK1/2 pathways.[6]

SAR131675_Pathway cluster_ligands VEGFR-3 Ligands cluster_receptor Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds & Activates VEGFD VEGF-D VEGFD->VEGFR3 Binds & Activates AKT AKT VEGFR3->AKT Phosphorylates ERK ERK1/2 VEGFR3->ERK Phosphorylates SAR131675 SAR131675 SAR131675->VEGFR3 Inhibits Autophosphorylation Survival Survival AKT->Survival Proliferation Proliferation AKT->Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: SAR131675 inhibits the VEGFR-3 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution in cell culture media for assays such as cell survival, migration, and kinase activity.[3][7]

Materials:

  • SAR131675 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator or water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of SAR131675 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 72 mg/mL or 200 mM). It is crucial to use fresh DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]

  • Dissolution:

    • Vortex the solution vigorously for 2-3 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or warm it in a water bath at 60°C for 5 minutes to aid dissolution.[5] Visually inspect to ensure no particulates remain.

  • Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[8]

Working Solution Preparation:

  • For cell-based assays, dilute the DMSO stock solution directly into the pre-warmed cell culture medium to the final desired concentration immediately before use.

  • Important: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control group is treated with the same final concentration of DMSO.

Protocol 2: General Guidelines for Preparing Formulations for In Vivo Experiments

SAR131675 has been administered in animal models (e.g., mice, zebrafish) to study its anti-tumoral and anti-angiogenic effects.[2][3] For oral administration in mice, a suspension or solution is typically prepared. As SAR131675 is poorly soluble in water, a co-solvent system is required.

Materials:

  • SAR131675 powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Saline or Corn Oil

Procedure (Example Formulation): This is a general protocol and may require optimization for your specific animal model and administration route. A formulation stability and toxicity study is highly recommended.

  • Initial Dissolution: Dissolve SAR131675 in DMSO first. For example, add a volume of DMSO that constitutes 5-10% of the final desired volume.

  • Addition of Co-solvents:

    • Add PEG300 (e.g., to a final concentration of 30-40%) to the DMSO solution and vortex thoroughly.

    • Add Tween 80 (e.g., to a final concentration of 5%) and vortex until the solution is homogeneous.

  • Final Vehicle Addition: Slowly add the final vehicle (e.g., saline or corn oil) to reach the desired final volume and concentration. Mix thoroughly.

  • Administration:

    • The working solution for in vivo experiments should be prepared fresh on the day of use.[8]

    • If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[8]

    • Administer the formulation to the animals as per the experimental design (e.g., oral gavage). Doses of 30-100 mg/kg/day have been used in mouse models.[3][7]

Caption: General workflow for preparing SAR131675 for in vivo use.

References

Troubleshooting & Optimization

SAR131675 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SAR131675. Find troubleshooting tips and answers to frequently asked questions to ensure the successful use of this compound in your experiments.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific issues you may encounter when preparing SAR131675 solutions.

Issue Potential Cause Recommended Solution
Difficulty dissolving SAR131675 powder Inadequate solvent or technique.Use fresh, anhydrous DMSO for initial stock solution preparation. SAR131675 has excellent solubility in DMSO, reaching concentrations of 72-100 mg/mL[1][2][3]. To aid dissolution, gentle warming (up to 60°C) and ultrasonication can be applied[3].
Precipitation observed after adding aqueous solutions SAR131675 is practically insoluble in water. Direct dilution of a DMSO stock solution into aqueous buffers will likely cause the compound to precipitate out of solution[1][2].For cell-based assays, ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and compatible with your cell line. For in vivo studies, use a formulation vehicle. A common approach is to first dissolve SAR131675 in DMSO and then sequentially add co-solvents such as PEG300, Tween 80, and saline or corn oil to maintain solubility[2][3].
Inconsistent results between experiments Variability in stock solution preparation. The hygroscopic nature of DMSO can affect the solubility of SAR131675[2][3][4].Always use fresh, high-purity, anhydrous DMSO to prepare stock solutions[2]. Prepare fresh dilutions for your experiments from a concentrated stock. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption[3].
Cloudy or hazy solution for in vivo administration Improper mixing of the formulation vehicle.When preparing formulations with co-solvents, ensure each component is thoroughly mixed before adding the next. For example, in a DMSO/PEG300/Tween-80/saline formulation, first mix the DMSO stock with PEG300 until clear, then add Tween-80 and mix, and finally add the aqueous component slowly while vortexing[2][3].

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of SAR131675?

A1: The recommended solvent for preparing a stock solution of SAR131675 is dimethyl sulfoxide (DMSO). It exhibits high solubility in DMSO, with reported concentrations ranging from 72 mg/mL (200.89 mM) to 100 mg/mL (279.03 mM)[1][2][3]. It is critical to use fresh, anhydrous DMSO as its hygroscopic nature can reduce the compound's solubility[2][3][4].

Q2: How should I store my SAR131675 stock solution?

A2: Once prepared, aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years[3].

Q3: Can I dissolve SAR131675 directly in water or phosphate-buffered saline (PBS)?

A3: No, SAR131675 is classified as essentially water-insoluble, with solubility below 1 mg/mL[1][2]. Dissolving it directly in aqueous buffers like water or PBS is not recommended as it will lead to poor solubility and potential precipitation.

Q4: How can I prepare SAR131675 for in vivo animal studies?

A4: For in vivo administration, SAR131675 needs to be prepared in a suitable vehicle. Several formulations have been reported. A common method involves first dissolving the compound in DMSO to create a concentrated stock. This stock is then further diluted with a mixture of co-solvents. Examples of such vehicles include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3].

  • 10% DMSO and 90% corn oil[3].

  • A solution of 0.6% methylcellulose and 0.5% Tween 80[5].

It is crucial to prepare these formulations fresh on the day of use and to mix the components sequentially to ensure a clear and homogenous solution[2][3][5].

Q5: What is the mechanism of action of SAR131675?

A5: SAR131675 is a potent and selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase[1][5][6][7]. By inhibiting VEGFR-3, it blocks the signaling pathways mediated by its ligands, VEGF-C and VEGF-D, which are crucial for lymphangiogenesis[8][9]. This inhibition subsequently affects downstream signaling molecules, including the ERK1/2 and AKT pathways[9].

Quantitative Solubility Data

The following table summarizes the solubility of SAR131675 in various solvents.

SolventConcentration (mg/mL)Molar Equivalent (mM)NotesReference
DMSO100279.03May require ultrasonication and warming to 60°C.[1][3]
DMSO72200.89Use of fresh, anhydrous DMSO is recommended.[2]
Chloroform30Not specified-[6]
Ethanol4Not specified-[2]
WaterInsoluble (<1 mg/mL)Not applicable-[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM SAR131675 Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of SAR131675 powder (Molecular Weight: 358.39 g/mol )[1]. For 1 mL of a 10 mM solution, 3.58 mg is needed.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder.

  • Dissolution: Vortex the solution to facilitate dissolution. If necessary, use an ultrasonic bath or gentle warming (up to 60°C) until the solution is clear and all solid has dissolved[3].

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C[3].

Protocol 2: Preparation of SAR131675 Formulation for In Vivo Oral Administration (Example)

This protocol is based on a commonly used vehicle and should be optimized for your specific experimental needs.

  • Prepare Stock: Begin with a concentrated stock solution of SAR131675 in DMSO (e.g., 60 mg/mL)[2].

  • Sequential Mixing: To prepare a 1 mL working solution, follow these steps in order, ensuring the solution is clear after each addition: a. Take an appropriate volume of the DMSO stock solution. For a final concentration of 3 mg/mL, use 50 µL of a 60 mg/mL stock. b. Add 300 µL of PEG300 and mix thoroughly until the solution is clear[2]. c. Add 50 µL of Tween 80 and mix until clear[2]. d. Add 600 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Mix thoroughly[2].

  • Administration: Use the freshly prepared formulation immediately for optimal results[2].

Visualizations

SAR131675 Mechanism of Action: VEGFR-3 Signaling Pathway Inhibition

SAR131675_Pathway VEGFC_VEGFD VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC_VEGFD->VEGFR3 Binds to Phosphorylation Receptor Phosphorylation VEGFR3->Phosphorylation Activates SAR131675 SAR131675 SAR131675->VEGFR3 Inhibits Downstream Downstream Signaling Phosphorylation->Downstream ERK ERK1/2 Downstream->ERK AKT AKT Downstream->AKT Cellular_Response Lymphangiogenesis, Cell Proliferation, Migration ERK->Cellular_Response AKT->Cellular_Response

Caption: SAR131675 inhibits VEGFR-3 signaling.

Experimental Workflow: Preparing SAR131675 for In Vivo Studies

InVivo_Prep_Workflow cluster_0 Step 1: Stock Solution cluster_1 Step 2: Formulation Vehicle A Weigh SAR131675 Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate (Warm if needed) B->C D Clear Stock Solution C->D E Add PEG300 to Stock D->E Dilute F Add Tween 80 E->F G Add Saline / ddH2O F->G H Final Formulation (Use Immediately) G->H

Caption: Workflow for preparing an in vivo formulation of SAR131675.

References

Optimizing SAR131675 Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). This guide includes troubleshooting advice and frequently asked questions to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SAR131675?

A1: SAR131675 is a selective ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1][2] It functions by blocking the autophosphorylation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D.[2][3] This inhibition disrupts downstream signaling pathways, primarily the ERK1/2 and AKT pathways, which are crucial for lymphatic endothelial cell proliferation, migration, and survival.[4][5][6][7][8] While highly selective for VEGFR-3, SAR131675 exhibits moderate activity against VEGFR-2.[2][9][10]

Q2: What are the recommended starting dosages for in vivo mouse studies?

A2: Based on published preclinical studies, a common starting oral dosage for SAR131675 in mice is in the range of 30 to 100 mg/kg/day.[1][11] The optimal dose will depend on the specific tumor model and the experimental endpoint. In some studies, a higher dose of 300 mg/kg/day has been used to inhibit both VEGFR-2 and VEGFR-3 signaling.[1][10]

Q3: How should SAR131675 be formulated for oral administration in mice?

A3: A common method for formulating SAR131675 for oral gavage in mice is to prepare a homogeneous suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[10] For example, a 5 mg/mL suspension can be achieved by mixing 5 mg of SAR131675 with 1 mL of CMC-Na solution.[10]

Q4: What are the expected biological effects of SAR131675 in vivo?

A4: In preclinical cancer models, SAR131675 has been shown to have several biological effects, including:

  • Anti-lymphangiogenic activity: Inhibition of the formation of new lymphatic vessels.[1][3]

  • Anti-tumoral activity: Reduction in tumor growth in various models.[3][9][12]

  • Anti-metastatic activity: Significant reduction in lymph node invasion and lung metastasis.[3][9]

  • Modulation of the tumor microenvironment: Reduction of tumor-associated macrophage (TAM) infiltration.[3][9][13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy (No significant anti-tumor or anti-lymphangiogenic effect) Suboptimal Dosage: The administered dose may be too low for the specific animal model or tumor type.1. Dose Escalation: Gradually increase the dose of SAR131675 (e.g., from 30 mg/kg to 100 mg/kg or higher). 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma concentrations of SAR131675 and assess target inhibition (e.g., phosphorylation of VEGFR-3 in tumor tissue) to ensure adequate drug exposure and target engagement.
Poor Bioavailability: The formulation may not be optimal, leading to poor absorption.1. Formulation Check: Ensure the SAR131675 is fully suspended in the vehicle before each administration. 2. Alternative Formulation: Consider exploring other reported formulation strategies, such as using a solution with DMSO, PEG300, and Tween80.[10]
Tumor Model Resistance: The tumor model may not be dependent on the VEGFR-3 signaling pathway.1. Target Expression Analysis: Confirm the expression of VEGFR-3 in the tumor cells and/or the tumor microenvironment (e.g., lymphatic endothelial cells, macrophages) of your model.
Unexpected Toxicity or Adverse Effects (e.g., weight loss, lethargy) High Dosage: The administered dose may be too high, leading to off-target effects or exaggerated on-target toxicity.1. Dose Reduction: Decrease the dosage of SAR131675. 2. Intermittent Dosing: Consider an alternative dosing schedule (e.g., every other day) to reduce cumulative exposure.
Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.1. Vehicle Control Group: Ensure you have a control group that receives only the vehicle to differentiate between compound-related and vehicle-related toxicity.
Metabolic Effects: SAR131675 was noted to have adverse metabolic effects in preclinical development.[9]1. Monitor Animal Health: Closely monitor animal weight, behavior, and food/water intake. 2. Blood Chemistry: If significant toxicity is observed, consider performing basic blood chemistry analysis to assess metabolic parameters.
Difficulty with Formulation (e.g., precipitation, instability) Poor Solubility: SAR131675 may have limited solubility in the chosen vehicle.1. Sonication: Use sonication to aid in the suspension of the compound. 2. Fresh Preparation: Prepare the formulation fresh before each use to minimize precipitation over time.

Quantitative Data Summary

Table 1: In Vitro Potency of SAR131675

Target/Assay IC50 (nM) Reference
VEGFR-3 Kinase Activity23[9][10]
VEGFR-3 Autophosphorylation (HEK cells)45[2][3]
VEGFR-2 Kinase Activity235[10]
VEGFR-1 Kinase Activity>3000[10]
VEGFC-induced Lymphatic Cell Proliferation~20[9][10]
VEGFC-induced Erk Phosphorylation~30[1]

Table 2: Summary of In Vivo Studies with SAR131675 in Mice

Animal Model Dosage and Administration Key Findings Reference
FGF2-induced angiogenesis/lymphangiogenesis30, 100, 300 mg/kg/day (oral)Significant reduction in VEGFR-3 levels and hemoglobin content at 100 mg/kg/day.[1]
RIP1-Tag2 pancreatic neuroendocrine tumors (Prevention)100 mg/kg/day (oral) for 5 weeks42% decrease in the number of angiogenic islets.[1][11]
RIP1-Tag2 pancreatic neuroendocrine tumors (Intervention)100 mg/kg/day (oral) for 2.5 weeks62% decrease in tumor burden.[1][11]
4T1 mammary carcinomaNot specified, but well-toleratedPotent anti-tumoral effect, significant reduction in lymph node invasion and lung metastasis.[3][9]
Colorectal Cancer Liver MetastasisDaily treatmentSignificant reduction in tumor burden and F4/80+ macrophages in the liver.[12]
Diabetic nephropathy in db/db miceDiet containing SAR131675 for 12 weeksAmeliorated dyslipidemia, albuminuria, and renal lipid accumulation.[14][15]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) subcutaneously implanted with a human tumor cell line known to express VEGFR-3 or induce lymphangiogenesis.

  • Tumor Implantation: Inject tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) two to three times per week.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

  • SAR131675 Formulation: Prepare a suspension of SAR131675 in 0.5% CMC-Na at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Administration: Administer SAR131675 or vehicle control daily via oral gavage.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

    • Measure final tumor weight and volume.

    • Process tumors for histological analysis (e.g., H&E staining, immunohistochemistry for CD31 to assess angiogenesis and LYVE-1 or Podoplanin to assess lymphangiogenesis).

    • Collect lymph nodes and lungs to assess metastasis.

Signaling Pathway and Experimental Workflow Diagrams

VEGFR3_Signaling_Pathway VEGFR-3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 P P VEGFR-3->P Autophosphorylation PI3K PI3K P->PI3K ERK1/2 ERK1/2 P->ERK1/2 AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation ERK1/2->Proliferation Migration Migration ERK1/2->Migration SAR131675 SAR131675 SAR131675->VEGFR-3 Inhibition

Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.

In_Vivo_Study_Workflow In Vivo Efficacy Study Workflow Tumor_Cell_Implantation Tumor_Cell_Implantation Tumor_Growth_Monitoring Tumor_Growth_Monitoring Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization Tumor_Growth_Monitoring->Randomization Treatment Treatment Randomization->Treatment Vehicle_Control Vehicle_Control Treatment->Vehicle_Control SAR131675_Treatment SAR131675_Treatment Treatment->SAR131675_Treatment Endpoint_Analysis Endpoint_Analysis Vehicle_Control->Endpoint_Analysis SAR131675_Treatment->Endpoint_Analysis

Caption: A typical workflow for an in vivo efficacy study of SAR131675.

Troubleshooting_Logic Troubleshooting Logic for Lack of Efficacy No_Efficacy No_Efficacy Check_Dosage Check_Dosage No_Efficacy->Check_Dosage Increase_Dose Increase_Dose Check_Dosage->Increase_Dose Suboptimal Check_Bioavailability Check_Bioavailability Check_Dosage->Check_Bioavailability Optimal Re-evaluate Re-evaluate Increase_Dose->Re-evaluate Optimize_Formulation Optimize_Formulation Check_Bioavailability->Optimize_Formulation Poor Check_Target_Expression Check_Target_Expression Check_Bioavailability->Check_Target_Expression Good Optimize_Formulation->Re-evaluate Select_New_Model Select_New_Model Check_Target_Expression->Select_New_Model Low/Absent Check_Target_Expression->Re-evaluate Present

References

overcoming SAR131675 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SAR131675. This guide provides troubleshooting information and answers to frequently asked questions to help researchers and drug development professionals effectively use SAR131675 and navigate its potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SAR131675?

A1: SAR131675 is a potent and selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Its primary mechanism involves binding to the ATP-binding site of the VEGFR-3 kinase domain, preventing the receptor's autophosphorylation and activation by its ligands, VEGF-C and VEGF-D.[1][3] This blockade inhibits downstream signaling pathways, primarily those involved in lymphangiogenesis (the formation of lymphatic vessels).[1][4] The compound has demonstrated anti-tumoral and anti-metastatic activities by inhibiting both lymphangiogenesis and the infiltration of tumor-associated macrophages (TAMs).[1][5]

Q2: What are the known off-targets of SAR131675 that I should be concerned about in my experiments?

A2: SAR131675 is highly selective for VEGFR-3. It has been tested against large panels of kinases (over 65) and other receptors and enzymes (over 100) and showed little to no activity.[1][6] However, the most significant and relevant off-target is VEGFR-2 . SAR131675 is approximately 10-fold more selective for VEGFR-3 over VEGFR-2.[1][2][7] It has very little activity against VEGFR-1.[7] Therefore, at higher concentrations, SAR131675 can inhibit VEGFR-2 signaling, which is primarily involved in angiogenesis (the formation of blood vessels).

Q3: My experimental results are ambiguous. How can I confirm that the observed phenotype is due to VEGFR-3 inhibition and not an off-target effect like VEGFR-2 inhibition?

A3: Differentiating between on-target and off-target effects is critical. Here are several strategies:

  • Concentration Control: Use the lowest effective concentration of SAR131675 that inhibits VEGFR-3 without significantly affecting VEGFR-2. See the table below for guidance.

  • Orthogonal Inhibitors: Use a structurally different VEGFR-3 inhibitor with a distinct off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of VEGFR-3. If the resulting phenotype mimics the effect of SAR131675, it confirms the on-target action.

  • Rescue Experiments: Attempt to "rescue" the phenotype by providing the downstream product of the target pathway. For VEGFR-3, this is more complex, but one could try to restore lymphatic function through other means if applicable to the experimental system.

  • Ligand-Specific Stimulation: Compare the inhibitory effect of SAR131675 in cells stimulated with VEGF-C (primarily signals through VEGFR-3) versus cells stimulated with VEGF-A (primarily signals through VEGFR-2). This can help dissect the contribution of each pathway.

Q4: The original development of SAR131675 was halted. What does this mean for my in vivo research?

A4: The preclinical development of SAR131675 was reportedly terminated due to adverse metabolic effects.[8] While the specific nature of these effects is not detailed in publicly available literature, this finding warrants caution in in vivo studies. Researchers should include comprehensive metabolic monitoring in their experimental plans, such as measuring body weight, blood glucose, and lipid profiles, especially in long-term studies.[4] The compound was noted to be well-tolerated in several mouse studies, suggesting the effects may be species-specific or arise after prolonged exposure.[1][9]

Troubleshooting Guide

Issue 1: Unexpected phenotype observed, potentially due to VEGFR-2 inhibition.

  • Cause: The concentration of SAR131675 used may be high enough to inhibit VEGFR-2, which plays a key role in angiogenesis.

  • Solution:

    • Verify Target Phosphorylation: Perform a dose-response experiment and use Western blotting to check the phosphorylation levels of both VEGFR-3 and VEGFR-2. Aim for a concentration that inhibits p-VEGFR-3 without significantly affecting p-VEGFR-2.

    • Use a Control Inhibitor: Compare your results with a highly selective VEGFR-2 inhibitor (e.g., Cabozantinib, though it is a multi-kinase inhibitor, it is potent on VEGFR2[10]) to understand the specific phenotype of VEGFR-2 inhibition in your system.

    • Follow the Experimental Workflow: Use the workflow diagram below to systematically rule out off-target effects.

Issue 2: Lack of a significant anti-metastatic effect in an in vivo model.

  • Cause: The tumor model may not be dependent on lymphangiogenesis for metastasis. Alternatively, the dosing, route of administration, or treatment schedule may be suboptimal.

  • Solution:

    • Confirm VEGFR-3 Expression: Use immunohistochemistry (IHC) or flow cytometry to confirm that VEGFR-3 is expressed on lymphatic endothelial cells and/or tumor-associated macrophages in your tumor model.[5]

    • Optimize Dosing: SAR131675 has been shown to be effective in mice at doses around 100 mg/kg/day.[9][11] Ensure your formulation and administration route achieve sufficient bioavailability.

    • Assess Both Angiogenesis and Lymphangiogenesis: Stain tissue samples for both blood vessels (e.g., using a CD31 marker) and lymphatic vessels (e.g., using a LYVE-1 or Podoplanin marker) to understand the compound's effect on both vasculatures.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activity of SAR131675 against VEGFR family kinases, providing a clear view of its selectivity.

Target KinaseAssay TypeIC50 (nM)Selectivity (Fold vs. VEGFR-3)Reference
VEGFR-3 Recombinant Kinase Assay20 - 231x[1][7]
VEGFR-3 Cellular Autophosphorylation451x[1][6]
VEGFR-2 Recombinant Kinase Assay235~10-12x[7]
VEGFR-2 Cellular Autophosphorylation239 - 280~5-6x[7]
VEGFR-1 Recombinant Kinase Assay>3000>150x[7]
VEGFR-1 Cellular Autophosphorylation~1000~22x[7]

Experimental Protocols

Protocol: Differentiating VEGFR-3 vs. VEGFR-2 Inhibition via Western Blot

This protocol allows for the direct assessment of SAR131675's inhibitory activity on ligand-induced phosphorylation of VEGFR-3 and VEGFR-2 in a cellular context.

1. Cell Culture and Starvation:

  • Culture primary human lymphatic endothelial cells (LECs) for VEGFR-3 analysis or human umbilical vein endothelial cells (HUVECs) for VEGFR-2 analysis.

  • Once cells reach 80-90% confluency, serum-starve them for 12-18 hours in a basal medium containing 0.1% fetal bovine serum (FBS) to reduce baseline receptor activation.

2. Inhibitor Treatment:

  • Prepare a dose range of SAR131675 (e.g., 0 nM, 20 nM, 50 nM, 100 nM, 250 nM, 500 nM).

  • Pre-treat the starved cells with the different concentrations of SAR131675 for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

3. Ligand Stimulation:

  • To assess VEGFR-3 inhibition in LECs, stimulate with 100 ng/mL of VEGF-C for 10-15 minutes.

  • To assess VEGFR-2 inhibition in HUVECs, stimulate with 50 ng/mL of VEGF-A for 10-15 minutes.

  • Include an unstimulated control for both cell types.

4. Cell Lysis and Protein Quantification:

  • Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

5. Western Blotting:

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • After electrophoresis, transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with a primary antibody against phospho-VEGFR-3 (Tyr1230/1231) or phospho-VEGFR-2 (Tyr1175).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Strip the membrane and re-probe for total VEGFR-3, total VEGFR-2, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

6. Analysis:

  • Quantify the band intensities. The results should demonstrate a dose-dependent inhibition of VEGFR-3 phosphorylation at lower concentrations of SAR131675 and inhibition of VEGFR-2 phosphorylation at higher concentrations.

Visualizations

VEGFR3_Signaling_Pathway VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 Receptor VEGFC->VEGFR3 Binds & Activates PLCg PLCγ VEGFR3->PLCg PI3K PI3K VEGFR3->PI3K SAR131675 SAR131675 SAR131675->VEGFR3 Inhibits (ATP site) Erk Erk1/2 PLCg->Erk Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation Erk->Proliferation Lymphangiogenesis Lymphangiogenesis Proliferation->Lymphangiogenesis

Caption: Simplified VEGFR-3 signaling pathway and the inhibitory action of SAR131675.

Experimental_Workflow Start Start: Observe Unexpected Phenotype DoseResponse 1. Perform Dose-Response (Western Blot for p-VEGFR3/p-VEGFR2) Start->DoseResponse SelectiveWindow Is there a selective window for VEGFR-3 inhibition? DoseResponse->SelectiveWindow UseSelectiveDose 2. Use lowest effective dose in selective window SelectiveWindow->UseSelectiveDose Yes OffTarget Conclusion: Phenotype is likely OFF-TARGET (e.g., VEGFR-2 mediated) SelectiveWindow->OffTarget No GeneticKD 3. Use Genetic Knockdown (siRNA/shRNA for VEGFR-3) UseSelectiveDose->GeneticKD PhenotypeMatch Does genetic knockdown phenocopy SAR131675? GeneticKD->PhenotypeMatch OnTarget Conclusion: Phenotype is ON-TARGET (VEGFR-3 mediated) PhenotypeMatch->OnTarget Yes PhenotypeMatch->OffTarget No Orthogonal Consider Orthogonal Inhibitor or Re-evaluate Hypothesis OffTarget->Orthogonal

Caption: Workflow for deconvoluting on-target vs. off-target effects of SAR131675.

Troubleshooting_Tree Start Problem: Inconsistent or Unexpected Results CheckConc Is the inhibitor concentration within the selective window? Start->CheckConc CheckCells Is VEGFR-3 expressed and functional in your cell model? CheckConc->CheckCells Yes Sol_AdjustConc Adjust concentration. Perform dose-response. CheckConc->Sol_AdjustConc No CheckReagents Are ligands (VEGF-C/A) and inhibitor freshly prepared? CheckCells->CheckReagents Yes Sol_ValidateModel Validate model with qPCR/WB/IHC. Consider alternative model. CheckCells->Sol_ValidateModel No Sol_PrepareNew Prepare fresh reagents. Verify activity of stock. CheckReagents->Sol_PrepareNew No OnTargetIssue On-target effect is not what was hypothesized. CheckReagents->OnTargetIssue Yes Proceed Proceed with further mechanistic studies. OnTargetIssue->Proceed

Caption: A decision tree for troubleshooting common experimental issues with SAR131675.

References

Technical Support Center: Troubleshooting SAR131675 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vitro experiments involving SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SAR131675?

A1: SAR131675 is an ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1] It selectively binds to VEGFR-3, preventing the binding of its ligands, VEGF-C and VEGF-D, and subsequent receptor autophosphorylation.[2] This inhibition blocks downstream signaling pathways, primarily the ERK and AKT pathways, which are crucial for lymphatic endothelial cell proliferation, migration, and survival.

Q2: How selective is SAR131675 for VEGFR-3?

A2: SAR131675 exhibits high selectivity for VEGFR-3. It is approximately 10-fold more selective for VEGFR-3 than for VEGFR-2 and has significantly less activity against VEGFR-1.[3] Its activity against a broad panel of other kinases is minimal, making it a specific tool for studying VEGFR-3 signaling.[4]

Q3: What are the typical effective concentrations of SAR131675 in in vitro assays?

A3: The effective concentration of SAR131675 can vary depending on the cell type and specific assay. However, typical IC50 values are in the low nanomolar range. For instance, it inhibits VEGFR-3 tyrosine kinase activity with an IC50 of approximately 23 nM in cell-free assays.[1][3] In cell-based assays, it inhibits VEGFC/D-induced proliferation of human lymphatic endothelial cells with an IC50 of about 20 nM.[4]

Q4: How should I prepare and store SAR131675 stock solutions?

A4: SAR131675 is typically provided as a crystalline solid.[5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[6] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7] Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.

Troubleshooting Guides

This section provides solutions to common issues that may arise during in vitro experiments with SAR131675.

Compound and Reagent Issues
Question/Problem Possible Cause Recommended Solution
I am not observing any inhibition of VEGFR-3 signaling. Compound inactivity: The compound may have degraded due to improper storage or handling.- Ensure SAR131675 has been stored correctly at -20°C or -80°C. - Prepare a fresh stock solution from a new vial. - Confirm the activity of the compound using a well-established positive control cell line and assay.
Incorrect concentration: Errors in calculating dilutions can lead to a final concentration that is too low.- Double-check all calculations for dilutions from the stock solution to the final working concentration. - Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific experimental setup.
I am observing inconsistent results between experiments. Variability in reagent preparation: Inconsistent preparation of stock solutions or ligand dilutions.- Standardize your protocol for preparing all reagents. - Aliquot stock solutions to minimize variability from freeze-thaw cycles.
Ligand (VEGF-C/D) inactivity: The growth factor used to stimulate VEGFR-3 may have lost its activity.- Use a fresh vial of VEGF-C or VEGF-D. - Confirm the activity of your ligand by observing a robust phosphorylation of VEGFR-3 in untreated control cells.
Cell Culture and Experimental Setup
Question/Problem Possible Cause Recommended Solution
High background phosphorylation of VEGFR-3 in the absence of ligand stimulation. Endogenous ligand production: Some cell lines may produce their own VEGF-C or VEGF-D, leading to autocrine signaling.- Serum-starve the cells for a sufficient period before the experiment to reduce endogenous signaling. - Choose a cell line with low endogenous expression of VEGFR-3 ligands.
High cell density: Overly confluent cells can sometimes lead to non-specific signaling.- Optimize cell seeding density to ensure cells are in the exponential growth phase and not overly confluent at the time of the experiment.
Low or no response to VEGF-C/D stimulation. Low VEGFR-3 expression: The cell line you are using may not express sufficient levels of VEGFR-3.- Confirm VEGFR-3 expression in your cell line using qPCR, flow cytometry, or western blotting. - Consider using a cell line known to have high VEGFR-3 expression, such as primary human lymphatic endothelial cells (HLECs).
Suboptimal stimulation conditions: The concentration of VEGF-C/D or the stimulation time may not be optimal.- Perform a time-course and dose-response experiment with your stimulating ligand to determine the optimal conditions for VEGFR-3 activation in your cell line.
Assay-Specific Troubleshooting
Question/Problem Possible Cause Recommended Solution
Weak or no phospho-VEGFR-3 signal. Phosphatase activity: Cellular phosphatases can dephosphorylate proteins during sample preparation.- Keep samples on ice at all times. - Use lysis buffers containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
Low protein concentration: Insufficient amount of protein loaded on the gel.- Quantify your protein concentration and ensure you are loading an adequate amount (typically 20-30 µg).
High background on the western blot. Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically.- Optimize antibody concentrations. - Increase the number and duration of wash steps. - Use a different blocking buffer (e.g., BSA instead of milk, as milk contains phosphoproteins).
Question/Problem Possible Cause Recommended Solution
High variability between replicate wells. Uneven cell seeding: Inconsistent number of cells seeded in each well.- Ensure your cell suspension is homogenous before seeding. - Use a calibrated multichannel pipette for seeding.
Edge effects: Wells on the edge of the plate may behave differently due to temperature and humidity gradients.- Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain a humid environment.
No significant effect of SAR131675 on cell proliferation. Cell line is not dependent on VEGFR-3 signaling for proliferation. - Ensure your chosen cell line's proliferation is driven by VEGFR-3. This is typically true for lymphatic endothelial cells but may not be the case for all cancer cell lines.
Assay incubation time is too short or too long. - Optimize the incubation time for your proliferation assay to allow for measurable differences in cell number.
Question/Problem Possible Cause Recommended Solution
Low cell migration in the control group. Suboptimal chemoattractant concentration: The concentration of VEGF-C/D in the lower chamber is not optimal to induce migration.- Perform a dose-response experiment to determine the optimal chemoattractant concentration.
Incorrect pore size of the membrane: The pores in the transwell insert may be too small for your cells to migrate through.- Choose a membrane with a pore size appropriate for your cell type.[8]
High background migration in the absence of chemoattractant. Spontaneous cell migration: Some cell types are highly motile and will migrate without a specific chemoattractant.- Include a negative control with no chemoattractant to quantify and subtract this background migration.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for SAR131675

Assay TypeTarget/Cell LineLigandIC50 (nM)Reference
Kinase AssayRecombinant human VEGFR-3-23[1][3]
Kinase AssayRecombinant human VEGFR-2-235
Kinase AssayRecombinant human VEGFR-1->3000[1]
AutophosphorylationHEK cells overexpressing VEGFR-3-30-50
AutophosphorylationPAEC stably expressing VEGFR-2VEGFA~280[9]
Cell ProliferationPrimary human lymphatic cellsVEGFC~20[4]
Cell ProliferationPrimary human lymphatic cellsVEGFD~20[4]
Cell SurvivalPrimary human lymphatic cellsVEGFC14
Cell SurvivalPrimary human lymphatic cellsVEGFD17
Cell SurvivalPrimary human lymphatic cellsVEGFA664
Cell MigrationHuman microvascular endothelial cells (HMVEC)VEGFC<30
Cell MigrationHuman microvascular endothelial cells (HMVEC)VEGFA~100
Erk PhosphorylationLymphatic cellsVEGFC~30[9]

Experimental Protocols & Methodologies

General Workflow for In Vitro Testing of SAR131675

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep_compound Prepare SAR131675 Stock (DMSO) pretreat Pre-treat with SAR131675 prep_compound->pretreat prep_cells Culture & Seed Cells serum_starve Serum Starve Cells prep_cells->serum_starve prep_ligand Prepare VEGF-C/D stimulate Stimulate with VEGF-C/D prep_ligand->stimulate serum_starve->pretreat pretreat->stimulate incubate Incubate stimulate->incubate lysis Cell Lysis (for WB) incubate->lysis assay_read Perform Assay (Proliferation/Migration) incubate->assay_read wb Western Blot for p-VEGFR3, p-ERK, p-AKT lysis->wb data_analysis Data Quantification & Analysis assay_read->data_analysis wb->data_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds PI3K PI3K VEGFR3->PI3K Activates RAS RAS VEGFR3->RAS Activates SAR131675 SAR131675 SAR131675->VEGFR3 Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration G cluster_compound Compound Integrity cluster_cell Cellular System cluster_assay Assay Conditions start Unexpected Result (e.g., No Inhibition) q_compound Is the compound stock fresh and properly stored? start->q_compound a_compound_yes Yes q_compound->a_compound_yes Yes a_compound_no No q_compound->a_compound_no No q_cell Does the cell line express sufficient VEGFR-3? a_compound_yes->q_cell sol_compound Prepare fresh stock solution a_compound_no->sol_compound sol_compound->q_compound a_cell_yes Yes q_cell->a_cell_yes Yes a_cell_no No q_cell->a_cell_no No q_assay Are ligand stimulation and inhibitor concentrations optimal? a_cell_yes->q_assay sol_cell Verify expression or choose a different cell line a_cell_no->sol_cell sol_cell->q_cell a_assay_yes Yes q_assay->a_assay_yes Yes a_assay_no No q_assay->a_assay_no No end_node Problem Resolved a_assay_yes->end_node sol_assay Optimize concentrations and incubation times a_assay_no->sol_assay sol_assay->q_assay

References

Navigating SAR131675 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for interpreting experimental results involving SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor. Here, you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SAR131675?

SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1][2][3] It functions by blocking the tyrosine kinase activity of VEGFR-3, thereby inhibiting its autophosphorylation and downstream signaling.[1][3] This targeted inhibition disrupts the processes of lymphangiogenesis (the formation of lymphatic vessels) and angiogenesis, which are crucial for tumor growth and metastasis.[1][4] While highly selective for VEGFR-3, it exhibits moderate activity against VEGFR-2.[1][3]

Q2: What are the typical IC50 values for SAR131675?

The half-maximal inhibitory concentration (IC50) values for SAR131675 vary depending on the specific assay and cell type. The table below summarizes key reported values.

Target/AssayLigandCell TypeIC50 Value
VEGFR-3 Tyrosine Kinase Activity-Cell-free20 nM[1][3], 23 nM[2][5]
VEGFR-3 Autophosphorylation-HEK cells45 nM[1][3]
Lymphatic Cell Survival/ProliferationVEGFCPrimary Human Lymphatic Cells~20 nM[1][2][3], 14 nM[4]
Lymphatic Cell Survival/ProliferationVEGFDPrimary Human Lymphatic Cells~20 nM[1][2][3], 17 nM[4]
Endothelial Cell SurvivalVEGFAPrimary Human Lymphatic Cells664 nM[4]
VEGFR-2 AutophosphorylationVEGFAPAE Cells239 nM[2]
Erk PhosphorylationVEGFCLymphatic Cells~30 nM[2]

Q3: Does SAR131675 have direct cytotoxic effects on cancer cells?

No, SAR131675 is not a cytotoxic or cytostatic agent.[1][3] It did not show antiproliferative activity on a panel of 30 different tumor and primary cells, indicating its high specificity for its target, VEGFR-3, rather than inducing direct cell death.[1][3] Its anti-tumor effects are primarily mediated through the inhibition of lymphangiogenesis and modulation of the tumor microenvironment.[1][3]

Q4: How does SAR131675 affect the tumor microenvironment?

Beyond its anti-lymphangiogenic activity, SAR131675 has been shown to modulate the immune composition of the tumor microenvironment. It can reduce the infiltration and aggregation of Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs), which are known to promote tumor progression and immunosuppression.[1][6][7] This leads to a less immunosuppressive environment, potentially enhancing anti-tumor immune responses.[6]

Troubleshooting Guide

Problem 1: Inconsistent inhibition of VEGFC-induced cell proliferation.

  • Possible Cause 1: Ligand Quality. Ensure the VEGFC (or VEGFD) used for stimulation is of high quality and has been stored correctly to maintain its biological activity.

  • Possible Cause 2: Cell Health and Passage Number. Use primary human lymphatic endothelial cells at a low passage number. Senescent cells may respond poorly to growth factor stimulation.

  • Possible Cause 3: Assay Conditions. Optimize cell seeding density and serum concentration in the medium. Starve cells in low serum (e.g., 0.1% FCS) before stimulation to reduce baseline signaling.[8]

Problem 2: Unexpected off-target effects at higher concentrations.

  • Possible Cause: Inhibition of VEGFR-2. SAR131675 is approximately 10-fold more selective for VEGFR-3 over VEGFR-2.[1][3] At higher concentrations (e.g., >300 mg/kg in vivo), it can inhibit both VEGFR-2 and VEGFR-3 signaling.[4] This can lead to effects such as a transient increase in blood pressure, a known consequence of VEGFR-2 inhibition.[4]

  • Recommendation: Conduct dose-response studies to determine the optimal concentration that provides maximal VEGFR-3 inhibition with minimal VEGFR-2-related effects. For in vivo studies in mice, a dose of 100 mg/kg has been shown to be effective without inducing significant hypertension.[4]

Problem 3: Lack of significant tumor reduction in a xenograft model.

  • Possible Cause 1: Tumor Model Selection. The efficacy of SAR131675 is dependent on the reliance of the tumor model on VEGFR-3 signaling for growth and metastasis. Models with high expression of VEGFC/D and VEGFR-3 are more likely to respond.

  • Possible Cause 2: Role of the Immune System. SAR131675's mechanism involves modulation of the immune microenvironment.[6][7] Its anti-tumor effects may be less pronounced in severely immunocompromised mouse models. Syngeneic models, such as the 4T1 mammary carcinoma, have shown significant responses.[1][4]

  • Recommendation: Characterize the expression of VEGFR-3 and its ligands in your chosen tumor model. Consider using models with an intact immune system to fully evaluate the therapeutic potential of SAR131675.

Experimental Protocols

1. In Vitro Lymphatic Cell Survival Assay

This assay assesses the ability of SAR131675 to inhibit the proliferation of primary human lymphatic cells induced by VEGFR-3 ligands.

  • Cell Seeding: Plate primary human lymphatic endothelial cells in multi-well plates in a medium containing low serum (e.g., 0.1% FCS).

  • Stimulation: Stimulate the cells with specific VEGFR-3 ligands such as VEGFC (e.g., 300 ng/mL) or VEGFD (e.g., 300 ng/mL) in the presence of varying concentrations of SAR131675.[8] Include controls with VEGFA (to assess VEGFR-2 inhibition) and FGF-2 (as a negative control).[4]

  • Incubation: Incubate the plates for a sufficient duration to allow for cell proliferation (typically 72 hours).

  • Quantification: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Express the results as a percentage of inhibition relative to the ligand-stimulated control and calculate the IC50 values.[8]

2. In Vivo Tumor Growth and Metastasis Model (4T1 Mammary Carcinoma)

This protocol evaluates the anti-tumoral and anti-metastatic efficacy of SAR131675 in a syngeneic mouse model.

  • Tumor Cell Implantation: Orthotopically implant 4T1 mammary carcinoma cells into the mammary fat pads of female Balb/c mice.[4]

  • Treatment: Begin oral administration of SAR131675 (e.g., 30 and 100 mg/kg/day) or vehicle control several days post-implantation (e.g., day 5) and continue for the duration of the study (e.g., until day 21).[4]

  • Monitoring: Monitor tumor volume regularly using calipers. Also, monitor the body weight of the mice to assess toxicity.[4]

  • Endpoint Analysis: At the end of the study, excise the primary tumors and weigh them. Harvest lymph nodes and lungs to assess metastasis.[1] Quantify metastatic burden through histological analysis or by counting metastatic nodules.[1]

  • Biomarker Analysis: Analyze tumor lysates for levels of murine VEGFR-3 to confirm target engagement.[4] Analyze lymph nodes for markers of metastasis, such as osteopontin.[8]

Signaling Pathways and Workflows

SAR131675_Signaling_Pathway cluster_ligand Ligands cluster_receptor Receptor cluster_drug Inhibitor cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 VEGFD VEGF-D VEGFD->VEGFR3 PI3K PI3K VEGFR3->PI3K MAPK MAPK VEGFR3->MAPK SAR131675 SAR131675 SAR131675->VEGFR3 AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival ERK ERK1/2 MAPK->ERK ERK->Proliferation ERK->Survival Migration Migration ERK->Migration Lymphangiogenesis Lymphangiogenesis Proliferation->Lymphangiogenesis Survival->Lymphangiogenesis Migration->Lymphangiogenesis

Caption: SAR131675 inhibits the VEGFR-3 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (4T1 Model) cluster_exvivo Ex Vivo Analysis Cell_Culture Culture Primary Lymphatic Endothelial Cells Stimulation Stimulate with VEGFC/D +/- SAR131675 Cell_Culture->Stimulation Proliferation_Assay Measure Cell Proliferation (e.g., CellTiter-Glo) Stimulation->Proliferation_Assay IC50_Calc Calculate IC50 Proliferation_Assay->IC50_Calc Implantation Orthotopic Implantation of 4T1 Cells in Balb/c Mice Treatment Oral Administration of SAR131675 or Vehicle Implantation->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Metastasis Monitoring->Endpoint Tissue_Harvest Harvest Tumors, Lymph Nodes, Lungs Endpoint->Tissue_Harvest IHC Immunohistochemistry (e.g., CD31, F4/80) Tissue_Harvest->IHC ELISA ELISA for Biomarkers (e.g., VEGFR-3, Osteopontin) Tissue_Harvest->ELISA Flow_Cytometry Flow Cytometry of Immune Cells (MDSCs, TAMs) Tissue_Harvest->Flow_Cytometry

Caption: General workflow for preclinical evaluation of SAR131675.

References

SAR131675 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SAR131675 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for SAR131675 solid compound and stock solutions?

A1: Proper storage is crucial to maintain the integrity of SAR131675. For the solid (powder) form, long-term storage at -20°C is recommended, which can ensure stability for up to three years. In solution, the stability depends on the solvent and temperature. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[1][2][3]

Q2: What solvents are recommended for dissolving SAR131675?

A2: SAR131675 exhibits good solubility in dimethyl sulfoxide (DMSO), with concentrations up to 72 mg/mL (200.89 mM) being achievable.[2] It is practically insoluble in water.[4] For in vivo studies, specific formulations are required to ensure solubility and bioavailability. Commonly used solvent systems include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

  • 10% DMSO and 90% Corn Oil.[1] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]

Q3: Is SAR131675 sensitive to light?

A3: Yes, SAR131675 has been noted to have moderate photosensitivity, particularly to ultraviolet light.[4] Therefore, it is recommended to protect solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of SAR131675 in aqueous buffer. SAR131675 has very low aqueous solubility.For in vitro assays, ensure the final concentration of DMSO is kept as high as tolerated by the experimental system (typically ≤0.5%). If precipitation persists, consider using a different solvent system or a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD for specific applications.[1]
Loss of compound activity over time in prepared solutions. Degradation of SAR131675 due to improper storage or handling.Aliquot stock solutions to minimize freeze-thaw cycles.[1][3] Store aliquots at -80°C for long-term stability.[1][2][3] For working solutions in aqueous buffers, prepare them fresh before each experiment.
Variability in experimental results. Inconsistent final concentration of SAR131675 due to incomplete dissolution or precipitation.After preparing stock solutions in DMSO, ensure complete dissolution. Gentle warming and/or sonication can be used to aid dissolution.[1] Visually inspect solutions for any particulate matter before use.

Stability Data Summary

While specific quantitative degradation kinetics for SAR131675 are not publicly available, the following table summarizes the recommended storage conditions to ensure stability.

FormStorage TemperatureRecommended DurationReference
Solid (Powder)-20°C≥ 4 years[5]
Stock Solution in DMSO-80°C1 year[2]
-20°C1 month[2]
(S)-enantiomer in solvent-80°C6 months[3]
-20°C1 month[3]

Experimental Protocols

Protocol 1: Preparation of SAR131675 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of SAR131675 in DMSO.

  • Materials:

    • SAR131675 powder (Molecular Weight: 358.39 g/mol )[4]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the SAR131675 powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh out the desired amount of SAR131675 powder using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.58 mg of SAR131675 in 1 mL of DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.[1]

    • Aliquot the stock solution into single-use volumes in sterile, light-protected vials.

    • Store the aliquots at -80°C for long-term storage.[1][2]

Protocol 2: General Procedure for Assessing SAR131675 Stability by HPLC

This protocol provides a general framework for assessing the stability of SAR131675 in a given solution using High-Performance Liquid Chromatography (HPLC). A specific, validated stability-indicating method for SAR131675 is not publicly available; therefore, this protocol is a representative example based on common practices for small molecule inhibitors.

  • Objective: To determine the percentage of intact SAR131675 remaining in a solution after incubation under specific conditions (e.g., temperature, pH, light exposure).

  • Materials:

    • SAR131675 solution to be tested

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

    • Reference standard of SAR131675

  • Procedure:

    • Initial Sample (T=0): Immediately after preparing the SAR131675 solution, take an aliquot and dilute it to a suitable concentration for HPLC analysis. This will serve as the baseline (100% intact compound).

    • Incubation: Incubate the remaining solution under the desired stress conditions (e.g., 37°C in a water bath, exposure to a calibrated light source, or in buffers of different pH).

    • Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.

    • Sample Preparation: Dilute the aliquots to the same concentration as the initial sample using the mobile phase or an appropriate diluent.

    • HPLC Analysis:

      • Inject a fixed volume of each prepared sample onto the HPLC system.

      • Monitor the elution profile at a suitable wavelength (e.g., one of the absorbance maxima of SAR131675).

      • Record the peak area of the intact SAR131675.

    • Data Analysis:

      • Calculate the percentage of SAR131675 remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

      • Plot the percentage of remaining SAR131675 against time to determine the degradation rate.

Visualizations

experimental_workflow Experimental Workflow for SAR131675 Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare SAR131675 Solution t0_sample Take T=0 Sample prep_solution->t0_sample stress_conditions Incubate under Stress Conditions (e.g., Temp, pH, Light) prep_solution->stress_conditions hplc_analysis HPLC Analysis t0_sample->hplc_analysis time_points Withdraw Aliquots at Time Points stress_conditions->time_points time_points->hplc_analysis data_analysis Calculate % Remaining hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of SAR131675.

signaling_pathway Simplified SAR131675 Signaling Pathway Inhibition VEGFC_D VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC_D->VEGFR3 Binds and Activates ERK ERK1/2 VEGFR3->ERK Phosphorylates AKT AKT VEGFR3->AKT Phosphorylates SAR131675 SAR131675 SAR131675->VEGFR3 Inhibits Downstream Cell Proliferation, Migration, Survival ERK->Downstream AKT->Downstream

Caption: Inhibition of the VEGFR-3 signaling pathway by SAR131675.

References

Technical Support Center: Managing Adverse Metabolic Effects of SAR131675 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The development of SAR131675, a selective VEGFR-3 inhibitor, was discontinued during preclinical studies due to undisclosed adverse metabolic effects.[1][2] Consequently, specific data on the metabolic liabilities of SAR131675 in animal models are not publicly available. This guide provides troubleshooting and management strategies based on the known metabolic adverse effects of the broader class of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, as SAR131675 has moderate off-target activity on VEGFR-2.[3][4] Researchers should interpret these recommendations with caution and adapt them based on their own experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the potential adverse metabolic effects to monitor for when using SAR131675 in animal models?

A1: While specific data for SAR131675 is lacking, based on the known class effects of VEGFR inhibitors, researchers should consider monitoring for the following:

  • Hyperglycemia: Elevated blood glucose levels.

  • Dyslipidemia: Abnormal levels of lipids (e.g., cholesterol, triglycerides) in the blood. Notably, one study in a diabetic mouse model showed that SAR131675 ameliorated dyslipidemia, suggesting the metabolic effects of this compound may be complex and model-dependent.[5]

  • Hypothyroidism: Reduced production of thyroid hormones, which can impact overall metabolism.

  • Electrolyte Imbalances: Alterations in serum levels of phosphate, calcium, potassium, and magnesium.

Q2: How can I proactively monitor for these potential metabolic adverse effects in my animal studies?

A2: Regular monitoring of key metabolic parameters is crucial. This should include baseline measurements before starting SAR131675 treatment and periodic assessments throughout the study. Key monitoring assays are detailed in the Experimental Protocols section.

Q3: What are the initial steps to take if I observe a significant metabolic abnormality in my experimental animals?

A3: If a significant metabolic abnormality is detected, the first step is to confirm the finding with a repeat measurement. If confirmed, consider the severity of the effect. For mild to moderate changes, it may be possible to manage the side effect while continuing treatment. For severe or life-threatening changes, dose reduction or temporary discontinuation of SAR131675 may be necessary.

Q4: Are there any known signaling pathways that might be involved in the metabolic adverse effects of VEGFR inhibitors?

A4: Yes, the inhibition of VEGFR signaling can indirectly affect metabolic pathways. For example, VEGFRs are expressed in various metabolic tissues, and their inhibition can impact glucose and lipid homeostasis. The diagram below illustrates the general VEGFR signaling pathway.

VEGFR_Signaling VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR-2/3) VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Metabolism Metabolic Regulation (Glucose/Lipid Homeostasis) AKT->Metabolism Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: General VEGFR signaling pathway.

Troubleshooting Guides

Table 1: Troubleshooting Hyperglycemia
Observed Issue Potential Cause Recommended Action
Mild to Moderate Hyperglycemia (e.g., 10-20% increase from baseline)Off-target effects on insulin signaling pathways.- Increase frequency of blood glucose monitoring. - Consider pairing with a diet low in simple carbohydrates. - If hyperglycemia persists or worsens, a dose reduction of SAR131675 may be necessary.
Severe Hyperglycemia (e.g., >20% increase from baseline or symptomatic)Significant disruption of glucose homeostasis.- Temporarily discontinue SAR131675 administration. - Consult with a veterinarian for potential supportive care (e.g., insulin therapy). - Once glucose levels stabilize, consider re-initiating SAR131675 at a lower dose.
Table 2: Troubleshooting Dyslipidemia
Observed Issue Potential Cause Recommended Action
Elevated Serum Triglycerides or Cholesterol Altered lipid metabolism due to VEGFR inhibition.- Confirm findings with a repeat measurement from a fasted animal. - Consider switching to a low-fat diet for the duration of the study. - Monitor for any secondary effects such as weight changes or signs of pancreatitis.
Contradictory Results (Amelioration of Dyslipidemia) Context-dependent effects of SAR131675, potentially related to the specific animal model (e.g., diabetic models).- Document these findings carefully. - Investigate potential mechanisms for this unexpected beneficial effect. - No immediate corrective action is needed if the effect is beneficial, but continue close monitoring.

Experimental Protocols

Protocol 1: Blood Glucose Monitoring

Objective: To measure blood glucose levels in animal models.

Materials:

  • Glucometer and test strips

  • Lancets or fine-gauge needles

  • Gauze pads

  • Animal restraint device

Procedure:

  • Gently restrain the animal.

  • For mice and rats, warm the tail with a heat lamp or warm water to increase blood flow.

  • Prick the lateral tail vein with a lancet.

  • Gently milk the tail to obtain a small drop of blood.

  • Apply the blood drop to the glucometer test strip and record the reading.

  • Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.

  • For baseline measurements, it is recommended to fast the animals for 4-6 hours.

Protocol 2: Serum Lipid Profile Analysis

Objective: To measure serum levels of triglycerides and cholesterol.

Materials:

  • Microcentrifuge tubes

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles for blood collection

  • Centrifuge

  • Commercial lipid assay kits (triglycerides and cholesterol)

  • Spectrophotometer or plate reader

Procedure:

  • Fast the animal for at least 4 hours.

  • Anesthetize the animal.

  • Collect blood via cardiac puncture or from a major vein (e.g., retro-orbital sinus in mice, saphenous vein in rats).

  • Dispense the blood into a microcentrifuge tube and allow it to clot at room temperature for 30 minutes.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

  • Carefully collect the supernatant (serum) and store it at -80°C until analysis.

  • Thaw the serum samples on ice and perform the triglyceride and cholesterol assays according to the manufacturer's instructions.

Experimental_Workflow Metabolic Monitoring Workflow Start Start of Study Baseline Baseline Metabolic Measurements (Glucose, Lipids) Start->Baseline Treatment SAR131675 Administration Baseline->Treatment Monitoring Weekly/Bi-weekly Monitoring (Glucose, Body Weight) Treatment->Monitoring Interim Interim Serum Collection (Lipid Profile) Monitoring->Interim Endpoint Endpoint Data Collection Monitoring->Endpoint Interim->Endpoint Analysis Data Analysis Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Experimental workflow for metabolic monitoring.

Troubleshooting_Logic Troubleshooting Logic for Adverse Events Observation Adverse Metabolic Event Observed Confirm Confirm with Repeat Measurement Observation->Confirm Severity Assess Severity Confirm->Severity Mild Mild/Moderate Severity->Mild Mild/Moderate Severe Severe Severity->Severe Severe Manage Implement Management Strategy (e.g., Diet Modification, Increased Monitoring) Mild->Manage Discontinue Temporarily Discontinue Treatment Severe->Discontinue Dose_Reduce Consider Dose Reduction Manage->Dose_Reduce Continue Continue Study with Close Monitoring Manage->Continue Dose_Reduce->Continue Reinitiate Re-initiate at Lower Dose Once Stabilized Discontinue->Reinitiate Reinitiate->Continue

Caption: Logical flow for troubleshooting adverse metabolic events.

References

Technical Support Center: SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the cell line sensitivity to SAR131675.

Frequently Asked Questions (FAQs)

Q1: What is SAR131675 and what is its primary mechanism of action?

A1: SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] Its primary mechanism of action is to block the autophosphorylation and activation of VEGFR-3, thereby inhibiting downstream signaling pathways.[1][2][3] This compound is a valuable tool for studying the roles of VEGFR-3 in lymphangiogenesis and cancer.

Q2: Does SAR131675 exhibit direct cytotoxic or antiproliferative effects on all cancer cell lines?

A2: No, SAR131675 is generally not a broadly cytotoxic or cytostatic agent.[1][4] Studies have shown that it has no significant antiproliferative activity on a wide panel of tumor cell lines when tested at concentrations up to 10 µM in standard culture conditions.[1][4]

Q3: Under what conditions do cancer cell lines show sensitivity to SAR131675?

A3: The sensitivity of cancer cell lines to SAR131675 is context-dependent and is primarily observed in cells that express VEGFR-3 and rely on its signaling for proliferation and survival. For instance, ovarian cancer cell lines such as OVCAR3 and SKOV3, which express VEGFR-3, exhibit dose-dependent inhibition of proliferation, colony formation, and migration when stimulated with the VEGFR-3 ligand, VEGF-C.[4]

Q4: What is the signaling pathway targeted by SAR131675?

A4: SAR131675 targets the VEGFR-3 signaling pathway. Upon binding of its ligands (VEGF-C or VEGF-D), VEGFR-3 dimerizes and autophosphorylates on specific tyrosine residues. This leads to the activation of downstream pathways, including the ERK1/2 and AKT signaling cascades, which are crucial for cell proliferation, survival, and migration.[4] SAR131675 inhibits the initial step of this cascade, the autophosphorylation of VEGFR-3.

Troubleshooting Guides

Cell Viability/Proliferation Assays

Issue 1: No significant decrease in cell viability observed in my cancer cell line upon treatment with SAR131675.

  • Possible Cause 1: Low or absent VEGFR-3 expression.

    • Troubleshooting Step: Confirm the expression of VEGFR-3 in your cell line of interest at both the mRNA and protein level (e.g., via qRT-PCR and Western blot). If the expression is low or absent, the cells are unlikely to be sensitive to SAR131675's inhibitory effects on this pathway.

  • Possible Cause 2: Lack of VEGFR-3 pathway activation.

    • Troubleshooting Step: The antiproliferative effects of SAR131675 are often dependent on the activation of the VEGFR-3 pathway by its ligands. Ensure that your experimental conditions include stimulation with a VEGFR-3 ligand like VEGF-C (e.g., 50 ng/mL) to induce pathway-dependent proliferation.[4]

  • Possible Cause 3: Incorrect assay choice or execution.

    • Troubleshooting Step: For assessing antiproliferative effects, endpoint assays like MTT or XTT are suitable. Ensure you have optimized cell seeding density and incubation times for your specific cell line. Include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and cells treated with a known cytotoxic agent.

Issue 2: High background or inconsistent results in my MTT/XTT assay.

  • Possible Cause 1: Compound interference.

    • Troubleshooting Step: To rule out direct chemical interference of SAR131675 with the assay reagents, run a cell-free control where the compound is added to the media and assay reagents without cells.

  • Possible Cause 2: Suboptimal cell conditions.

    • Troubleshooting Step: Ensure cells are in the logarithmic growth phase at the time of treatment. Over-confluent or unhealthy cells can lead to variable results. Perform a cell titration experiment to determine the optimal seeding density for a linear response in your assay.

  • Possible Cause 3: Reagent issues.

    • Troubleshooting Step: Ensure that MTT/XTT and solubilization solutions are properly prepared and stored. Incomplete solubilization of formazan crystals can lead to inaccurate readings.

Western Blot Analysis

Issue 1: Weak or no signal for phosphorylated VEGFR-3 (p-VEGFR-3).

  • Possible Cause 1: Insufficient pathway activation.

    • Troubleshooting Step: Stimulation with a VEGFR-3 ligand is crucial to detect phosphorylation. Treat cells with an appropriate concentration of VEGF-C (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) before cell lysis.[4]

  • Possible Cause 2: Inappropriate antibody or antibody concentration.

    • Troubleshooting Step: Use an antibody specifically validated for detecting the phosphorylated form of VEGFR-3 at the relevant tyrosine residues (e.g., Tyr1230/1231). Optimize the primary antibody concentration by performing a titration.

  • Possible Cause 3: Protein degradation or dephosphorylation.

    • Troubleshooting Step: Perform all cell lysis and protein handling steps on ice or at 4°C. Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

Issue 2: High background on the Western blot membrane.

  • Possible Cause 1: Inadequate blocking.

    • Troubleshooting Step: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Possible Cause 2: High antibody concentration.

    • Troubleshooting Step: Reduce the concentration of the primary or secondary antibody.

  • Possible Cause 3: Insufficient washing.

    • Troubleshooting Step: Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations.

Quantitative Data Summary

Table 1: SAR131675 Inhibitory Activity (IC50)

Target/ProcessCell Line/SystemIC50 (nM)Reference
VEGFR-3 Tyrosine Kinase ActivityRecombinant Human VEGFR-323 ± 7[1]
VEGFR-3 AutophosphorylationHEK cells overexpressing VEGFR-345[1][3]
VEGF-C-induced Lymphatic Cell SurvivalPrimary Human Lymphatic Cells14[1]
VEGF-D-induced Lymphatic Cell SurvivalPrimary Human Lymphatic Cells17[1]
VEGF-A-induced Cell SurvivalPrimary Human Lymphatic Cells664[1]
VEGF-C-induced Cell MigrationHuman Lymphatic Microvascular Endothelial Cells< 30[1]
VEGF-A-induced Cell MigrationHuman Lymphatic Microvascular Endothelial Cells~100[1]

Note: The antiproliferative effect of SAR131675 on cancer cell lines is highly dependent on VEGFR-3 expression and pathway activation. Specific IC50 values for proliferation inhibition in cancer cell lines are not broadly reported and should be determined empirically under appropriate stimulation conditions (e.g., with VEGF-C).

Experimental Protocols

Cell Viability (MTT) Assay for OVCAR3 and SKOV3 Cells

This protocol is designed to assess the effect of SAR131675 on the viability of ovarian cancer cell lines in the presence of a VEGFR-3 ligand.

Materials:

  • OVCAR3 or SKOV3 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • SAR131675 (stock solution in DMSO)

  • Recombinant Human VEGF-C

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed OVCAR3 or SKOV3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Serum Starvation (Optional but Recommended): Gently aspirate the culture medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours to synchronize the cells and reduce basal signaling.

  • Treatment: Prepare serial dilutions of SAR131675 in serum-free or low-serum medium. Also, prepare a solution of VEGF-C at the desired final concentration (e.g., 50 ng/mL).

  • Remove the medium from the wells and add 100 µL of the treatment solutions (medium containing SAR131675 and/or VEGF-C). Include the following controls:

    • Vehicle control (medium with the same concentration of DMSO as the highest SAR131675 concentration)

    • VEGF-C only control

    • Untreated control (medium only)

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for VEGFR-3 Phosphorylation

This protocol details the detection of VEGFR-3 phosphorylation in response to VEGF-C stimulation and its inhibition by SAR131675.

Materials:

  • OVCAR3 or other VEGFR-3 expressing cells

  • SAR131675

  • Recombinant Human VEGF-C

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-VEGFR-3 (e.g., targeting Tyr1230/1231)

    • Rabbit or mouse anti-total VEGFR-3

    • Antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of SAR131675 or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes at 37°C.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load 20-40 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total VEGFR-3 and a loading control to ensure equal protein loading.

Visualizations

SAR131675_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 Binds P P VEGFR-3->P Autophosphorylation ERK1/2 ERK1/2 P->ERK1/2 AKT AKT P->AKT SAR131675 SAR131675 SAR131675->P Inhibits Proliferation Proliferation ERK1/2->Proliferation Migration Migration ERK1/2->Migration Survival Survival AKT->Survival AKT->Migration

Caption: SAR131675 inhibits VEGFR-3 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed VEGFR-3 expressing cells (e.g., OVCAR3) B Serum Starve (optional) A->B C Pre-treat with SAR131675 or Vehicle (DMSO) B->C D Stimulate with VEGF-C C->D E1 Cell Viability Assay (e.g., MTT) D->E1 E2 Western Blot for p-VEGFR-3, p-ERK, p-AKT D->E2 F1 Measure Absorbance Calculate % Viability E1->F1 F2 Image Blots Quantify Band Intensity E2->F2

Caption: Workflow for assessing SAR131675 cell sensitivity.

References

Technical Support Center: Improving the Oral Bioavailability of SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SAR131675, focusing on strategies to enhance its oral bioavailability.

Troubleshooting Guide

Researchers often encounter variability and low exposure when administering SAR131675 orally. This guide addresses common issues and provides systematic approaches to overcome them.

Problem: Low or inconsistent plasma concentrations of SAR131675 after oral administration.

This issue is often linked to the poor aqueous solubility of SAR131675. The compound is a crystalline solid with limited solubility in water, which can significantly hinder its dissolution and subsequent absorption in the gastrointestinal tract.[1][2]

Possible Causes and Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Poor Dissolution of Drug Substance 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles. 2. Amorphous Solid Dispersions: Formulate SAR131675 with a polymer to create a solid dispersion. This can be achieved through methods like spray drying or hot-melt extrusion.Increasing the surface area-to-volume ratio enhances the dissolution rate. Amorphous forms are generally more soluble than their crystalline counterparts.[3][4][5]
Inadequate Formulation Strategy 1. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or a Self-Microemulsifying Drug Delivery System (SMEDDS). 2. Surfactant-Containing Formulations: Include surfactants in the formulation to improve the wettability of the drug particles. In published studies, a vehicle containing Tween 80 has been used.[6][7]Lipid-based systems can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[3][4] Surfactants lower the surface tension between the drug and the gastrointestinal fluids, promoting dissolution.[8]
Metabolic Instability 1. In Vitro Metabolic Stability Assays: Conduct studies using liver microsomes or hepatocytes to determine the metabolic fate of SAR131675. 2. Co-administration with CYP Inhibitors (for research purposes): In preclinical studies, co-administration with a known cytochrome P450 inhibitor can help elucidate the extent of first-pass metabolism.Although the development of SAR131675 was halted due to adverse metabolic effects, understanding its metabolic pathways is crucial for interpreting pharmacokinetic data.[9] This can help differentiate between poor absorption and rapid clearance.

Signaling Pathway Implicated in SAR131675 Action

VEGFR-3_Signaling_Pathway VEGFR-3 Signaling Pathway VEGFC_VEGFD VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC_VEGFD->VEGFR3 Binds and Activates PI3K PI3K VEGFR3->PI3K MAPK MAPK VEGFR3->MAPK SAR131675 SAR131675 SAR131675->VEGFR3 Inhibits Akt Akt PI3K->Akt Cell_Survival Cell Survival, Proliferation, Migration (Lymphangiogenesis) Akt->Cell_Survival MAPK->Cell_Survival

Caption: SAR131675 inhibits the VEGFR-3 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of SAR131675 relevant to its oral bioavailability?

A1: SAR131675 is a crystalline solid with a molecular formula of C18H22N4O4 and a molecular weight of 358.4 g/mol .[1] Its solubility in chloroform is 30 mg/mL, and it is also soluble in DMSO.[1][2] However, it has limited aqueous solubility, which is a primary factor contributing to its likely poor oral bioavailability.[2]

Q2: What is a good starting point for formulating SAR131675 for oral administration in preclinical models?

A2: Based on published in vivo studies, a common vehicle for oral gavage is a suspension in a mixture of 0.5% methylcellulose and 0.5% Tween 80.[6][7] This formulation aids in wetting and suspending the compound, but may not provide optimal absorption. For initial studies, it is advisable to ensure a uniform and fine particle size suspension.

Q3: What are some advanced formulation strategies to improve the oral bioavailability of SAR131675?

A3: To overcome the solubility limitations of SAR131675, several advanced formulation strategies can be employed:

  • Solid Dispersions: Dispersing SAR131675 in a hydrophilic polymer matrix can enhance its dissolution rate.[5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4]

  • Nanotechnology: Reducing the particle size to the nanometer range (nanosuspensions) can significantly increase the surface area for dissolution.[3]

Q4: How can I assess the improvement in oral bioavailability of a new SAR131675 formulation?

A4: A comparative pharmacokinetic study in an animal model (e.g., mice or rats) is the standard method. This involves administering different formulations of SAR131675 and measuring plasma concentrations over time. Key parameters to compare are the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

Experimental Workflow for Formulation Development

Formulation_Development_Workflow Workflow for Developing and Testing New SAR131675 Formulations cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Formulation_Strategy Select Formulation Strategy (e.g., SEDDS, Solid Dispersion) Excipient_Screening Excipient Compatibility and Solubility Screening Formulation_Strategy->Excipient_Screening Prototype_Formulation Develop Prototype Formulations Excipient_Screening->Prototype_Formulation Dissolution_Testing In Vitro Dissolution Testing Prototype_Formulation->Dissolution_Testing Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay Animal_PK_Study Animal Pharmacokinetic Study (e.g., Rat, Mouse) Permeability_Assay->Animal_PK_Study Data_Analysis Analyze PK Parameters (AUC, Cmax, Tmax) Animal_PK_Study->Data_Analysis Data_Analysis->Formulation_Strategy Iterate/Optimize

Caption: A stepwise approach for SAR131675 formulation development.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Formulations:

    • Control: SAR131675 suspended in 0.5% methylcellulose / 0.5% Tween 80.

    • Test: Novel SAR131675 formulation (e.g., SEDDS).

  • Dosing: Administer a single oral dose (e.g., 100 mg/kg) via gavage.[6]

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Quantify SAR131675 concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.

Protocol 2: In Vitro Dissolution Testing

  • Apparatus: USP Apparatus 2 (paddle method).

  • Dissolution Medium: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

  • Procedure:

    • Add the SAR131675 formulation to the dissolution vessel containing the medium at 37°C.

    • Stir at a constant speed (e.g., 75 RPM).

    • Withdraw aliquots of the medium at specified time intervals.

    • Analyze the concentration of dissolved SAR131675 using UV-Vis spectroscopy or HPLC.

  • Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for different formulations.

Troubleshooting In Vivo Studies

Troubleshooting_In_Vivo_Studies Decision Tree for Troubleshooting In Vivo Studies Start Low/Variable Exposure Observed in PK Study Check_Formulation Was the formulation a homogeneous suspension? Start->Check_Formulation Improve_Suspension Improve Suspension: - Reduce particle size - Increase viscosity Check_Formulation->Improve_Suspension No Check_Dissolution Is in vitro dissolution rate low? Check_Formulation->Check_Dissolution Yes Enhance_Solubility Enhance Solubility: - Solid dispersion - Lipid-based formulation Check_Dissolution->Enhance_Solubility Yes Check_Metabolism Is first-pass metabolism suspected? Check_Dissolution->Check_Metabolism No Metabolic_Studies Conduct in vitro metabolism studies Check_Metabolism->Metabolic_Studies Yes

Caption: A logical guide for troubleshooting poor in vivo results.

References

Validation & Comparative

A Comparative Guide to SAR131675 and Other VEGFR-3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vascular endothelial growth factor receptor-3 (VEGFR-3) inhibitor, SAR131675, with other prominent VEGFR inhibitors. The information presented is based on available preclinical data to assist researchers in making informed decisions for their studies.

Introduction to VEGFR-3 Inhibition

Vascular endothelial growth factor receptor-3 (VEGFR-3) is a key player in the formation of lymphatic vessels, a process known as lymphangiogenesis.[1] In the context of cancer, tumor-induced lymphangiogenesis is a critical pathway for metastasis, facilitating the spread of cancer cells to lymph nodes and distant organs.[2] Inhibition of the VEGFR-3 signaling pathway, therefore, presents a promising therapeutic strategy to impede tumor progression and metastasis.[3]

SAR131675 is a potent and selective inhibitor of VEGFR-3 tyrosine kinase.[3] This guide compares its in vitro activity and cellular effects with other multi-targeted tyrosine kinase inhibitors that also exhibit activity against VEGFR-3, including axitinib, sorafenib, and sunitinib.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro inhibitory activity of SAR131675 and other selected VEGFR inhibitors against VEGFR family kinases and their impact on lymphatic endothelial cell proliferation.

Table 1: In Vitro Kinase Inhibition Profile

InhibitorVEGFR-1 IC50 (nM)VEGFR-2 IC50 (nM)VEGFR-3 IC50 (nM)Reference(s)
SAR131675 >300023523[4]
Axitinib 0.10.20.1-0.3[5]
Sorafenib 269020[6]
Sunitinib 641410

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Inhibition of Lymphatic Endothelial Cell Proliferation

InhibitorCell TypeAssayIC50 (nM)Reference(s)
SAR131675 Primary Human Lymphatic Endothelial CellsVEGFC/VEGFD-induced proliferation~20[3]
Sunitinib Primary Human Lymphatic Endothelial CellsVEGFC/VEGFD-induced survival~5

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

VEGFR-3 Kinase Inhibition Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant VEGFR-3.

Materials:

  • Recombinant human VEGFR-3 kinase

  • Poly (Glu, Tyr) 4:1 as substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., SAR131675) dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the diluted compounds to the wells of a 96-well plate. For positive and negative controls, add 2.5 µL of DMSO.

  • Prepare a master mix containing assay buffer, ATP, and the substrate.

  • Add 12.5 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of diluted recombinant VEGFR-3 enzyme to each well. The final reaction volume is 25 µL.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Lymphatic Endothelial Cell Proliferation Assay

This assay assesses the ability of an inhibitor to block the proliferation of lymphatic endothelial cells stimulated by VEGFR-3 ligands.

Materials:

  • Primary human lymphatic endothelial cells (HLECs)

  • Endothelial cell growth medium (e.g., EGM-2MV)

  • Basal medium for starvation (e.g., EBM-2 with 0.1% FBS)

  • Recombinant human VEGFC or VEGFD

  • Test compounds (e.g., SAR131675)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Seed HLECs in a 96-well plate at a density of approximately 5,000 cells per well in complete growth medium.

  • Allow the cells to attach and grow for 24 hours.

  • Starve the cells for 4-6 hours by replacing the growth medium with basal medium.

  • Prepare serial dilutions of the test compounds in basal medium.

  • Add the diluted compounds to the wells, followed by the addition of VEGFC (e.g., 100 ng/mL) or VEGFD (e.g., 400 ng/mL) to stimulate proliferation. Include appropriate controls (no growth factor, growth factor alone).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's protocol.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.

In Vivo Tumor Lymphangiogenesis Model

This model evaluates the effect of a VEGFR-3 inhibitor on the formation of new lymphatic vessels in a tumor-bearing animal model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Tumor cells that induce lymphangiogenesis (e.g., 4T1 murine breast cancer cells)

  • Matrigel or similar basement membrane matrix

  • Test compound (e.g., SAR131675) formulated for in vivo administration

  • Calipers for tumor measurement

  • Antibodies for immunohistochemistry (e.g., anti-LYVE-1 or anti-podoplanin for lymphatic vessels, anti-CD31 for blood vessels)

  • Microscope for imaging

Procedure:

  • Subcutaneously implant tumor cells mixed with Matrigel into the flank of the mice.

  • Once tumors are established and reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups daily via the appropriate route (e.g., oral gavage).

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Process the tumors for immunohistochemical analysis.

  • Stain tumor sections with antibodies against lymphatic vessel markers (LYVE-1 or podoplanin) and blood vessel markers (CD31).

  • Quantify the lymphatic vessel density (LVD) and microvessel density (MVD) by capturing images of the stained sections and analyzing them using imaging software.

  • Compare the LVD and tumor growth between the treated and control groups to assess the anti-lymphangiogenic and anti-tumor efficacy of the inhibitor.

Visualizing Pathways and Workflows

The following diagrams illustrate the VEGFR-3 signaling pathway and a general experimental workflow for testing VEGFR-3 inhibitors.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 Tyrosine Kinase Domain VEGF-C->VEGFR-3 Binds VEGF-D VEGF-D VEGF-D->VEGFR-3 Binds Dimerization Dimerization VEGFR-3->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K PLCγ PLCγ Autophosphorylation->PLCγ Shc/Grb2 Shc/Grb2 Autophosphorylation->Shc/Grb2 Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival PKC PKC PLCγ->PKC Cell Migration Cell Migration PKC->Cell Migration Ras Ras Shc/Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Lymphangiogenesis Lymphangiogenesis Cell Proliferation->Lymphangiogenesis Cell Survival->Lymphangiogenesis Cell Migration->Lymphangiogenesis

Caption: Simplified VEGFR-3 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay VEGFR-3 Kinase Assay (Cell-Free) Cell_Assay Lymphatic Endothelial Cell Proliferation Assay Kinase_Assay->Cell_Assay Confirms Cellular Activity Selectivity_Panel Kinase Selectivity Profiling Cell_Assay->Selectivity_Panel Assess Specificity Tumor_Model Tumor Lymphangiogenesis Model Selectivity_Panel->Tumor_Model Evaluates In Vivo Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Tumor_Model->PK_PD Informs Dosing Toxicity Toxicology Studies PK_PD->Toxicity Safety Assessment Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Iterative Improvement Clinical_Candidate Clinical Candidate Selection Toxicity->Clinical_Candidate Novel_Compound Novel VEGFR-3 Inhibitor Novel_Compound->Kinase_Assay Screening Lead_Optimization->Kinase_Assay

Caption: Experimental workflow for testing VEGFR-3 inhibitors.

References

A Comparative Analysis of (Rac)-SAR131675 and its Enantiomers in VEGFR-3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SAR131675 and its Role in VEGFR-3 Signaling

(Rac)-SAR131675 is a small molecule inhibitor that targets the tyrosine kinase domain of VEGFR-3. This receptor plays a crucial role in lymphangiogenesis, the formation of lymphatic vessels, a process implicated in tumor metastasis and other pathological conditions. By inhibiting VEGFR-3, SAR131675 has demonstrated significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in preclinical models.[1][2][3] Despite promising initial results, its development was halted during preclinical stages due to adverse metabolic effects.[1]

The existence of a chiral center in the SAR131675 molecule gives rise to two enantiomers, (R)-SAR131675 and (S)-SAR131675. While the racemic mixture, this compound, contains equal amounts of both, it is common for enantiomers of a chiral drug to exhibit different pharmacological and pharmacokinetic properties. To date, a detailed public comparison of the individual enantiomers of SAR131675 has not been published.

Quantitative Data on this compound Activity

The following tables summarize the reported in vitro and in vivo efficacy of the racemic mixture of SAR131675.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC₅₀ (nM)Reference
VEGFR-3 Tyrosine KinaseCell-free kinase assay23[1][4]
VEGFR-3 AutophosphorylationHEK cells45[1][2][5]
VEGFR-2 Tyrosine KinaseCell-free kinase assay230[6]
VEGFR-1 Tyrosine KinaseCell-free kinase assay>3000[6]
VEGFC/VEGFD-induced ProliferationPrimary human lymphatic cells~20[1][2]
VEGFC-induced MigrationHuman microvascular endothelial cells<100[6]
VEGFA-induced MigrationHuman microvascular endothelial cells~300[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageEffectReference
Mammary 4T1 Carcinoma (mice)100 mg/kg/daySignificantly reduced tumor growth, lymph node invasion, and lung metastasis.[1][3]
RIP1-Tag2 Pancreatic Neuroendocrine Tumors (mice)100 mg/kg/dayPotent anti-tumoral effect.[1][3]
Colorectal Cancer Liver Metastasis (mice)Not specifiedDramatically reduced tumor growth and modulated the immune response.[7][8]
Diabetic Nephropathy (db/db mice)Not specifiedAmeliorated renal damage by reducing lipotoxicity-induced lymphangiogenesis.[9]
Zebrafish EmbryosNot specifiedImpaired embryonic vasculogenesis.[10][11]

Signaling Pathway

This compound exerts its effects by inhibiting the VEGFR-3 signaling cascade. The binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways like PI3K/Akt and MAPK/ERK, which are crucial for lymphatic endothelial cell proliferation, migration, and survival. By blocking the initial autophosphorylation step, SAR131675 effectively shuts down these downstream signals.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 P P VEGFR-3->P Autophosphorylation PI3K PI3K P->PI3K Ras Ras P->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration SAR131675 SAR131675 SAR131675->P Inhibition

Caption: VEGFR-3 Signaling Pathway and Inhibition by SAR131675.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to the evaluation of SAR131675.

1. VEGFR-3 Kinase Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-3 kinase domain.

  • Objective: To determine the IC₅₀ of SAR131675 for VEGFR-3 kinase activity.

  • Methodology:

    • Recombinant human VEGFR-3 tyrosine kinase is incubated with a substrate (e.g., poly(Glu, Tyr)) and ATP in a reaction buffer.

    • SAR131675 at various concentrations is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified, typically using a colorimetric or radiometric method (e.g., ELISA-based detection of phosphotyrosine).

    • IC₅₀ values are calculated from the dose-response curves.

2. Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of cells that are dependent on VEGFR-3 signaling.

  • Objective: To determine the IC₅₀ of SAR131675 on VEGFC/D-induced lymphatic cell proliferation.

  • Methodology:

    • Primary human lymphatic endothelial cells are seeded in multi-well plates.

    • Cells are starved of growth factors and then stimulated with VEGF-C or VEGF-D in the presence of varying concentrations of SAR131675.

    • After an incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, WST-1) or luminescent (e.g., CellTiter-Glo) assay.

    • IC₅₀ values are determined by plotting cell viability against drug concentration.

3. In Vivo Tumor Xenograft Model

This experimental setup evaluates the anti-tumor efficacy of a compound in a living organism.

  • Objective: To assess the effect of SAR131675 on tumor growth and metastasis in vivo.

  • Methodology:

    • Human or murine cancer cells (e.g., 4T1 mammary carcinoma) are implanted into immunocompromised or syngeneic mice, respectively.

    • Once tumors are established, mice are treated with SAR131675 or a vehicle control, typically via oral gavage, for a specified duration.

    • Tumor volume is measured regularly.

    • At the end of the study, tumors and relevant organs (e.g., lymph nodes, lungs) are harvested for analysis of tumor weight, histology, and metastatic burden.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay VEGFR-3 Kinase Assay (IC50 determination) Cell_Assay Cell Proliferation Assay (IC50 determination) Kinase_Assay->Cell_Assay Xenograft Tumor Xenograft Model (Efficacy Assessment) Cell_Assay->Xenograft Metastasis Metastasis Analysis Xenograft->Metastasis

Caption: General Experimental Workflow for SAR131675 Evaluation.

Discussion and Future Directions

While the available data robustly supports the potent anti-VEGFR-3 activity of this compound, the absence of a direct comparison with its individual enantiomers represents a significant knowledge gap. It is plausible that one enantiomer is significantly more active than the other, or that the enantiomers possess different off-target activities that could contribute to the observed metabolic side effects.

Future research should focus on the following:

  • Enantioselective Synthesis or Chiral Separation: The development of methods to obtain the pure (R) and (S) enantiomers of SAR131675 is a critical first step.

  • Comparative In Vitro and In Vivo Studies: A head-to-head comparison of the racemic mixture and the individual enantiomers in the assays described above would elucidate their relative potencies and selectivities.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer and the racemate is essential to understand potential differences in their in vivo behavior.

  • Toxicity Studies: A comparative toxicological assessment of the enantiomers could reveal if the adverse metabolic effects are associated with one specific enantiomer.

A thorough understanding of the stereochemistry-activity relationship of SAR131675 could potentially lead to the development of a more potent and safer second-generation VEGFR-3 inhibitor.

References

A Comparative Guide to Validating SAR131675 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the cellular target engagement of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). Understanding the direct interaction of SAR131675 with VEGFR-3 in a cellular context is critical for elucidating its mechanism of action and guiding further drug development. This document outlines several key experimental approaches, presenting comparative data from established multi-kinase inhibitors that also target VEGFRs, such as Sunitinib and Axitinib, to serve as a benchmark for evaluating SAR131675.

The VEGFR-3 Signaling Pathway

VEGFR-3 is a receptor tyrosine kinase that plays a crucial role in lymphangiogenesis. Upon binding its ligands, VEGF-C or VEGF-D, VEGFR-3 dimerizes, leading to autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling through pathways such as PI3K/AKT and RAS/MAPK/ERK, which are pivotal for lymphatic endothelial cell proliferation, survival, and migration.[1][2][3][4][5] SAR131675 is designed to inhibit the ATP-binding site of the VEGFR-3 kinase domain, thereby blocking these downstream signaling events.[6]

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway VEGF-C/D VEGF-C/D VEGFR3_dimer VEGFR-3 Dimer VEGF-C/D->VEGFR3_dimer Binding & Dimerization P_VEGFR3 p-VEGFR-3 (Autophosphorylation) VEGFR3_dimer->P_VEGFR3 PI3K PI3K P_VEGFR3->PI3K RAS RAS P_VEGFR3->RAS SAR131675 SAR131675 SAR131675->P_VEGFR3 Inhibition AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Cell_Response Cell Proliferation, Survival, Migration p_AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Cell_Response

Caption: Simplified VEGFR-3 Signaling Pathway and Inhibition by SAR131675.

Comparison of Target Engagement Methodologies

To confirm the intracellular target engagement of SAR131675, a multi-faceted approach employing several orthogonal assays is recommended. The choice of method depends on the specific question, from confirming pathway inhibition to quantifying direct binding affinity in living cells.

Methodology Principle Measures Advantages Disadvantages
Western Blot (Phospho-protein) Immunodetection of phosphorylated target protein (p-VEGFR-3) and downstream effectors (p-ERK, p-AKT).Indirect target engagement via pathway modulation.Widely accessible, relatively low cost, provides information on downstream functional consequences.Indirect, semi-quantitative, can be influenced by off-target effects.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heat shock.[7][8]Direct target engagement and thermal stabilization (ΔTm).Label-free, applicable to native proteins in intact cells and tissues, confirms direct physical interaction.[9]Can be low-throughput, requires specific antibodies for detection.
NanoBioluminescence Resonance Energy Transfer (NanoBRET) Measures the binding of a fluorescently labeled tracer to a NanoLuciferase-tagged target protein in living cells. A test compound competes with the tracer, reducing the BRET signal.[1][3]Direct target engagement, intracellular IC50, residence time.Quantitative, high-throughput, real-time measurements in living cells.[10]Requires genetic modification of the target protein, development of a specific tracer.
Kinobeads Competitive affinity purification-mass spectrometry. A library of immobilized kinase inhibitors ("kinobeads") is used to capture kinases from a cell lysate. A free inhibitor competes for binding, and the reduction in captured kinase is quantified by mass spectrometry.[5][11][12][13][14]Target profiling, selectivity, and apparent dissociation constants (Kdapp) across a broad panel of kinases.Unbiased, broad kinome profiling, identifies on- and off-targets.[13]Lysate-based (not in intact cells), requires specialized equipment (mass spectrometer).

Quantitative Comparison of VEGFR Inhibitors

While specific cellular target engagement data for SAR131675 using CETSA and NanoBRET assays are not extensively available in the public domain, this section provides a comparative framework using data from other well-characterized VEGFR inhibitors. Researchers can use this as a reference for their own studies with SAR131675.

Table 1: Cellular Potency and Target Engagement of Selected VEGFR Inhibitors

Compound Primary Targets Cellular p-VEGFR-2 IC50 (nM) Cellular p-PDGFRβ IC50 (nM) Notes
SAR131675 VEGFR-3, VEGFR-2[6]~280[7]-Highly selective for VEGFR-3 over VEGFR-2.[6]
Sunitinib VEGFRs, PDGFRs, c-Kit[6][15]10[15]10[15]Broad-spectrum kinase inhibitor.
Axitinib VEGFR-1, -2, -3, PDGFRβ, c-Kit[16]~0.3 (HUVEC viability)[17]1.6 (biochemical)[18]Potent inhibitor of VEGFRs.[18]
Regorafenib VEGFRs, TIE2, PDGFRβ, FGFR, RET, BRAF[19][20]--Multi-kinase inhibitor with broad activity.[19]

Note: Data is compiled from various sources and assay conditions may differ. The IC50 values represent the concentration of the inhibitor required to inhibit 50% of the phosphorylation or cellular viability.

Table 2: Illustrative Target Engagement Data (Template for SAR131675 Evaluation)

Compound Assay Target Metric Value Reference
(Example) CETSAVEGFR-3ΔTm (°C)Data to be generated-
(Example) NanoBRETVEGFR-3Intracellular IC50 (nM)Data to be generated-
Sunitinib NanoBRETVEGFR-2-Fluorescent analog developed[21][21]
Selumetinib CETSAMEK1ΔTm (°C)+4.2[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for three key target engagement validation techniques.

Western Blot for Phospho-VEGFR-3 and Phospho-ERK

This method indirectly assesses target engagement by measuring the inhibition of ligand-induced phosphorylation of VEGFR-3 and its downstream effector, ERK.

WB_Workflow cluster_workflow Western Blot Workflow A Cell Culture & Starvation B Pre-treat with SAR131675 A->B C Stimulate with VEGF-C B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Membrane Transfer F->G H Blocking G->H I Primary Antibody Incubation (p-VEGFR-3, VEGFR-3, p-ERK, ERK) H->I J Secondary Antibody Incubation I->J K Detection & Imaging J->K L Data Analysis (Quantification) K->L

Caption: General workflow for Western Blot analysis of protein phosphorylation.

Protocol:

  • Cell Culture and Starvation: Culture human lymphatic endothelial cells (HLECs) or other VEGFR-3 expressing cells to 80-90% confluency. Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of SAR131675 or vehicle control for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with an optimal concentration of VEGF-C (e.g., 100 ng/mL) for 10-15 minutes at 37°C.[22]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate overnight at 4°C with primary antibodies specific for phospho-VEGFR-3 (pY1230/1231), total VEGFR-3, phospho-ERK1/2 (pT202/Y204), and total ERK1/2.[23]

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular setting. The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8]

CETSA_Workflow cluster_workflow CETSA Workflow A Cell Treatment with SAR131675 B Heating at Temperature Gradient A->B C Cell Lysis (Freeze-Thaw) B->C D Separation of Soluble Fraction C->D E Protein Quantification D->E F Analysis (e.g., Western Blot) E->F G Generate Melting Curve F->G NanoBRET_Workflow cluster_workflow NanoBRET Workflow A Transfect cells with VEGFR-3-NanoLuc fusion construct B Add NanoBRET Tracer & SAR131675 A->B C Add NanoGlo Substrate B->C D Measure Donor (460nm) & Acceptor (610nm) Emissions C->D E Calculate BRET Ratio D->E F Generate IC50 Curve E->F

References

A Comparative Analysis of VEGFR-3 Inhibition: SAR131675 vs. Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SAR131675 and sunitinib, focusing on their inhibitory activity against Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The information presented is supported by experimental data to assist researchers in making informed decisions for their preclinical and clinical studies.

Introduction to SAR131675 and Sunitinib

SAR131675 is a potent and highly selective ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1][2] It has demonstrated antilymphangiogenic, antitumoral, and antimetastatic activities in various preclinical models.[1][3] Sunitinib is a multi-targeted tyrosine kinase inhibitor that, in addition to VEGFR-3, also targets other receptors including VEGFR-1, VEGFR-2, platelet-derived growth factor receptors (PDGFRs), and KIT.[4][5][6] This broader spectrum of activity contributes to its antiangiogenic and antitumor effects.[5][7]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of SAR131675 and sunitinib against VEGFR-3 and other related kinases. This data provides a quantitative measure of their potency and selectivity.

Target KinaseSAR131675 (IC50)Sunitinib (IC50)Reference(s)
VEGFR-3 (Kinase Activity) 23 ± 7 nmol/L10 nmol/L[1]
VEGFR-3 (Autophosphorylation) 30 - 50 nmol/L10 - 30 nmol/L[1]
VEGFR-2 (Kinase Activity) ~230 nmol/L (calculated)14 nmol/L[1]
VEGFR-2 (Autophosphorylation) ~280 nmol/L48 nM[1][4]
VEGFR-1 (Autophosphorylation) ~1 µmol/L64 nmol/L[1]

Note: The VEGFR-3/VEGFR-2 IC50 ratio for SAR131675 is approximately 10, highlighting its selectivity for VEGFR-3 over VEGFR-2.[1][2]

Mechanism of Action: Targeting the VEGFR-3 Signaling Pathway

Both SAR131675 and sunitinib are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the VEGFR-3 kinase domain, preventing the transfer of a phosphate group to tyrosine residues and thereby inhibiting receptor autophosphorylation and downstream signaling.[1] The activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, is a critical step in lymphangiogenesis (the formation of new lymphatic vessels), a process implicated in tumor metastasis.[4][8] By inhibiting VEGFR-3, both compounds disrupt this pathway.

cluster_membrane VEGFR3 VEGFR-3 ADP ADP VEGFR3->ADP P P VEGFR3->P Autophosphorylation VEGFC_D VEGF-C / VEGF-D VEGFC_D->VEGFR3 Binds SAR131675 SAR131675 SAR131675->VEGFR3 Inhibits Sunitinib Sunitinib Sunitinib->VEGFR3 Inhibits ATP ATP ATP->VEGFR3 Downstream Downstream Signaling (e.g., ERK1/2, AKT) P->Downstream Activates Lymphangiogenesis Lymphangiogenesis Downstream->Lymphangiogenesis Promotes

Figure 1. Simplified signaling pathway of VEGFR-3 and points of inhibition by SAR131675 and sunitinib.

Experimental Protocols

The following are summaries of the experimental methodologies used to determine the inhibitory activities of SAR131675 and sunitinib.

In Vitro VEGFR-3 Kinase Activity Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the VEGFR-3 kinase.

cluster_workflow rhVEGFR3 Recombinant Human VEGFR-3 Incubation Incubation rhVEGFR3->Incubation Substrates ATP and Poly(GT) Substrates Substrates->Incubation Compound SAR131675 or Sunitinib (Varying Concentrations) Compound->Incubation ELISA ELISA-based Detection of Phosphorylation Incubation->ELISA IC50 IC50 Calculation ELISA->IC50

Figure 2. Workflow for the in vitro VEGFR-3 kinase activity assay.

Methodology: The kinase activity of recombinant human (rh)-VEGFR-3 was assessed using an ELISA-based method.[1]

  • rh-VEGFR-3 was incubated with ATP and a synthetic substrate, poly(GT).

  • SAR131675 or sunitinib was added at various concentrations.

  • The level of substrate phosphorylation was quantified using an ELISA.

  • IC50 values were determined by fitting the dose-response data to a 4-parameter logistic model.[1]

Cellular VEGFR-3 Autophosphorylation Assay

This assay evaluates the ability of the compounds to inhibit VEGFR-3 autophosphorylation within a cellular context.

Methodology:

  • Human Embryonic Kidney (HEK) cells were engineered to overexpress VEGFR-3.[1]

  • The cells were treated with varying concentrations of SAR131675 or sunitinib.

  • The level of VEGFR-3 autophosphorylation was measured.

  • IC50 values were calculated based on the dose-dependent inhibition of phosphorylation.[1]

Selectivity and Off-Target Effects

While both drugs inhibit VEGFR-3, their selectivity profiles differ significantly. SAR131675 is highly selective for VEGFR-3, with significantly less activity against VEGFR-1 and VEGFR-2.[1][2] In contrast, sunitinib is a multi-kinase inhibitor, potently inhibiting VEGFR-1, -2, and -3, as well as other receptor tyrosine kinases.[4][5][6] The broader activity of sunitinib may contribute to a different spectrum of therapeutic effects and potential side effects compared to the more targeted profile of SAR131675.

Conclusion

Both SAR131675 and sunitinib are potent inhibitors of VEGFR-3. Sunitinib exhibits slightly greater potency in in vitro assays. However, the key differentiator is selectivity. SAR131675 is a highly selective VEGFR-3 inhibitor, whereas sunitinib is a multi-targeted kinase inhibitor. The choice between these two compounds in a research or clinical setting will depend on the specific therapeutic strategy, whether the goal is a targeted inhibition of the VEGFR-3 pathway or a broader inhibition of multiple signaling pathways involved in angiogenesis and tumor growth. The detailed experimental data and protocols provided in this guide are intended to aid researchers in their evaluation of these two important compounds.

References

SAR131675: A Comparative Analysis of Cross-Reactivity with VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective VEGFR-3 inhibitor, SAR131675, with a focus on its cross-reactivity with VEGFR-2. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Introduction

SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis.[1][2][3] While highly selective for VEGFR-3, SAR131675 exhibits moderate activity against VEGFR-2, a critical mediator of angiogenesis.[1][2][3] Understanding the degree of this cross-reactivity is crucial for interpreting experimental results and predicting potential in vivo effects, as dual inhibition of VEGFR-2 and VEGFR-3 can impact both blood and lymphatic vasculature. This guide summarizes the available quantitative data on the inhibitory activity of SAR131675 against VEGFR-1, VEGFR-2, and VEGFR-3 and provides detailed protocols for the key assays used to determine these activities.

Data Presentation

The inhibitory activity of SAR131675 against VEGFR family members has been characterized using both biochemical (cell-free) and cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) from these studies.

TargetAssay TypeIC50 (nM)Reference
VEGFR-3 Tyrosine Kinase Activity (cell-free)20 - 23[1][4][5]
Autophosphorylation (HEK cells)45[2][3]
VEGFR-2 Tyrosine Kinase Activity (cell-free)235[4][5]
Autophosphorylation (HEK cells)280[4][5]
VEGFA-induced Phosphorylation (PAEC)239[4]
VEGFR-1 Tyrosine Kinase Activity (cell-free)> 3000[4][5]
Autophosphorylation (HEK cells)~ 1000[4][5]

Table 1: Inhibitory Activity of SAR131675 against VEGFR Family Kinases. This table summarizes the IC50 values of SAR131675 for VEGFR-1, VEGFR-2, and VEGFR-3 in both biochemical and cellular assays.

The data clearly indicates that SAR131675 is most potent against VEGFR-3, with approximately 10-fold selectivity over VEGFR-2 in both kinase and cellular autophosphorylation assays.[1][2][3] The inhibitory activity against VEGFR-1 is significantly lower.

Mandatory Visualizations

To visually represent the information discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays recombinant_kinases Recombinant VEGFR-1, -2, -3 kinase_reaction Kinase Reaction (ATP, Substrate) recombinant_kinases->kinase_reaction inhibitor_dilutions Serial Dilutions of SAR131675 inhibitor_dilutions->kinase_reaction detection Detection of Phosphorylation kinase_reaction->detection ic50_biochemical IC50 Determination detection->ic50_biochemical cell_culture Cell Culture (HEK, PAEC) inhibitor_treatment Inhibitor Treatment cell_culture->inhibitor_treatment ligand_stimulation Ligand Stimulation (VEGFA, VEGFC/D) inhibitor_treatment->ligand_stimulation cell_lysis Cell Lysis ligand_stimulation->cell_lysis phosphorylation_detection Detection of p-VEGFR cell_lysis->phosphorylation_detection ic50_cellular IC50 Determination phosphorylation_detection->ic50_cellular

Figure 1: Experimental Workflow for Kinase Inhibitor Profiling.

VEGFR_signaling cluster_VEGFR3 VEGFR-3 Signaling cluster_VEGFR2 VEGFR-2 Signaling VEGFC_D VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC_D->VEGFR3 PLCg PLCγ VEGFR3->PLCg PI3K_3 PI3K VEGFR3->PI3K_3 Erk_3 Erk PLCg->Erk_3 Akt_3 Akt PI3K_3->Akt_3 Lymphangiogenesis Lymphangiogenesis (Cell Survival, Proliferation, Migration) Akt_3->Lymphangiogenesis Erk_3->Lymphangiogenesis VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg2 PLCγ VEGFR2->PLCg2 PI3K_2 PI3K VEGFR2->PI3K_2 Erk_2 Erk PLCg2->Erk_2 Akt_2 Akt PI3K_2->Akt_2 Angiogenesis Angiogenesis (Cell Proliferation, Migration, Permeability) Akt_2->Angiogenesis Erk_2->Angiogenesis SAR131675 SAR131675 SAR131675->VEGFR3 Potent Inhibition SAR131675->VEGFR2 Moderate Inhibition

Figure 2: Inhibition of VEGFR-2 and VEGFR-3 Signaling by SAR131675.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Tyrosine Kinase Assay

This assay measures the direct inhibitory effect of SAR131675 on the enzymatic activity of recombinant VEGFR kinases.

Materials:

  • Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinase domains

  • Poly (Glu, Tyr) 4:1 as a substrate

  • SAR131675

  • ATP (Adenosine triphosphate)

  • Kinase Buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄)

  • 96-well plates pre-coated with poly (Glu, Tyr) substrate

  • Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP)

  • Substrate for detection (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Prepare serial dilutions of SAR131675 in DMSO, and then dilute further in kinase buffer.

  • Add the diluted SAR131675 or DMSO (vehicle control) to the wells of the pre-coated 96-well plate.

  • Add the recombinant VEGFR kinase to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be 30 µM for VEGFR-1 and VEGFR-3, and 15 µM for VEGFR-2.[5]

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Wash the plate to remove non-bound reagents.

  • Add the HRP-conjugated anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the plate to remove unbound antibody.

  • Add the TMB substrate and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each concentration of SAR131675 and determine the IC50 value by non-linear regression analysis.

Cellular VEGFR Autophosphorylation Assay

This assay determines the ability of SAR131675 to inhibit the autophosphorylation of VEGFRs in a cellular context.

Materials:

  • HEK293 cells transiently overexpressing human VEGFR-1, VEGFR-2, or VEGFR-3.

  • Porcine Aortic Endothelial Cells (PAEC) stably expressing human VEGFR-2.

  • Cell culture medium and supplements.

  • SAR131675.

  • Recombinant human VEGF-A, VEGF-C, or VEGF-D.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Antibodies for Western blot or ELISA:

    • Primary antibodies: anti-phospho-VEGFR (specific for each receptor), anti-total-VEGFR.

    • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and Western blotting equipment.

  • Chemiluminescent substrate.

  • Imaging system for Western blots or ELISA plate reader.

Procedure:

  • Cell Culture and Treatment:

    • Culture the appropriate cell line (HEK or PAEC) in multi-well plates until they reach 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of SAR131675 or DMSO (vehicle control) for 1-2 hours.

  • Ligand Stimulation:

    • Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) at 37°C. Use VEGF-A for VEGFR-2, and VEGF-C or VEGF-D for VEGFR-3 expressing cells.

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.

    • Scrape the cells and collect the lysates.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Detection of Phosphorylation (Western Blot):

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of the target VEGFR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total VEGFR to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated VEGFR signal to the total VEGFR signal.

    • Calculate the percent inhibition of phosphorylation for each SAR131675 concentration and determine the IC50 value.

References

SAR131675: A Comparative Analysis of Efficacy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of SAR131675, a selective VEGFR-3 tyrosine kinase inhibitor, across various preclinical cancer models. The data presented is compiled from published studies to support an objective evaluation of its anti-tumor, anti-metastatic, and anti-lymphangiogenic properties.

Quantitative Efficacy Data Summary

The following tables summarize the key quantitative findings on the efficacy of SAR131675 in different cancer models.

Cancer ModelAnimal ModelTreatment GroupDosage% Tumor Volume Reduction% Reduction in Lung Metastases% Reduction in Lymph Node OsteopontinReference
4T1 Mammary Carcinoma Balb/c MiceSAR13167530 mg/kg/d24% (P < 0.05)17% (ns)-[1]
SAR131675100 mg/kg/d50% (P < 0.001)28% (P < 0.05)56% (P < 0.01)[1]
Sunitinib50 mg/kg/d82%No effect-[1]
Colorectal Cancer Liver Metastasis (CLM) CBA MiceSAR131675Not Specified84% (P < 0.0001)--[2]
RIP1-Tag2 Pancreatic Neuroendocrine Tumor (Prevention) Transgenic MiceSAR131675Not Specified42% decrease in angiogenic islets (P < 0.05)--[3]
RIP1-Tag2 Pancreatic Neuroendocrine Tumor (Intervention) Transgenic MiceSAR131675100 mg/kg/dSignificant reduction in total tumor volume (P < 0.05)--[3]

Signaling Pathway and Mechanism of Action

SAR131675 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[4][5] The primary mechanism of action involves blocking the binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3, thereby inhibiting downstream signaling pathways that promote lymphangiogenesis (the formation of new lymphatic vessels) and, to a lesser extent, angiogenesis.[3][6] This inhibition has been shown to reduce tumor growth, metastasis to lymph nodes and lungs, and decrease the infiltration of tumor-associated macrophages (TAMs).[1][7]

SAR131675_Mechanism_of_Action cluster_ligands Ligands cluster_receptor Receptor Tyrosine Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 Binds to VEGF-D VEGF-D VEGF-D->VEGFR-3 Binds to PI3K/Akt PI3K/Akt VEGFR-3->PI3K/Akt Activates MAPK/Erk MAPK/Erk VEGFR-3->MAPK/Erk Activates Angiogenesis Angiogenesis VEGFR-3->Angiogenesis TAM Infiltration TAM Infiltration VEGFR-3->TAM Infiltration SAR131675 SAR131675 SAR131675->VEGFR-3 Inhibits Lymphangiogenesis Lymphangiogenesis PI3K/Akt->Lymphangiogenesis MAPK/Erk->Lymphangiogenesis

Figure 1: SAR131675 Mechanism of Action

Experimental Protocols

4T1 Mammary Carcinoma Model
  • Cell Line: 4T1 murine mammary carcinoma cells.

  • Animal Model: Female Balb/c mice.

  • Tumor Implantation: 1 x 105 4T1 cells were implanted orthotopically into the mammary fat pads.[8]

  • Treatment: Mice were treated orally with vehicle, SAR131675 (30 and 100 mg/kg/d), or sunitinib (50 mg/kg/d) from day 5 to day 21 after implantation.[1]

  • Efficacy Endpoints:

    • Tumor volume was monitored throughout the study.[1]

    • At day 21, mice were euthanized, and primary tumors were excised and weighed.

    • Lungs were collected to count macroscopic metastases.[1]

    • Sentinel lymph nodes were collected for quantification of osteopontin levels by ELISA as a marker for metastatic cell infiltration.[1]

    • Tumor lysates were analyzed for murine VEGFR-3 levels by ELISA.[1]

    • Tumor sections were analyzed for macrophage infiltration by F4/80 immunostaining.[3]

Colorectal Cancer Liver Metastasis (CLM) Model
  • Animal Model: Male CBA mice.

  • Metastasis Induction: Colorectal liver metastases were induced via intrasplenic injection of tumor cells.[2]

  • Treatment: Mice were treated daily with SAR131675.

  • Efficacy Endpoints:

    • Tumor growth and immune infiltrates in tumor and liver tissues were assessed at 10, 16, and 22 days post-tumor induction.[2]

    • Tumor burden was quantified as a percentage of the total liver area.[2]

    • Immune cell populations (CD45+, CD11b+, F4/80+, Ly6C, CD3+, CD4+, CD8+, PD-1+) in the liver and tumor were analyzed by flow cytometry and immunohistochemistry.[2][9]

RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model
  • Animal Model: RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors.

  • Study Designs:

    • Prevention Study: Treatment with SAR131675 was initiated in 5-week-old mice to evaluate the effect on the "angiogenic switch."[3]

    • Intervention Study: Treatment with SAR131675 (100 mg/kg/d) was started at 10 weeks of age, and total tumor volume was measured at 12 weeks.[3]

    • Survival Study: Daily treatment with SAR131675 (100 mg/kg) was started at 12 weeks of age, and survival was monitored.[3]

  • Efficacy Endpoints:

    • Number of angiogenic islets in the pancreas.[3]

    • Total tumor volume calculated by measuring each tumor with calipers.[3]

    • Overall survival.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of SAR131675 in a solid tumor model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Tumor_Cell_Culture Tumor Cell Culture (e.g., 4T1) Tumor_Implantation Orthotopic Tumor Implantation Tumor_Cell_Culture->Tumor_Implantation Animal_Model Select Animal Model (e.g., Balb/c mice) Animal_Model->Tumor_Implantation Randomization Randomize into Treatment Groups Tumor_Implantation->Randomization Drug_Administration Daily Oral Gavage: - Vehicle - SAR131675 (Dose 1) - SAR131675 (Dose 2) Randomization->Drug_Administration Monitoring Monitor Tumor Volume & Body Weight Drug_Administration->Monitoring Euthanasia Euthanasia at Pre-defined Endpoint Monitoring->Euthanasia Tissue_Collection Collect Primary Tumor, Lungs, Lymph Nodes Euthanasia->Tissue_Collection Analysis Metastasis Quantification Immunohistochemistry ELISA, Flow Cytometry Tissue_Collection->Analysis

Figure 2: In Vivo Efficacy Experimental Workflow

Comparison with Alternatives

In the 4T1 mammary carcinoma model, SAR131675 was compared to sunitinib, a multi-kinase inhibitor. While sunitinib showed a stronger effect on reducing primary tumor growth (82% reduction), it had no effect on the number of lung metastases.[1] In contrast, SAR131675 at 100 mg/kg/d significantly reduced both primary tumor volume (50% reduction) and lung metastases (28% reduction).[1] This suggests that the selective inhibition of VEGFR-3 by SAR131675 may offer a distinct advantage in controlling metastatic dissemination compared to broader spectrum kinase inhibitors.

Conclusion

SAR131675 demonstrates significant anti-tumor and anti-metastatic efficacy in a range of preclinical cancer models, including mammary, colorectal, and pancreatic cancers.[1][2][3] Its primary mechanism of action, the selective inhibition of VEGFR-3, leads to a reduction in lymphangiogenesis and tumor-associated macrophage infiltration.[3][7] Comparative data suggests that its specific targeting of the VEGFR-3 pathway may be particularly effective in preventing metastasis, a key advantage in cancer therapy.[1] Despite promising preclinical results, the development of SAR131675 was reportedly terminated due to adverse metabolic effects.[8] However, the insights gained from these studies remain valuable for the development of next-generation selective VEGFR-3 inhibitors.

References

Independent Validation of SAR131675's Antimetastatic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimetastatic properties of SAR131675, a selective Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase inhibitor. The following sections detail its performance against other relevant inhibitors, supported by experimental data, and provide comprehensive experimental protocols for the cited studies.

Executive Summary

SAR131675 has demonstrated significant antimetastatic activity in preclinical models, primarily by inhibiting lymphangiogenesis and modulating the tumor microenvironment.[1][2] Its high selectivity for VEGFR-3 distinguishes it from multi-kinase inhibitors that target a broader range of kinases.[1][2] This guide compares the efficacy of SAR131675 with the multi-kinase inhibitors Sunitinib and Sorafenib, as well as the next-generation selective VEGFR-3 inhibitor, EVT801.

Data Presentation

In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of SAR131675 and comparator compounds against key kinases.

CompoundTarget KinaseIC50 (nmol/L)Assay Type
SAR131675 VEGFR-3 20 Tyrosine Kinase Assay
VEGFR-3 45 Autophosphorylation in HEK cells
VEGFR-2~280Autophosphorylation in HEK cells
VEGFR-1~1000Autophosphorylation in HEK cells
SunitinibVEGFR-310 - 30Autophosphorylation in HEK cells
VEGFR-214Tyrosine Kinase Assay
VEGFR-164Tyrosine Kinase Assay
EVT801VEGFR-311Biochemical Assay
VEGFR-339Cellular Assay
VEGFR-2130Biochemical Assay
VEGFR-1396Biochemical Assay

Data compiled from multiple sources.[1][3][4]

In Vivo Antimetastatic Efficacy in the 4T1 Mammary Carcinoma Model

The 4T1 murine mammary carcinoma model is a well-established tool for studying spontaneous metastasis. The following table compares the in vivo antimetastatic effects of SAR131675 and other inhibitors in this model.

TreatmentDosagePrimary Tumor Growth InhibitionReduction in Lung Metastases
SAR131675 100 mg/kg/day 50% 28%
Sunitinib50 mg/kg/day82%No significant effect
EVT80130 mg/kg/day (in combination with anti-PD-1)Superior to single agentDecrease in lung metastasis spreading
SorafenibNot directly compared in the same study for metastasisShowed reduction in lung metastasis in other 4T1 models-

Data is based on studies in BALB/c mice with orthotopic implantation of 4T1 cells.[4][5]

Signaling Pathway and Experimental Workflow

VEGFR-3 Signaling Pathway and Inhibition by SAR131675

The diagram below illustrates the VEGFR-3 signaling cascade, which is crucial for lymphangiogenesis, and the point of inhibition by SAR131675.

VEGFR3_Pathway cluster_ligand Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 VEGFD VEGF-D VEGFD->VEGFR3 RAS RAS VEGFR3->RAS PI3K PI3K VEGFR3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Lymphangiogenesis Lymphangiogenesis (LEC Proliferation, Migration, Survival) ERK->Lymphangiogenesis AKT AKT PI3K->AKT AKT->Lymphangiogenesis SAR131675 SAR131675 SAR131675->VEGFR3

Caption: VEGFR-3 signaling pathway and SAR131675 inhibition.

Experimental Workflow for Evaluating Antimetastatic Activity

The following diagram outlines a typical experimental workflow for assessing the antimetastatic potential of a compound in the 4T1 mammary carcinoma model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Orthotopic injection of 4T1 cells into mammary fat pad of BALB/c mice B Tumor growth to palpable size A->B C Randomization of mice into treatment groups (Vehicle, SAR131675, etc.) B->C D Daily oral administration of compounds C->D E Monitoring of primary tumor growth and body weight D->E F Surgical resection of primary tumor (optional) E->F G Euthanasia and organ harvest (Lungs, Lymph Nodes) E->G F->G H Quantification of metastatic nodules in lungs G->H I Histological analysis of lymph node metastasis G->I

Caption: Workflow for in vivo antimetastatic studies.

Experimental Protocols

In Vitro VEGFR-3 Tyrosine Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-3.

Materials:

  • Recombinant human VEGFR-3 kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., SAR131675)

  • Kinase buffer

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the recombinant VEGFR-3 kinase, the substrate, and the test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, ELISA).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

4T1 Mammary Carcinoma In Vivo Model

Objective: To evaluate the effect of a test compound on primary tumor growth and spontaneous metastasis.

Materials:

  • 4T1 murine mammary carcinoma cells

  • Female BALB/c mice (6-8 weeks old)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Test compound formulated for oral gavage

  • Calipers for tumor measurement

  • Surgical instruments for tumor resection (optional)

  • Bouin's solution for lung fixation

Procedure:

  • Culture 4T1 cells and harvest them during the exponential growth phase.

  • Resuspend the cells in PBS (or a PBS/Matrigel mixture) to a final concentration of 1 x 10^6 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 10^5 cells) into the mammary fat pad of each mouse.

  • Allow the primary tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the test compound (e.g., SAR131675 at 100 mg/kg/day) and vehicle control daily by oral gavage.

  • Measure the primary tumor volume with calipers two to three times per week. The formula V = 0.52 × (width)² × (length) is commonly used.

  • Monitor the body weight and general health of the mice throughout the experiment.

  • After a predetermined period (e.g., 21-28 days), euthanize the mice.

  • Excise the lungs and fix them in Bouin's solution.

  • Count the number of metastatic nodules on the lung surface under a dissecting microscope.

  • Lymph nodes can also be harvested for histological analysis of metastatic invasion.

Conclusion

The available preclinical data strongly support the antimetastatic activity of SAR131675, which is primarily mediated through the selective inhibition of VEGFR-3.[1][2] This leads to a reduction in lymphangiogenesis and a decrease in the infiltration of pro-metastatic tumor-associated macrophages.[1][2] When compared to the multi-kinase inhibitor sunitinib, SAR131675 demonstrates a more specific antimetastatic effect in the 4T1 model, reducing lung metastases where sunitinib, despite inhibiting primary tumor growth more potently, does not.

The development of EVT801, a selective VEGFR-3 inhibitor with a potentially improved safety profile, highlights the continued interest in this therapeutic strategy.[3] While direct comparative studies with SAR131675 are not yet widely published, the data for EVT801 also show promise in reducing metastasis.[5][6] The choice between a highly selective inhibitor like SAR131675 or EVT801 and a multi-kinase inhibitor will likely depend on the specific cancer type, the relative importance of VEGFR-3 signaling in its metastatic cascade, and the overall treatment strategy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of selective VEGFR-3 inhibition in preventing and treating metastatic cancer.

References

SAR131675: A Comparative Guide for VEGFR-3 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SAR131675, a potent and selective Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) inhibitor, with other alternative compounds used in VEGFR-3 research. The information presented is supported by experimental data to aid in the selection of the most appropriate tool compound for your research needs.

Introduction to SAR131675

SAR131675 is a small molecule inhibitor that has demonstrated high potency and selectivity for the VEGFR-3 tyrosine kinase.[1][2] Its efficacy in inhibiting lymphangiogenesis and tumor metastasis in preclinical models makes it a valuable tool for studying the physiological and pathological roles of the VEGFR-3 signaling pathway.[1] This guide will delve into the specifics of its performance in comparison to other known VEGFR-3 inhibitors.

Comparative Analysis of VEGFR-3 Inhibitors

The selection of a suitable tool compound is critical for the accuracy and reproducibility of experimental results. This section compares SAR131675 with other commercially available compounds that target VEGFR-3.

Potency and Selectivity

The potency and selectivity of an inhibitor are paramount for its utility as a research tool. The following table summarizes the in vitro inhibitory activities of SAR131675 and other selected compounds against VEGFR family kinases.

CompoundVEGFR-3 IC50 (nM)VEGFR-2 IC50 (nM)VEGFR-1 IC50 (nM)Selectivity for VEGFR-3 vs VEGFR-2Selectivity for VEGFR-3 vs VEGFR-1Reference(s)
SAR131675 20 - 23235 - 280>1000 - >3000~10-14 fold>43 - >150 fold[1][2][3][4]
EVT801 11 - 392602130~7 - 24 fold~55 - 194 fold[5][6][7]
MAZ51 ~5000 (effective concentration)~50000 (effective concentration)Not Reported~10 foldNot Reported[8]
Compound 38k (VEGFR-3-IN-1) 110.4>10000>10000~90 fold~90 fold[9][10]
Sunitinib 10 - 30 (autophosphorylation)1464~0.5 - 2 fold (less selective)~2 - 6 fold (less selective)[3]
Sorafenib 2090Not Reported~4.5 fold (less selective)Not Reported[11]
Regorafenib 46 (murine)4.2 (murine)13~0.1 fold (less selective)~0.3 fold (less selective)[11][12]
Pazopanib 473010~0.6 fold (less selective)~0.2 fold (less selective)[11]

Note: IC50 values can vary between different assay formats and conditions. The data presented here is compiled from various sources and should be used for comparative purposes.

SAR131675 exhibits a favorable selectivity profile, with significantly higher potency for VEGFR-3 compared to VEGFR-1 and VEGFR-2.[2][3] Newer compounds like EVT801 and Compound 38k also demonstrate high selectivity for VEGFR-3.[5][9] In contrast, multi-kinase inhibitors such as Sunitinib, Sorafenib, Regorafenib, and Pazopanib show broader activity across the VEGFR family and other kinases, which can be a confounding factor in studies aiming to specifically dissect the role of VEGFR-3.[3][11]

Signaling Pathway and Experimental Workflow

To effectively utilize SAR131675 as a tool compound, it is crucial to understand its mechanism of action within the VEGFR-3 signaling cascade and the typical experimental workflows for its evaluation.

VEGFR-3 Signaling Pathway

VEGFR-3 is a key regulator of lymphangiogenesis. Upon binding of its ligands, VEGF-C or VEGF-D, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily through the PI3K/AKT and MAPK/ERK pathways. These pathways regulate endothelial cell proliferation, migration, and survival.

VEGFR3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 PI3K PI3K VEGFR-3->PI3K P RAS RAS VEGFR-3->RAS P AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration SAR131675 SAR131675 SAR131675->VEGFR-3

Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.

Experimental Workflow for Inhibitor Characterization

A typical workflow to characterize a VEGFR-3 inhibitor like SAR131675 involves a multi-step process, from in vitro biochemical assays to in vivo animal models.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models A Biochemical Kinase Assay (IC50 determination) B Cellular Phosphorylation Assay (Western Blot/ELISA) A->B C Cell Proliferation/Migration Assay B->C D Lymphangiogenesis Model (e.g., corneal micropocket assay) C->D E Tumor Xenograft Model D->E F Metastasis Model E->F

Caption: A generalized experimental workflow for evaluating a VEGFR-3 inhibitor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are overviews of key experimental protocols used in the characterization of VEGFR-3 inhibitors.

In Vitro VEGFR-3 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on VEGFR-3 kinase activity.

Methodology:

  • Plate Preparation: Coat 96-well plates with a substrate for the kinase, such as poly(Glu, Tyr).

  • Reaction Mixture: Prepare a reaction buffer containing recombinant human VEGFR-3 enzyme, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using an ELISA-based method with a phospho-tyrosine specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

  • Data Analysis: Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular VEGFR-3 Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit VEGFR-3 autophosphorylation in a cellular context.

Methodology:

  • Cell Culture: Culture cells that endogenously or exogenously express VEGFR-3 (e.g., human lymphatic endothelial cells - HLECs, or HEK293 cells transfected with VEGFR-3).

  • Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for several hours prior to the experiment.

  • Inhibitor Treatment: Pre-incubate the cells with the test compound at various concentrations for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a VEGFR-3 ligand, such as VEGF-C (e.g., 50-100 ng/mL), for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-3 (p-VEGFR-3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR-3.

  • Data Analysis: Quantify the band intensities and determine the concentration of the inhibitor that reduces VEGFR-3 phosphorylation by 50%.

In Vivo Lymphangiogenesis Model (Mouse Ear Spongiosis)

Objective: To evaluate the effect of a compound on lymphangiogenesis in a living organism.

Methodology:

  • Animal Model: Use adult mice (e.g., BALB/c).

  • Sponge Implantation: Surgically implant a small sterile sponge disc subcutaneously in the ear of the mouse. The sponge can be pre-soaked with a pro-lymphangiogenic factor like VEGF-C to induce a robust response.

  • Compound Administration: Administer the test compound (e.g., SAR131675) to the mice daily via an appropriate route (e.g., oral gavage).

  • Tissue Collection: After a set period (e.g., 7-14 days), euthanize the mice and excise the ears containing the sponges.

  • Immunohistochemistry:

    • Fix, embed, and section the tissue.

    • Perform immunohistochemical staining for lymphatic vessel markers such as LYVE-1 or Podoplanin.

    • Blood vessels can be co-stained with a marker like CD31.

  • Quantification: Quantify the lymphatic vessel density within the sponge implants by image analysis.

In Vivo Tumor Metastasis Model

Objective: To assess the impact of a compound on the metastatic spread of cancer cells.

Methodology:

  • Cell Line: Use a metastatic cancer cell line (e.g., 4T1 murine breast cancer cells) that can be tracked in vivo (e.g., by luciferase expression).

  • Orthotopic Implantation: Inject the cancer cells into the primary organ of origin in immunocompromised or syngeneic mice (e.g., mammary fat pad for 4T1 cells).

  • Compound Treatment: Begin treatment with the test compound at a predetermined time point after tumor cell implantation.

  • Monitoring Primary Tumor Growth: Measure the primary tumor volume regularly using calipers.

  • Monitoring Metastasis:

    • For luciferase-expressing cells, perform bioluminescence imaging at regular intervals to track the spread of cancer cells to distant organs (e.g., lungs, liver, lymph nodes).

    • At the end of the study, harvest organs and lymph nodes for histological analysis to confirm the presence and extent of metastases.

  • Data Analysis: Compare the number and size of metastatic lesions between the treated and control groups.

Conclusion

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (Rac)-SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (Rac)-SAR131675, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not extensively documented, its Safety Data Sheet (SDS) indicates that it is not classified as a hazardous substance. This allows for its disposal following general laboratory procedures for non-hazardous chemical waste.

Hazard Assessment

According to the Safety Data Sheet provided by Cayman Chemical, SAR131675 has the following hazard ratings:

Hazard Rating SystemHealthFireReactivity
NFPA Ratings 000
HMIS-Ratings 000

These ratings, on a scale of 0 to 4, indicate a minimal hazard.

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of non-hazardous laboratory chemical waste and should be followed for this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate personal protective equipment, including:

  • Standard laboratory coat

  • Safety glasses

  • Gloves

Step 2: Waste Identification and Segregation

  • Do not mix this compound waste with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals.[1][2]

  • If this compound is in a solution, identify the solvent. If the solvent is hazardous, the entire mixture must be treated as hazardous waste and disposed of accordingly.

Step 3: Containerization of Solid Waste

  • Place solid this compound waste in a designated, leak-proof container that is clearly labeled as "Non-Hazardous Chemical Waste."

  • Ensure the container is compatible with the chemical and will not react with or be degraded by it.[3][4]

  • The container should be kept closed when not in use.[1][5]

Step 4: Disposal of Liquid Waste

  • For small quantities of this compound dissolved in non-hazardous, water-soluble solvents, disposal down the sanitary sewer may be permissible, followed by flushing with a copious amount of water.[6][7]

  • Crucially, always check with your institution's Environmental Health and Safety (EHS) department for local regulations and specific guidance on sewer disposal, as this practice is not universally accepted and is subject to local ordinances. [6][8]

  • Liquid waste that cannot be disposed of down the drain should be collected in a clearly labeled, sealed, and compatible container.

Step 5: Disposal of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[5][9]

  • The rinsate should be collected and disposed of as chemical waste.[5][10]

  • After rinsing, deface or remove the original label from the container.[5] The container can then typically be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[5][6]

Step 6: Final Disposal

  • Arrange for the collection of the non-hazardous waste container by your institution's waste management service.[1]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the provided search results. The procedures outlined above are based on general laboratory chemical waste management guidelines.

Disposal Workflow Visualization

The following diagram illustrates the general workflow for the disposal of non-hazardous laboratory chemicals like this compound.

G cluster_prep Preparation cluster_assess Assessment cluster_disposal Disposal Path cluster_container Empty Container start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_mixed Is it mixed with hazardous solvent? ppe->is_mixed hazardous_waste Dispose as Hazardous Waste is_mixed->hazardous_waste Yes non_hazardous_solid Solid Waste: Collect in labeled, non-hazardous container is_mixed->non_hazardous_solid No (Solid) non_hazardous_liquid Liquid Waste: Consult EHS for sewer disposal eligibility is_mixed->non_hazardous_liquid No (Liquid) final_collection Arrange for pickup by Waste Management non_hazardous_solid->final_collection sewer_disposal Eligible: Dispose down drain with copious water non_hazardous_liquid->sewer_disposal collect_liquid Not Eligible: Collect in labeled, non-hazardous container non_hazardous_liquid->collect_liquid collect_liquid->final_collection rinse Triple-rinse empty container deface Deface original label rinse->deface trash Dispose of container in regular trash/recycling deface->trash

Disposal workflow for non-hazardous laboratory chemicals.

References

Essential Safety and Operational Guidance for Handling (Rac)-SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with (Rac)-SAR131675, this guide provides immediate safety, handling, and disposal information. While one safety data sheet (SDS) indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), another product information sheet advises treating it as potentially hazardous until more information is available.[1] Therefore, a cautious approach to handling is recommended.

Key Safety Precautions:

  • Hazard Assessment: Treat this compound as a potentially hazardous substance.[1] Avoid ingestion, inhalation, and direct contact with eyes and skin.[1]

  • First Aid Measures:

    • After Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.

    • After Skin Contact: The product is generally not considered a skin irritant. However, it is prudent to wash the affected area thoroughly.

    • After Eye Contact: Rinse the opened eye for several minutes under running water.

    • After Swallowing: If symptoms persist, seek medical attention.

Personal Protective Equipment (PPE)

A standard level of personal protective equipment should be utilized to minimize exposure when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Generally not required if handled in a well-ventilated area. Use a fume hood for procedures that may generate dust or aerosols.

Operational and Disposal Plans

Handling and Storage:

  • This compound is supplied as a crystalline solid.[1]

  • Storage: Store at -20°C for long-term stability (≥4 years).[1]

  • Preparation of Solutions: Stock solutions can be prepared by dissolving the solid in a solvent of choice, which should be purged with an inert gas.[1] this compound is soluble in chloroform at approximately 30 mg/ml.[1][2]

  • Stability: The compound should be protected from direct light exposure to maintain its chemical integrity, as the naphthyridine core is moderately photosensitive, especially to ultraviolet radiation.[3] It is recommended to use amber glassware or store in dark containers.[3] The compound is stable under normal atmospheric oxygen levels.[3]

Disposal:

Waste disposal procedures should adhere to local, state, and federal regulations for chemical waste. As a precautionary measure, this compound waste should be handled as chemical waste.

Experimental Workflow for Handling:

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Weigh this compound Weigh this compound Don PPE->Weigh this compound In Fume Hood Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow Institutional Guidelines

Caption: A typical workflow for safely handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-SAR131675
Reactant of Route 2
(Rac)-SAR131675

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。